molecular formula C26H25NO5 B599373 Fmoc-O-ethyl-L-tyrosine CAS No. 119894-20-1

Fmoc-O-ethyl-L-tyrosine

Katalognummer: B599373
CAS-Nummer: 119894-20-1
Molekulargewicht: 431.488
InChI-Schlüssel: XUKUVROJKPSLLU-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-O-ethyl-L-tyrosine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUVROJKPSLLU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673993
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119894-20-1
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-O-ethyl-L-tyrosine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-O-ethyl-L-tyrosine is a synthetically modified amino acid derivative that serves as a crucial building block in peptide chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and technical data.

Core Concepts and Physicochemical Properties

This compound is a derivative of the amino acid L-tyrosine, featuring two key modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an ethyl ether linkage on the phenolic side chain. The Fmoc group is a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain. The O-ethyl group provides a stable, permanent modification to the tyrosine side chain, enhancing its lipophilicity and altering its electronic properties compared to native tyrosine. This modification can be strategically employed in peptide-based drug design to improve metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1]

Quantitative Data Summary
PropertyValueReference
CAS Number 119894-20-1[1][2][3]
Molecular Formula C₂₆H₂₅NO₅[1][2][3]
Molecular Weight 431.47 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 140 - 144 °C[1]
Purity ≥98% (HPLC)[1][2]
Optical Rotation [α]²⁰/D = -28 ± 1° (c=1 in DMF)[1]
Storage Room temperature[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from L-tyrosine. The following is a representative protocol adapted from general synthetic procedures for similar derivatives.[4]

Experimental Protocol: Synthesis

Step 1: Esterification of L-tyrosine

  • Suspend L-tyrosine in an appropriate alcohol (e.g., ethanol) and cool the mixture in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension with stirring until the L-tyrosine is completely dissolved.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the L-tyrosine ethyl ester hydrochloride.

Step 2: O-Ethylation of L-tyrosine ethyl ester

  • Dissolve the L-tyrosine ethyl ester hydrochloride in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the solution.

  • Add ethyl iodide or a similar ethylating agent and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup to extract the O-ethyl-L-tyrosine ethyl ester.

Step 3: Hydrolysis of the ester

  • Dissolve the O-ethyl-L-tyrosine ethyl ester in a mixture of an organic solvent (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 5-6 to precipitate the O-ethyl-L-tyrosine.

  • Filter and dry the solid product.

Step 4: Fmoc-protection of O-ethyl-L-tyrosine

  • Dissolve O-ethyl-L-tyrosine in an aqueous solution of a mild base like sodium bicarbonate.

  • Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a solvent such as dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Perform an aqueous workup and acidify the aqueous layer to precipitate the this compound.

  • Filter, wash with water, and dry the final product.

Synthesis_Workflow Tyrosine L-Tyrosine Ester L-Tyrosine Ethyl Ester Tyrosine->Ester  EtOH, HCl   OEt_Ester O-ethyl-L-tyrosine Ethyl Ester Ester->OEt_Ester  EtI, K₂CO₃   OEt_Tyr O-ethyl-L-tyrosine OEt_Ester->OEt_Tyr  NaOH, H₂O/EtOH   Fmoc_OEt_Tyr This compound OEt_Tyr->Fmoc_OEt_Tyr  Fmoc-OSu, NaHCO₃  

Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The ethyl ether on the side chain is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final peptide cleavage.

Experimental Protocol: SPPS Cycle

The following is a general protocol for the incorporation of this compound into a peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (4 equivalents), a coupling reagent such as HBTU (3.95 equivalents), and an activation base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Pre-activate the mixture by letting it stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, the coupling step can be repeated.

4. Washing:

  • Wash the resin with DMF (3-5 times) to remove excess reagents.

This cycle of deprotection and coupling is repeated to elongate the peptide chain.

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of this compound (HBTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Next SPPS Cycle or Final Cleavage Washing2->Next_Cycle

A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Role in Drug Discovery and Signaling Pathways

The incorporation of O-ethyl-L-tyrosine in place of natural tyrosine can significantly impact the biological activity of a peptide. This modification can influence peptide conformation, receptor binding, and resistance to enzymatic degradation. While specific signaling pathways directly modulated by peptides containing this compound are context-dependent and proprietary in many drug discovery programs, the foundational role of tyrosine phosphorylation in cell signaling provides a basis for its application.

Tyrosine kinases are critical components of numerous signaling pathways that regulate cell growth, differentiation, and survival. The hydroxyl group of tyrosine is the site of phosphorylation by these kinases. By replacing this hydroxyl group with an ethyl ether, peptides containing O-ethyl-L-tyrosine can act as antagonists or modulators of these pathways by preventing phosphorylation.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Substrate Substrate Protein (with Tyrosine) Dimerization->Substrate recruits Phosphorylation Phosphorylation Substrate->Phosphorylation is phosphorylated by active receptor Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Response Cellular Response Downstream->Response Modified_Peptide Peptide with O-ethyl-L-tyrosine Modified_Peptide->Substrate may compete with and inhibit phosphorylation

Illustrative tyrosine kinase signaling pathway.

Analytical Characterization

The purity and identity of this compound and peptides containing this modified amino acid are typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Reversed-phase HPLC is used to assess the purity of the compound. A typical method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. The retention time will be longer than that of Fmoc-L-tyrosine due to the increased hydrophobicity from the ethyl group.

  • NMR: ¹H NMR spectroscopy is used to confirm the structure. Key expected signals include the aromatic protons of the fluorenyl and tyrosine rings, the characteristic protons of the Fmoc group, the α- and β-protons of the amino acid backbone, and the triplet and quartet signals corresponding to the ethyl group.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its unique properties allow for the synthesis of modified peptides with potentially enhanced therapeutic characteristics. The detailed protocols and data presented in this guide provide a foundation for the successful application of this compound in research and development.

References

An In-depth Technical Guide to the Chemical Properties of Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-ethyl-L-tyrosine is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). As a derivative of the naturally occurring amino acid L-tyrosine, it features two key modifications: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an ethyl ether linkage on the phenolic side chain. This strategic protection scheme offers enhanced solubility and stability, making it a valuable reagent for the synthesis of complex peptides and peptidomimetics for therapeutic and research applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine
Synonyms Fmoc-L-Tyr(Et)-OH, Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid
CAS Number 119894-20-1
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.47 g/mol
Appearance White to off-white powder
Melting Point 140 - 144 °C
Optical Rotation [α]²⁰/D = -28 ± 1° (c=1 in DMF)
Purity ≥ 98% (HPLC)

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following are characteristic spectroscopic data for the compound.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Fmoc group7.20 - 7.80m
Tyrosine aromatic6.80 - 7.20m
NH~7.0d
α-CH4.30 - 4.60m
Fmoc-CH, CH₂4.10 - 4.30m
O-CH₂ (ethyl)~4.00q
β-CH₂2.90 - 3.20m
CH₃ (ethyl)~1.40t

Table 2: Predicted ¹H NMR Spectral Data for this compound

¹³C NMR Spectroscopy

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not widely published. The following table provides predicted chemical shifts.

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxyl)~175
C=O (Fmoc)~156
Aromatic (Fmoc & Tyr)115 - 160
O-CH₂ (ethyl)~63
α-CH~55
Fmoc-CH~47
β-CH₂~37
CH₃ (ethyl)~15

Table 3: Predicted ¹³C NMR Spectral Data for this compound

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[1]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)3300-2500Broad
N-H (Amide)~3300Medium
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=O (Carboxylic acid, Urethane)1750-1680Strong
C=C (Aromatic)1600-1450Medium-Strong
N-H (bend)1550-1500Medium
C-O (Ether, Carboxylic acid)1300-1000Strong

Table 4: Characteristic FT-IR Absorption Bands for this compound

Solubility

The ethyl ether on the tyrosine side chain enhances the solubility of this compound in common organic solvents used in peptide synthesis compared to its unprotected counterpart.[2]

SolventSolubility
N,N-Dimethylformamide (DMF)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Dichloromethane (DCM)Sparingly soluble
Dimethyl sulfoxide (DMSO)Soluble
Methanol (MeOH)Soluble
WaterInsoluble

Table 5: General Solubility Profile of this compound Qualitative solubility is provided. Quantitative data is not readily available and may vary with purity and temperature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of O-ethyl-L-tyrosine with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions.

Materials:

  • O-ethyl-L-tyrosine

  • Fmoc-OSu (1.05 equivalents)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve O-ethyl-L-tyrosine in a mixture of dioxane (or acetone) and a 10% aqueous solution of sodium carbonate. The base is added to deprotonate the amino group, facilitating the reaction.[3]

  • Fmoc Protection: Cool the solution to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu in dioxane or acetone to the stirred amino acid solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and continue stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The this compound product will precipitate as a white solid.

  • Extraction: Extract the precipitated product into ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

Synthesis_Workflow cluster_synthesis Synthesis O-ethyl-L-tyrosine O-ethyl-L-tyrosine Reaction_Mixture Reaction Mixture (Dioxane/Water) O-ethyl-L-tyrosine->Reaction_Mixture Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction_Mixture Base (Na2CO3) Base (Na2CO3) Base (Na2CO3)->Reaction_Mixture Crude_Product Crude this compound Reaction_Mixture->Crude_Product Stir overnight

Caption: General workflow for the synthesis of this compound.

Purification of this compound

The crude product can be purified by recrystallization to obtain high-purity material suitable for peptide synthesis.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane or Heptane

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane or heptane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.

Purification_Workflow cluster_purification Purification Crude_Product Crude Product Dissolution Dissolve in hot Ethyl Acetate Crude_Product->Dissolution Crystallization Add Hexane & Cool Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: General workflow for the purification of this compound.

Stability and Reactivity

The Fmoc protecting group is labile to basic conditions, typically being removed by treatment with a 20% solution of piperidine in DMF during SPPS.[4] The ethyl ether protecting group on the tyrosine side chain is stable to the basic conditions of Fmoc deprotection and the acidic conditions of standard coupling reactions. However, it can be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) cocktails containing scavengers, which are used for the final cleavage of the peptide from the resin.

Applications in Peptide Synthesis

This compound is a key building block in Fmoc-based solid-phase peptide synthesis.[5] The ethyl ether protection of the phenolic hydroxyl group prevents side reactions, such as O-acylation, during peptide chain elongation.[6] Its enhanced solubility also facilitates efficient coupling reactions, particularly in the synthesis of hydrophobic or aggregation-prone peptides.

SPPS_Cycle Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Couple this compound (HBTU/DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat Repeat Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle End End Cleavage->End

Caption: Incorporation of this compound in a typical SPPS cycle.

Potential Side Reactions

While the ethyl ether is a relatively stable protecting group, potential side reactions can occur during peptide synthesis.

  • Incomplete Deprotection: Incomplete removal of the Fmoc group can lead to deletion sequences in the final peptide.

  • Racemization: Although urethane-based protecting groups like Fmoc generally suppress racemization, it can occur to a small extent during the activation step, especially with certain coupling reagents or prolonged reaction times.[7]

  • Side-chain Alkylation: During the final TFA cleavage, the carbocation generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl) can potentially alkylate the electron-rich aromatic ring of the tyrosine derivative, although the ethyl ether provides some steric hindrance against this. The use of scavengers in the cleavage cocktail is crucial to minimize such side reactions.[8]

Conclusion

This compound is a valuable and versatile derivative for peptide synthesis. Its enhanced solubility and the stability of the ethyl ether protecting group contribute to higher yields and purity of the target peptides. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel peptide-based therapeutics and research tools.

References

Fmoc-L-Tyr(Et)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119894-20-1

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine, commonly referred to as Fmoc-L-Tyr(Et)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details the physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Data Presentation

Fmoc-L-Tyr(Et)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the side chain is protected by an ethyl ether linkage. This dual protection strategy makes it a valuable building block in peptide synthesis.

Physicochemical Properties
PropertyValueReference
CAS Number 119894-20-1[1][2]
Molecular Formula C26H25NO5[1][2]
Molecular Weight 431.49 g/mol [1][3]
Synonyms O-Ethyl-N-Fmoc-L-tyrosine, Fmoc-O-ethyl-L-tyrosine[1]
Appearance White to off-white solid/powder
Purity Typically ≥97% (HPLC)
Storage Temperature 2-8°C
Solubility Profile
SolventSolubility
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
MethanolSoluble
WaterInsoluble

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Tyr(Et)-OH is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions. The ethyl group on the tyrosine side chain is a stable protecting group that prevents unwanted side reactions during peptide elongation. This protection is typically removed during the final cleavage of the peptide from the resin support under strongly acidic conditions.

The use of the ethyl protecting group offers an alternative to other common protecting groups for the tyrosine side-chain, such as tert-butyl (tBu). The choice of protecting group can influence the overall synthesis strategy and the final cleavage conditions.

Experimental Protocols

The following are detailed, representative methodologies for the key steps involving Fmoc-L-Tyr(Et)-OH in manual solid-phase peptide synthesis.

Resin Swelling

Objective: To swell the solid support resin to ensure optimal reaction conditions.

Materials:

  • Appropriate resin (e.g., Wang resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Place the desired amount of resin in the reaction vessel.

  • Add a sufficient volume of DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

  • After swelling, drain the DMF through the filter.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF

Procedure:

  • Add the deprotection solution to the swelled peptide-resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

Objective: To couple Fmoc-L-Tyr(Et)-OH to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Fmoc-L-Tyr(Et)-OH (3-5 equivalents relative to resin loading)

  • Coupling agent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (equivalent to the amino acid)

  • Base, e.g., DIPEA (N,N-Diisopropylethylamine) (2 equivalents relative to the coupling agent)

  • DMF

Procedure:

  • In a separate vial, dissolve Fmoc-L-Tyr(Et)-OH and HBTU in a minimal amount of DMF.

  • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative method (e.g., Kaiser test).

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • In a fume hood, add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for SPPS using Fmoc-L-Tyr(Et)-OH

SPPS_Workflow Start Start: Resin Support Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling Fmoc-L-Tyr(Et)-OH + HBTU/DIPEA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect End of Sequence Cycle->Deprotect Cleave 4. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate 5. Peptide Precipitation (Cold Ether) Cleave->Precipitate Purify 6. Purification (RP-HPLC) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Tyr(Et)-OH.

Signaling Pathways

Fmoc-L-Tyr(Et)-OH is a synthetic building block and is not directly involved in biological signaling pathways in its protected form. The ethyl group serves as a stable protecting group during synthesis. Once the peptide is synthesized and deprotected, the resulting native tyrosine residue can be a substrate for phosphorylation by tyrosine kinases, which is a critical event in many signal transduction pathways. A generalized representation of a receptor tyrosine kinase (RTK) signaling pathway is provided below for context.

RTK_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (Inactive Monomer) RTK_dimer Ligand-Bound Receptor (Active Dimer) RTK->RTK_dimer Dimerization & Autophosphorylation (P) Grb2 Grb2 (Adaptor Protein) RTK_dimer->Grb2 Recruitment via SH2 domain Ligand Ligand Ligand->RTK Binding SOS SOS (GEF) Grb2->SOS Ras Ras-GDP (Inactive) SOS->Ras Promotes GDP/GTP Exchange Ras_active Ras-GTP (Active) Ras->Ras_active Raf Raf Ras_active->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response Gene Expression

Caption: A simplified model of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Technical Guide: Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine (Fmoc-L-Tyr(Et)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical properties, a detailed protocol for its incorporation into synthetic peptides, and a visual representation of the experimental workflow. Its primary application lies in the synthesis of peptides, where the O-ethyl group provides a stable, permanent modification to the tyrosine side chain, preventing post-synthetic modifications like phosphorylation and sulfation at that site.

Core Physicochemical Data

Fmoc-O-ethyl-L-tyrosine is a derivative of the natural amino acid L-tyrosine, designed for use in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the O-ethyl ether linkage on the phenolic side chain offers permanent protection and altered hydrophobicity.

PropertyValueReferences
Molecular Weight 431.47 g/mol [1]
Alternate Molecular Weights 431.48 g/mol , 431.49 g/mol [2][3][4]
Molecular Formula C₂₆H₂₅NO₅[1][2][3][4]
CAS Number 119894-20-1[1][3]
Appearance White to off-white powder[1]
Melting Point 140 - 144 °C[1]
Purity ≥ 98-99% (HPLC)[1][3]
Optical Rotation [α]20/D = -28 ± 1° (c=1 in DMF)[1]
Synonyms Fmoc-L-Tyr(Et)-OH, Fmoc-(S-2-amino-3-(4-ethoxyphenyl)propionic acid[1][2]

Experimental Protocol: Incorporation into Peptides via SPPS

The following protocol details the manual incorporation of this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). This process involves a cyclical series of deprotection, activation, and coupling steps.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide or Wang resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Fritted peptide synthesis vessel

  • Shaker or agitator

Methodology:

  • Resin Preparation:

    • Place the desired resin (e.g., 0.1 mmol scale) into a fritted synthesis vessel.

    • Swell the resin by washing with DMF for 30-60 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection (for a growing peptide chain):

    • Add a solution of 20% piperidine in DMF to the resin-bound peptide.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, prepare the activated amino acid solution. Dissolve this compound (4 equivalents relative to the resin loading), a coupling reagent like HBTU (3.95 eq.), and an activation base like DIPEA (8 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours to ensure complete coupling.

    • Optional: Monitor the reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test indicates a complete reaction.

  • Washing:

    • Drain the coupling solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the next cycle. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the final resin-bound peptide with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O at a 95:2.5:2.5 ratio).

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate, which contains the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the product under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Experimental Workflow Diagram

The following diagram illustrates the cyclical process of incorporating a single Fmoc-protected amino acid, such as this compound, during solid-phase peptide synthesis.

SPPS_Cycle cluster_resin Resin-Bound Peptide cluster_solution Solution Phase Resin_Start Peptide-Resin (Free N-terminus) Coupling 1. Coupling Resin_Start->Coupling Add Activated AA AA_Activation Activate Fmoc-L-Tyr(Et)-OH with HBTU/DIPEA in DMF AA_Activation->Coupling Wash_1 2. Wash (DMF, DCM) Coupling->Wash_1 Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Wash_1->Deprotection Wash_2 4. Wash (DMF) Deprotection->Wash_2 Next_Cycle Ready for Next Cycle Wash_2->Next_Cycle Next_Cycle->Resin_Start Repeat for next AA

Caption: Standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid, a key building block in modern peptide chemistry. Also known as Fmoc-O-ethyl-L-tyrosine, this derivative of the amino acid tyrosine is instrumental in solid-phase peptide synthesis (SPPS) for the creation of custom peptides. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its incorporation into synthetic peptides. Furthermore, it explores the potential applications of peptides containing O-ethyl-tyrosine in biochemical research, particularly in the study of cellular signaling pathways, drawing parallels with the well-established role of tyrosine phosphorylation.

Chemical Structure and Properties

Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid is an N-terminally protected form of O-ethyl-L-tyrosine. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the α-amino group, a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis. The ethyl ether modification on the phenolic hydroxyl group of the tyrosine side chain provides stability and alters the electronic and steric properties of the residue compared to native tyrosine.

The structure consists of three main components:

  • Fmoc Group: A large, hydrophobic protecting group that prevents unwanted reactions at the N-terminus during peptide chain elongation. It is readily cleaved by a secondary amine, typically piperidine.

  • (S)-2-amino-3-propionic acid backbone: The chiral core of the amino acid.

  • 4-ethoxyphenyl side chain: The tyrosine side chain with the hydroxyl proton replaced by an ethyl group. This modification prevents phosphorylation at this site and can influence peptide conformation and receptor binding.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference(s)
Synonyms This compound, Fmoc-L-Tyr(Et)-OH[1]
CAS Number 119894-20-1[1][2]
Molecular Formula C₂₆H₂₅NO₅[1][2]
Molecular Weight 431.47 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 140 - 144 °C[1]
Optical Rotation [a]²⁰D = -28 ± 1 ° (c=1 in DMF)[1]
Purity ≥ 99% (Chiral HPLC, HPLC)[1]
Storage Room Temperature[1]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid into a peptide sequence follows the standard cyclical procedure of Fmoc-based SPPS. The following is a detailed protocol for a manual synthesis on a 0.1 mmol scale.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid

  • Other required Fmoc-amino acids

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N'-Diisopropylcarbodiimide (DIC)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc SPPS.

SPPS_Workflow Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle

Caption: General workflow for a single Fmoc SPPS coupling cycle.

Step-by-Step Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

  • Coupling of Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid:

    • Activation Mixture Preparation (HBTU/DIPEA): In a separate vessel, dissolve Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: After a complete coupling, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times) and finally DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the dry resin and agitate at room temperature for 2-3 hours.[3]

    • Filter to separate the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Role in Probing Cellular Signaling Pathways

While direct involvement of O-ethyl-tyrosine in specific signaling pathways is not extensively documented, its structural characteristics make it a valuable tool for studying tyrosine-dependent signaling events. Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including cell growth, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor, initiate signaling cascades upon ligand binding, leading to the autophosphorylation of tyrosine residues within their intracellular domains. These phosphotyrosine residues then serve as docking sites for proteins containing Src Homology 2 (SH2) domains, propagating the signal downstream.

The ethylation of the tyrosine hydroxyl group in Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid permanently blocks the site of potential phosphorylation. By incorporating O-ethyl-tyrosine into a peptide sequence at a position that is normally phosphorylated, researchers can investigate the functional importance of that specific phosphorylation event. If the modified peptide fails to elicit a biological response or bind to its target, it provides strong evidence for the essential role of phosphorylation at that site.

The following diagram illustrates a simplified signaling pathway and the potential role of an O-ethyl-tyrosine-containing peptide as an investigative tool.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Phosphorylation Tyrosine Phosphorylation Receptor->Phosphorylation Activates Ligand Ligand (e.g., Growth Factor) Ligand->Receptor SH2_Protein SH2 Domain Protein Phosphorylation->SH2_Protein Recruits Downstream Downstream Signaling (e.g., MAPK pathway) SH2_Protein->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Peptide_WT Peptide with Tyr Peptide_WT->Receptor Binds Peptide_Et Peptide with Tyr(Et) (Phosphorylation Blocked) Peptide_Et->Receptor Binds but no signal Peptide_Et->Phosphorylation Inhibits

References

Synthesis of Fmoc-O-ethyl-L-tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-O-ethyl-L-tyrosine is a crucial derivative of the amino acid L-tyrosine, widely employed in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics and research biochemicals. The permanent ethyl protection of the phenolic hydroxyl group offers distinct advantages in specific synthetic strategies where lability of the side chain is undesirable. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary experimental protocols, comparative data for synthetic routes, and characterization methods. The synthesis is primarily a two-step process involving the O-ethylation of L-tyrosine followed by the N-terminal protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This document serves as a practical resource for researchers and professionals engaged in peptide chemistry and drug development, offering a foundational understanding of the synthesis and characterization of this important building block.

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. L-tyrosine, with its reactive phenolic hydroxyl group, necessitates side-chain protection to prevent unwanted side reactions during peptide elongation. While acid-labile protecting groups like tert-butyl (tBu) are common, permanently protected derivatives such as this compound are invaluable for specific applications. The ethyl ether linkage is stable to the standard acidic conditions used for peptide cleavage from the resin, making it a "permanent" modification within the peptide sequence. This attribute is particularly useful in the synthesis of peptide libraries, for studying the influence of permanent side-chain modifications on peptide structure and function, and in the development of peptidomimetics.[1]

This guide outlines the synthetic pathway to this compound, providing detailed experimental procedures and expected outcomes.

Synthetic Strategies

The synthesis of this compound is typically accomplished through a two-step synthetic sequence:

  • O-ethylation of L-tyrosine: The phenolic hydroxyl group of L-tyrosine is selectively ethylated.

  • N-Fmoc protection: The amino group of the resulting O-ethyl-L-tyrosine is protected with the Fmoc group.

The selection of reagents and reaction conditions for each step is critical to ensure high yield and purity of the final product.

O-Ethylation of L-Tyrosine

The key challenge in this step is the selective O-alkylation of the phenolic hydroxyl group in the presence of the amino and carboxylic acid functionalities. A common and effective method involves the use of an alkyl halide in a polar aprotic solvent under basic conditions.

N-Fmoc Protection of O-ethyl-L-tyrosine

The introduction of the Fmoc protecting group onto the primary amine of O-ethyl-L-tyrosine can be achieved using standard procedures in peptide chemistry. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its stability and the cleaner reaction profile it provides.[2]

Experimental Protocols

Synthesis of O-ethyl-L-tyrosine

This protocol is adapted from a general method for the O-alkylation of tyrosine.

Materials:

  • L-Tyrosine

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl iodide (CH₃CH₂I)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Add dimethyl sulfoxide (DMSO) to the solution.

  • Heat the reaction mixture to 70-75 °C.

  • Slowly add ethyl iodide (1 equivalent) to the heated solution with vigorous stirring.

  • Maintain the reaction at 70-75 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH of the aqueous solution to the isoelectric point of O-ethyl-L-tyrosine (around pH 5-6) using dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Dry the purified O-ethyl-L-tyrosine under vacuum.

Synthesis of this compound

This protocol is a standard method for the Fmoc protection of an amino acid.

Materials:

  • O-ethyl-L-tyrosine

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve O-ethyl-L-tyrosine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Extract the precipitated this compound with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of this compound.

Table 1: Synthesis of O-ethyl-L-tyrosine

ParameterValue/RangeNotes
Starting Material L-Tyrosine
Reagents Sodium hydroxide, Ethyl iodide, DMSO
Reaction Time 3-4 hoursMonitored by TLC
Temperature 70-75 °C
Reported Yield 70-85%Dependent on reaction scale and purification
Purity (pre-purification) >90%

Table 2: Synthesis of this compound

ParameterValue/RangeNotes
Starting Material O-ethyl-L-tyrosine
Fmoc Reagent Fmoc-OSuFmoc-Cl can also be used
Solvent System Dioxane/WaterAcetone/Water is an alternative
Base Sodium carbonateSodium bicarbonate can also be used
Reaction Time ~12 hoursMonitored by TLC
Reported Yield 85-95%
Purity (post-purification) >98%Typically determined by HPLC

Table 3: Characterization of this compound

TechniqueParameterExpected Result
HPLC Purity≥ 98%[3][4]
¹H NMR Structural ConfirmationCharacteristic peaks for Fmoc, ethyl, and tyrosine protons
¹³C NMR Structural ConfirmationCharacteristic peaks for all carbon atoms
Mass Spectrometry Molecular WeightExpected m/z for [M+H]⁺ or other adducts
Melting Point Physical Property140 - 144 °C[4]
Optical Rotation Chiral Purity[α]²⁰D = -28 ± 1 ° (c=1 in DMF)[4]

Visualizations

Synthetic Pathway

Synthesis_Pathway L_Tyrosine L-Tyrosine O_Ethyl_L_Tyrosine O-ethyl-L-tyrosine L_Tyrosine->O_Ethyl_L_Tyrosine  1. NaOH, DMSO  2. Ethyl Iodide Fmoc_O_Ethyl_L_Tyrosine This compound O_Ethyl_L_Tyrosine->Fmoc_O_Ethyl_L_Tyrosine  Fmoc-OSu, Na₂CO₃  Dioxane/Water

Caption: Overall synthetic scheme for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: O-Ethylation cluster_step2 Step 2: N-Fmoc Protection start1 Dissolve L-Tyrosine in NaOH(aq) add_dmso Add DMSO start1->add_dmso heat Heat to 70-75 °C add_dmso->heat add_etI Add Ethyl Iodide heat->add_etI react1 React for 3-4h add_etI->react1 workup1 Aqueous Workup & Precipitation react1->workup1 purify1 Recrystallization workup1->purify1 product1 O-ethyl-L-tyrosine purify1->product1 start2 Dissolve O-ethyl-L-tyrosine in Na₂CO₃(aq) product1->start2 cool Cool to 0 °C start2->cool add_fmoc Add Fmoc-OSu in Dioxane cool->add_fmoc react2 React overnight add_fmoc->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Recrystallization workup2->purify2 product2 This compound purify2->product2

References

The Strategic Incorporation of Fmoc-O-ethyl-L-tyrosine in Peptide-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide therapeutics, the modification of amino acid side chains is a cornerstone strategy for enhancing pharmacological properties. Fmoc-O-ethyl-L-tyrosine, a pre-modified building block for solid-phase peptide synthesis (SPPS), offers a direct route to introduce a stable ethyl ether on the tyrosine phenol. This modification is instrumental in drug discovery for several key reasons: it blocks potential sites of phosphorylation, prevents sulfation, and increases local lipophilicity. These changes can lead to peptides with improved metabolic stability, enhanced membrane permeability, and modulated receptor-binding interactions. This guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into drug discovery programs.

Introduction to this compound

This compound, also known as Fmoc-L-Tyr(Et)-OH, is a derivative of the amino acid L-tyrosine used in peptide synthesis.[1] It features two key chemical modifications:

  • Nα-Fmoc Protection: The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This is standard for the most common solid-phase peptide synthesis (SPPS) strategy, allowing for sequential, controlled addition of amino acids to a growing peptide chain.[2]

  • Side-Chain O-ethylation: The hydroxyl group of the tyrosine side chain is protected by an ethyl ether linkage. Unlike many other tyrosine side-chain protecting groups (e.g., tert-butyl), the ethyl group is stable under the final acidic cleavage conditions (e.g., trifluoroacetic acid) and thus remains on the final peptide as a permanent modification.

The primary utility of this building block is to create peptides where the tyrosine hydroxyl group is permanently masked. This modification is a strategic tool to overcome common liabilities of peptide drugs and to fine-tune their biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 119894-20-1[1]
Molecular Formula C₂₆H₂₅NO₅[1][3]
Molecular Weight 431.49 g/mol [1]
Appearance White to off-white solid-
Purity Typically ≥98%[1]

Core Applications in Drug Discovery

The incorporation of O-ethyl-tyrosine into a peptide sequence can profoundly impact its drug-like properties.

  • Enhanced Metabolic Stability: The phenolic hydroxyl group of tyrosine is a primary site for metabolism, particularly phosphorylation by kinases and sulfation. By capping this group with a stable ethyl ether, the peptide is rendered resistant to these metabolic pathways, which can significantly increase its in vivo half-life.

  • Modulation of Receptor Binding: The tyrosine hydroxyl often acts as a key hydrogen bond donor in peptide-receptor interactions. Replacing it with an ethoxy group removes this capability and introduces a more hydrophobic, sterically larger group. This can alter binding affinity and selectivity for the target receptor, sometimes leading to more potent or selective antagonists or agonists.

  • Increased Lipophilicity: The addition of the ethyl group increases the hydrophobicity of the amino acid side chain. This can improve the peptide's ability to cross cellular membranes and potentially the blood-brain barrier, enhancing bioavailability and enabling access to intracellular targets.[4]

  • Use in Peptide Libraries: this compound is a valuable component for constructing peptide libraries to probe structure-activity relationships (SAR). By comparing the activity of a native peptide with its O-ethylated counterpart, researchers can elucidate the role of the tyrosine hydroxyl in target binding and signaling.

Experimental Protocols

Incorporation of this compound via Fmoc-SPPS

This protocol outlines the standard manual steps for coupling this compound during solid-phase peptide synthesis. The procedure is applicable to most standard resins (e.g., Wang, Rink Amide).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (Fmoc-L-Tyr(Et)-OH)

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Activator Base: e.g., DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing Solvents: Methanol, Diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Nα-Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of deprotection solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The ethyl ether side chain is generally not sterically demanding, so standard coupling times are usually sufficient.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the test is positive, the coupling reaction can be extended, or a second coupling can be performed.

    • Once complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the dry resin.

    • Agitate the mixture at room temperature for 2-4 hours. This removes side-chain protecting groups (except the O-ethyl group) and cleaves the peptide from the resin.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry under vacuum.

    • Purify the peptide using reverse-phase HPLC.

experimental_workflow cluster_SPPS Fmoc-SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF/DCM) Deprotection->Wash1 Repeat n times Coupling 2. Coupling (Fmoc-Tyr(Et)-OH + HBTU/DIPEA) Wash1->Coupling Repeat n times Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage After final cycle Start Start: Resin-NH-AA(n-1) Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity Assessment: Guinea Pig Ileum Assay

To determine the functional consequence of O-ethylation, the peptide's biological activity must be quantified. For peptides targeting G-protein coupled receptors (GPCRs), such as opioid or incretin receptors, an isolated tissue assay is a robust method. This protocol is representative for assessing the potency of a µ-opioid receptor agonist.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Stimulation: The ileum is subjected to electrical field stimulation to induce regular, twitch-like contractions, which are measured isometrically.

  • Drug Application: The test peptide (e.g., a native peptide vs. its [Tyr(Et)]-modified analogue) is added to the organ bath in a cumulative, concentration-dependent manner.

  • Measurement: The inhibition of the electrically-induced twitch contractions is measured. Agonist activity at the µ-opioid receptors on cholinergic neurons inhibits acetylcholine release, thus relaxing the muscle and reducing twitch amplitude.

  • Data Analysis: A concentration-response curve is generated, and the concentration of the peptide that produces a 50% inhibition of the twitch response (IC₅₀) is calculated. A lower IC₅₀ value indicates higher potency.

Quantitative Data Summary

Quantitative data is essential to evaluate the success of synthesis and the impact of the modification. While specific data for every peptide is sequence-dependent, the following tables provide representative values.

Table 2: Representative Coupling Efficiency of Modified Tyrosine Derivatives in SPPS

Coupling ReagentActivator BaseTypical Coupling TimeExpected Efficiency (%)
HBTU / HOBtDIPEA30 - 60 min98 - 99.5
HATU / HOAtDIPEA20 - 45 min> 99
DIC / HOBt-60 - 120 min97 - 99
Note: Data is illustrative, based on values for other modified tyrosine residues like Fmoc-L-Tyr(2-azidoethyl)-OH, and demonstrates the high efficiency expected with standard coupling reagents.[5]

Table 3: Representative Pharmacokinetic Parameters for O-ethyl-tyrosine Containing Molecules

This data is derived from studies of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET), a PET tracer analogue, and provides insight into the in vivo behavior of the O-ethyl-tyrosine moiety.

ParameterSpeciesValueContextReference
Plasma Half-life (t₁/₂β) Mouse94 minDemonstrates in vivo stability[6]
Brain Uptake Mouse>2% ID/g (30-60 min)Shows blood-brain barrier penetration[7]
Tumor Uptake Mouse~6-7% ID/g (60 min)High uptake in cancerous tissue[6][7]
Transport Mechanism Human CellsSystem L Amino Acid TransporterIndicates active transport into cells[6]
Metabolism MouseUnchanged in plasma/tissueHigh metabolic stability[7]
ID/g = Injected Dose per gram of tissue.

Table 4: Hypothetical Biological Activity Comparison

This table illustrates the type of data obtained from a functional assay, comparing a native peptide with its O-ethylated analogue.

PeptideTarget ReceptorAssayIC₅₀ (nM)Interpretation
Native Peptide-XReceptor-YGuinea Pig Ileum15.2Baseline agonist potency
[Tyr(Et)]-Peptide-XReceptor-YGuinea Pig Ileum8.7~2-fold increase in potency

Signaling Pathway Context

Peptides modified with O-ethyl-tyrosine often act on cell surface receptors like GPCRs. The modification can alter the binding kinetics and subsequent intracellular signaling cascade.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Opioid Receptor) G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Peptide Peptide Ligand with Tyr(Et) Peptide->Receptor Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Production Cell_Response Cellular Response (e.g., ↓Neuronal Firing) Second_Messenger->Cell_Response Signal Transduction

Caption: A representative GPCR signaling pathway.

Conclusion

This compound is a powerful and straightforward tool for medicinal chemists engaged in peptide-based drug discovery. Its use in SPPS allows for the creation of permanently modified peptides with enhanced metabolic stability and altered biological activity. By blocking a key site of metabolism and modulating receptor interactions, the incorporation of O-ethyl-tyrosine can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic profiles. The protocols and data presented in this guide serve as a foundational resource for the effective application of this valuable synthetic building block.

References

An In-depth Technical Guide to Fmoc-O-ethyl-L-tyrosine for Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic properties of bioactive peptides. Fmoc-O-ethyl-L-tyrosine, a derivative of the proteinogenic amino acid L-tyrosine, offers unique advantages in peptide synthesis and the development of novel therapeutics, particularly in the field of neuroscience. The ethylation of the phenolic hydroxyl group of tyrosine can modulate the hydrophobicity, metabolic stability, and receptor binding affinity of peptides, making it a valuable tool for medicinal chemists. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in solid-phase peptide synthesis (SPPS), and the potential biological implications of incorporating this modified amino acid into bioactive peptides.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the ethylation of the hydroxyl group of L-tyrosine, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Synthesis of O-ethyl-L-tyrosine

A common method for the synthesis of O-alkyl-L-tyrosine derivatives involves the nucleophilic substitution reaction between the phenoxide of a protected L-tyrosine and an alkyl halide.

Materials:

  • N-tert-butyloxycarbonyl-L-tyrosine methyl ester

  • Ethyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: Dissolve N-tert-butyloxycarbonyl-L-tyrosine methyl ester in anhydrous DMF. Add sodium hydride portion-wise at 0°C under an inert atmosphere. After the evolution of hydrogen gas ceases, add ethyl iodide and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude N-Boc-O-ethyl-L-tyrosine methyl ester.

  • Hydrolysis: Dissolve the crude product in a mixture of methanol and aqueous NaOH solution. Stir the mixture at room temperature until the hydrolysis of the methyl ester is complete (monitored by TLC).

  • Deprotection and Purification: Acidify the reaction mixture with HCl to remove the Boc protecting group. Adjust the pH to the isoelectric point of O-ethyl-L-tyrosine to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield O-ethyl-L-tyrosine.

Experimental Protocol: Fmoc Protection of O-ethyl-L-tyrosine

The α-amino group of O-ethyl-L-tyrosine is protected with the Fmoc group to make it suitable for SPPS.

Materials:

  • O-ethyl-L-tyrosine

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve O-ethyl-L-tyrosine in an aqueous solution of sodium carbonate.

  • Fmocylation: Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture at room temperature and stir for several hours.

  • Work-up and Precipitation: After the reaction is complete, remove the acetone under reduced pressure. Acidify the aqueous solution with HCl to a pH of 2-3 to precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane. A patent for a similar synthesis of an O-substituted L-tyrosine derivative reported a two-step yield of 85.8% with an HPLC purity of 99.1%.[1]

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is well-suited for Fmoc-based SPPS. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage after final coupling Repeat->Deprotection1 Purification Purification (HPLC) Cleavage->Purification

A general workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data in SPPS

The efficiency of coupling and deprotection steps is crucial for the successful synthesis of the target peptide. While specific data for this compound is not extensively published, data from structurally similar amino acids can provide a reasonable estimation.

ParameterReagent/ConditionExpected Efficiency/YieldNotes
Coupling Efficiency HBTU/HOBt/DIPEA98 - 99.5%A commonly used and generally effective coupling reagent combination.
HATU/HOAt/DIPEA> 99%Often provides higher efficiency, especially for sterically hindered or difficult couplings.
DIC/HOBt97 - 99%A cost-effective option, though longer reaction times may be required.
Deprotection Yield 20% Piperidine in DMF~83 - 86% (peptide dependent)The standard reagent for Fmoc removal. Yield can be sequence-dependent.
Purity This compound starting material≥98%High purity of the building block is essential for high-purity peptide synthesis.[2]
O-(2-[18F]fluoroethyl)-L-tyrosine (analog)97 - 100%Radiochemical purity of a synthesized analog, indicating the potential for high purity of the non-radiolabeled compound.[3]
O-ethyl-L-tyrosine derivative (from patent)99.1% (HPLC)Purity of a synthesized O-ethyl-L-tyrosine derivative.[1]

Data for coupling efficiency is based on the structurally similar Fmoc-L-Tyr(2-azidoethyl)-OH.

Experimental Protocol: SPPS Cycle for Incorporating this compound

This protocol outlines a manual SPPS cycle on a pre-loaded resin.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Wash the peptide-resin with DMF and then with dichloromethane (DCM). Dry the resin under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Biological Activity of Peptides Containing O-ethyl-L-tyrosine

The incorporation of O-ethyl-L-tyrosine into peptides can significantly influence their biological activity. While specific data for O-ethylated peptides is limited, studies on related tyrosine modifications and tyrosine-containing peptides provide valuable insights.

Antioxidant and Neuroprotective Properties

Tyrosine-containing peptides have been shown to possess antioxidant properties.[4] The phenolic group of tyrosine can act as a hydrogen donor to scavenge free radicals. Ethylation of this group may modulate this activity. Furthermore, certain tyrosine-containing peptides have demonstrated the ability to cross the blood-brain barrier (BBB), a critical feature for neuroactive drugs.[4] For instance, the walnut-derived peptide EVSGPGYSPN showed significant BBB penetration and neuroprotective effects by reducing reactive oxygen species (ROS).[4]

PeptideBiological Activity MetricResultReference
EVSGPGYSPNABTS Radical Scavenging Activity (at 1 mg/mL)39.64 ± 1.43%[4]
Reduction of Reactive Oxygen Species (ROS) LevelsReduced to 110.46 ± 15.16%[4]
Cumulative Concentration in Brain (at 10 h)1.25 ± 0.91 µg/g[4]
Plasma Half-life> 12 h[4]
Modulation of Neuronal Signaling

L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine and norepinephrine.[5][6] The synthesis of these neurotransmitters is dependent on the availability of tyrosine. It is plausible that peptides containing O-ethyl-L-tyrosine, after potential enzymatic cleavage in vivo, could serve as a source of a modified tyrosine analog, thereby influencing catecholaminergic pathways. Administration of L-tyrosine has been shown to reduce blood pressure and enhance brain norepinephrine release in spontaneously hypertensive rats.[7]

Catecholamine_Synthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase

Biosynthesis of Dopamine and Norepinephrine from L-Tyrosine.
Receptor Binding Affinity

Signaling Pathways

Bioactive peptides often exert their effects by interacting with specific cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Receptor Tyrosine Kinase (RTK) Signaling

Many growth factors and hormones mediate their cellular responses through RTKs. The binding of a peptide ligand to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, differentiation, and survival.

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Ligand Bioactive Peptide (e.g., containing O-ethyl-L-tyrosine) Ligand->RTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor recruits Downstream Downstream Signaling Cascades (MAPK/ERK, PI3K/Akt) Adaptor->Downstream activates Response Cellular Responses (Proliferation, Survival, Differentiation) Downstream->Response

A simplified overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is a valuable building block for the synthesis of bioactive peptides with potentially enhanced therapeutic properties. Its synthesis is achievable with good yields and high purity. Its incorporation into peptides via SPPS follows standard protocols, with expected high coupling efficiencies. While further research is needed to fully elucidate the specific biological activities of O-ethyl-L-tyrosine-containing peptides, the available data on related compounds suggest promising applications in modulating neuronal signaling and developing neuroprotective agents. The ability to fine-tune the physicochemical properties of peptides through such modifications underscores the importance of non-canonical amino acids in modern drug discovery. This guide provides a foundational framework for researchers to explore the potential of this compound in their peptide-based therapeutic development programs.

References

A Technical Guide to Ether-Based Protecting Groups for the Tyrosine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In peptide synthesis, the strategic protection of reactive amino acid side chains is fundamental to achieving high-yield, high-purity products. The phenolic hydroxyl group of tyrosine is particularly nucleophilic and requires protection to prevent side reactions such as O-acylation during peptide chain elongation.[1][2] While simple alkyl ethers like the "ethyl ether" are not employed as protecting groups due to the extreme stability of the ether linkage, which makes selective removal without peptide degradation challenging, two other ether-based protecting groups are cornerstones of modern peptide chemistry: the tert-butyl (tBu) ether and the benzyl (Bzl) ether .

This technical guide provides an in-depth comparison of these two critical protecting groups. It details their roles within the two dominant orthogonal strategies in solid-phase peptide synthesis (SPPS): the Fmoc/tBu and Boc/Bzl approaches. This document furnishes researchers and drug development professionals with the necessary data, protocols, and logical workflows to make informed decisions for their synthetic strategies.

The Role of Tyrosine Side-Chain Protection

The primary function of a protecting group on the tyrosine side chain is to render the hydroxyl group chemically inert during the iterative cycles of amide bond formation.[3] Failure to do so can lead to significant impurities and reduced yield.

  • Prevention of O-Acylation: The primary side reaction is the acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides.[2]

  • Prevention of Alkylation: During acidic deprotection steps, carbocation intermediates are generated. The electron-rich aromatic ring of an unprotected tyrosine is susceptible to electrophilic attack by these carbocations.[3]

The choice of an ether-based protecting group is dictated by the overall synthetic strategy, specifically the type of temporary protection used for the Nα-amino group.[4]

Comparative Analysis of tBu and Bzl Ether Protecting Groups

The tert-butyl (tBu) and benzyl (Bzl) ethers are the most prevalent choices for tyrosine side-chain protection, each integrated into a distinct, orthogonal synthetic methodology.[5] Orthogonality ensures that the side-chain protecting group remains intact while the Nα-protecting group is removed in each cycle.[4]

Quantitative Data Summary

The performance of each protecting group is intrinsically linked to its corresponding synthetic strategy (Fmoc/tBu or Boc/Bzl). The following tables summarize key quantitative parameters.

FeatureFmoc/tBu Strategy (using Tyr(tBu))Boc/Bzl Strategy (using Tyr(Bzl))References
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)[4]
Side-Chain Protection tBu (Acid-labile)Bzl (Strong acid-labile)[4][6]
Nα-Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM[4][7]
Final Cleavage Reagent High-concentration TFA (e.g., 95%)Anhydrous HF or TFMSA[7][8]
Illustrative Crude Yield ~75-85%~60-70%[7]
Orthogonality Fully OrthogonalQuasi-Orthogonal (Graded Acid Lability)[4][9]

Table 1: Comparison of the Fmoc/tBu and Boc/Bzl synthetic strategies.

Protecting GroupDerivativeStabilityCleavage ConditionsKey AdvantagesPotential Side ReactionsReferences
tert-Butyl (tBu) Fmoc-Tyr(tBu)-OHStable to base (piperidine).Strong acid (e.g., TFA:TIS:H₂O 95:2.5:2.5).Standard for Fmoc-SPPS; milder overall conditions; higher yields.Alkylation of Trp, Met, Cys by released t-butyl cations during cleavage (requires scavengers).[1][10][11]
Benzyl (Bzl) Boc-Tyr(Bzl)-OHStable to moderate acid (TFA).Very strong acid (Anhydrous HF) or hydrogenolysis.Robust for Boc-SPPS; can be advantageous for aggregation-prone sequences.Partial lability to repeated TFA exposure; ring alkylation (O- to C-benzyl migration) during HF cleavage.[6][12][13]

Table 2: Performance characteristics of tBu and Bzl protecting groups for tyrosine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the protected tyrosine derivatives and their use in SPPS.

Synthesis of Protected Tyrosine Derivatives

Protocol 1: Synthesis of Fmoc-Tyr(tBu)-OH [14][15] This procedure involves the direct Fmocylation of commercially available O-tert-butyl-L-tyrosine.

  • Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 eq) in a 1:1 mixture of acetone and water.

  • Base Addition: Add sodium carbonate (Na₂CO₃, 2.5 eq) and stir until a clear solution with a pH of 8-9 is achieved.

  • Fmocylation: Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 4-8 hours, monitoring progress by TLC.

  • Work-up: Remove acetone under reduced pressure. Wash the remaining aqueous solution with diethyl ether.

  • Acidification: Cool the aqueous layer to 0°C and acidify with dilute HCl to pH 2-3 to precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield Fmoc-Tyr(tBu)-OH.

Protocol 2: Synthesis of Boc-Tyr(Bzl)-OH [16][17] This is a two-step process starting with the benzylation of Boc-L-tyrosine.

  • Dissolution: Dissolve N-Boc-L-tyrosine (1.0 eq) in methanol.

  • Base Addition: Add sodium methoxide solution (2.1 eq) to deprotonate the phenolic hydroxyl group.

  • Benzylation: Add benzyl bromide (1.4 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 40°C for 3-24 hours, monitoring by HPLC.

  • Work-up: Add water to the reaction mixture and adjust the pH to ~8.5. Wash with an organic solvent like toluene or heptane to remove excess benzyl bromide.

  • Acidification: Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by crystallization from an ethyl acetate/hexane solvent system.

Application in Solid-Phase Peptide Synthesis (SPPS)

Protocol 3: Fmoc/tBu SPPS Cycle for Incorporating Fmoc-Tyr(tBu)-OH [10] This protocol outlines a single cycle on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain. Treat with a fresh aliquot of 20% piperidine in DMF for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring & Washing: Confirm completion with a negative Kaiser test. Wash the resin as in step 3. The resin is now ready for the next deprotection cycle.

Protocol 4: Global Deprotection and Cleavage in Fmoc/tBu Strategy [10][18] This procedure simultaneously cleaves the peptide from the resin and removes the tBu side-chain protecting group.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v) . TIS acts as a scavenger for the t-butyl cations generated.[11][19]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a fume hood. Agitate at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide will form.

  • Washing and Drying: Centrifuge to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether. Dry the peptide pellet under vacuum.

Protocol 5: Global Deprotection and Cleavage in Boc/Bzl Strategy (HF Cleavage) [8][20][21] Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a dedicated fume hood with appropriate safety precautions.

  • Resin and Scavenger Preparation: Place the dried peptide-resin and a scavenger (e.g., anisole or p-cresol, ~1 mL per gram of resin) in the HF reaction vessel.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78°C). Distill the required amount of anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour.

  • HF Removal: Remove the HF under vacuum (water aspirator followed by oil pump) while keeping the vessel at 0°C.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the peptide.

  • Washing and Drying: Wash the crude peptide thoroughly with cold ether to remove scavengers and by-products, then dry under vacuum.

Visualization of Workflows and Logical Relationships

Chemical Structures

Caption: Structures of Fmoc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH.

Orthogonal Protection Strategies

Orthogonal_Strategies Orthogonal Protection Schemes in SPPS cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy fmoc_n Nα-Fmoc Group fmoc_deprotection Base (Piperidine) fmoc_n->fmoc_deprotection Removed tfa_cleavage Strong Acid (TFA) fmoc_n->tfa_cleavage Removed tbu_side Tyr(tBu) Side Chain tbu_side->fmoc_deprotection Stable tbu_side->tfa_cleavage Removed boc_n Nα-Boc Group tfa_deprotection Moderate Acid (TFA) boc_n->tfa_deprotection Removed hf_cleavage Very Strong Acid (HF) boc_n->hf_cleavage Removed bzl_side Tyr(Bzl) Side Chain bzl_side->tfa_deprotection Stable (Mostly) bzl_side->hf_cleavage Removed

Caption: Orthogonality in Fmoc/tBu and Boc/Bzl synthesis.

Experimental Workflow: Fmoc/tBu SPPS Cycle

Fmoc_SPPS_Workflow start Start: Peptide-Resin (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-Tyr(tBu)-OH + Activator) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 end End: Elongated Peptide-Resin (Fmoc-Tyr(tBu)-AA-Resin) wash2->end cycle Repeat for next amino acid end->cycle

Caption: Iterative cycle for incorporating Tyr(tBu) in Fmoc-SPPS.

Logic of Scavenger Use in TFA Cleavage

Scavenger_Logic cluster_cleavage TFA Cleavage Process cluster_pathways Potential Pathways for t-Butyl Cation tfa TFA Treatment tbu_cation tert-Butyl Cation (Reactive Electrophile) tfa->tbu_cation Generates side_reaction Side Reaction: Alkylation of Trp/Met tbu_cation->side_reaction Without Scavengers scavenging Desired Pathway: Scavenging tbu_cation->scavenging With Scavengers scavengers Scavengers (e.g., TIS, Water, Phenol) scavengers->scavenging Enables

Caption: Role of scavengers in preventing side reactions.

Conclusion and Recommendations

The choice between tert-butyl and benzyl ether protecting groups for the tyrosine side chain is a critical decision dictated by the overarching synthetic strategy.

  • Fmoc-Tyr(tBu)-OH is the industry standard for Fmoc/tBu-based SPPS . Its key advantages are the milder overall deprotection conditions, which generally lead to higher crude purity and yield, and its suitability for automated synthesis.[7] The primary consideration is the mandatory use of an effective scavenger cocktail during the final TFA cleavage to mitigate alkylation side reactions from the released tert-butyl cation.[18]

  • Boc-Tyr(Bzl)-OH remains a robust and reliable choice for Boc/Bzl-based SPPS . This strategy can be advantageous for synthesizing long or "difficult" sequences where the repeated acidic treatments of the Boc group help to disrupt peptide aggregation. However, this approach requires the use of hazardous anhydrous HF for final cleavage and carries a risk of side-chain benzyl group migration.[8][13]

For most applications, particularly in drug discovery and development where high throughput and purity are paramount, the Fmoc/tBu strategy utilizing Fmoc-Tyr(tBu)-OH is the recommended approach . Its operational simplicity, milder conditions, and generally higher yields present a more efficient and safer workflow.

References

The Solubility Profile of Fmoc-O-ethyl-L-tyrosine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-O-ethyl-L-tyrosine (Fmoc-Tyr(Et)-OH), a critical derivative used in solid-phase peptide synthesis (SPPS). While extensive quantitative solubility data is not always publicly available, this document outlines the qualitative solubility in common organic solvents and furnishes a detailed experimental protocol for researchers to quantitatively determine these parameters in a laboratory setting. Understanding the solubility of this reagent is paramount for optimizing coupling efficiency, ensuring high purity of synthetic peptides, and preventing common side reactions.

Physicochemical Properties of this compound

This compound is an amino acid derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is protected by an ethyl group. This dual protection strategy is instrumental in modern peptide synthesis. The ethoxy substituent on the tyrosine side chain can enhance the solubility and stability of the derivative.[1][2]

PropertyValue
Synonyms Fmoc-L-Tyr(Et)-OH, O-Ethyl-N-Fmoc-L-tyrosine
CAS Number 119894-20-1[1][2][3][4][5]
Molecular Formula C₂₆H₂₅NO₅[1][2][3]
Molecular Weight 431.49 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 140 - 144 °C[2]

Qualitative Solubility of this compound

This compound, like many Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly employed in SPPS. The bulky and hydrophobic Fmoc group generally limits solubility in aqueous solutions. The solubility is influenced by the polarity of the solvent and the specific crystalline form of the solid.

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Soluble / HighThe most common and effective solvent for dissolving Fmoc-amino acids in SPPS.[6][7]
N-Methyl-2-pyrrolidone (NMP) Soluble / HighOften used as an alternative to DMF, sometimes showing better solvating properties for protected amino acids and resins.[6][7]
Dimethyl sulfoxide (DMSO) Soluble / HighA strong solvent that can be used to dissolve sparingly soluble Fmoc-amino acids, often as a co-solvent with DMF.[8][9]
Dichloromethane (DCM) ModerateCan be used, but generally less effective for dissolving Fmoc-amino acids compared to DMF or NMP.[6][10]
Tetrahydrofuran (THF) ModerateSometimes used in solvent mixtures, but not typically as the primary solvent for coupling reactions.[11]
Water Sparingly SolubleThe hydrophobic nature of the Fmoc group significantly restricts solubility in aqueous media.[11]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the equilibrium solubility method followed by HPLC quantification, is recommended.[11]

Materials and Equipment
  • This compound

  • Selected organic solvents (high-purity, peptide synthesis grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed to pellet the undissolved solid material.[11]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution will likely be necessary.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • A typical setup would involve a reverse-phase C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Detect the this compound peak by monitoring UV absorbance at approximately 265 nm or 301 nm.[11]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Factors Influencing Solubility in Peptide Synthesis

Several factors can impact the solubility of this compound during SPPS:

  • Solvent Quality: The purity of the solvent is crucial. Degraded DMF, for instance, can contain amines that affect solubility and may react with the Fmoc group.[7]

  • Temperature: Generally, solubility increases with temperature. Gentle warming (e.g., to 30-40°C) can be employed to dissolve sparingly soluble derivatives, but caution must be exercised to avoid degradation.[7]

  • Peptide Chain Aggregation: As the peptide chain elongates on the solid support, it can form secondary structures, such as β-sheets, leading to aggregation and reduced accessibility.[7] In such cases, using stronger solvent systems like NMP or a DMF/DMSO mixture can be beneficial.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow start Start: Excess Fmoc-Tyr(Et)-OH + Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration centrifugation Centrifugation equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Serial Dilution supernatant->dilution hplc HPLC Analysis dilution->hplc quantification Quantification (vs. Calibration Curve) hplc->quantification end Result: Solubility (mg/mL or M) quantification->end

Caption: Experimental workflow for determining the solubility of this compound.

Troubleshooting Solubility Issues

When encountering poor solubility of this compound during peptide synthesis, consider the following troubleshooting steps:

  • Verify Solvent Quality: Use fresh, high-purity, amine-free DMF.

  • Gentle Warming: Warm the solution to 30-40°C with agitation.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Co-Solvent Addition: Add a small amount of a stronger solvent like DMSO or NMP to the DMF.[8]

  • "Magic Mixture": For particularly challenging cases, a mixture of DCM/DMF/NMP (1:1:1) can be effective.[8]

By understanding the solubility characteristics and employing robust experimental protocols, researchers can effectively utilize this compound to achieve successful and high-fidelity peptide synthesis.

References

Fmoc-O-ethyl-L-tyrosine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine (Fmoc-O-ethyl-L-tyrosine) is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of O-ethylated tyrosine residues into peptide sequences. The stability and proper storage of this reagent are paramount to ensure the integrity and purity of the final peptide product. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. Understanding these parameters is critical for researchers and drug development professionals to ensure the reliability and reproducibility of their synthetic efforts.

Introduction

This compound is a valuable building block in peptide chemistry, offering a permanently protected hydroxyl group on the tyrosine side chain. Unlike the more common tert-butyl ether protection, the ethyl ether is stable to the standard acidic conditions used for peptide cleavage from the resin in Fmoc-based SPPS.[1][2] This feature makes it suitable for applications where a permanently modified tyrosine residue is desired. The purity and stability of the this compound starting material directly impact the efficiency of peptide coupling reactions and the impurity profile of the crude peptide. This guide outlines the key factors influencing its stability and provides a framework for its proper handling and storage.

Chemical Properties

PropertyValue
CAS Number 119894-20-1[3][4][5]
Molecular Formula C₂₆H₂₅NO₅[3][4][5]
Molecular Weight 431.49 g/mol [5]
Appearance White to off-white powder[4]
Melting Point 140 - 144 °C[4]
Purity ≥ 98%[5]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light exposure. While specific quantitative stability data for the ethyl derivative is not extensively published, the stability of analogous Fmoc-protected amino acids, such as Fmoc-Tyr(tBu)-OH, provides valuable insights.[6]

Solid-State Stability

In its solid, crystalline form, this compound is generally stable when stored under appropriate conditions. Degradation in the solid state is primarily driven by exposure to high temperatures and humidity.

Storage ConditionDurationExpected StabilityReference
Room TemperatureShort-termGenerally stable[5]
2-8°CMid-termRecommended for enhanced stability[7]
-20°CLong-term (years)High stability[8]
Solution Stability

This compound is significantly less stable in solution compared to its solid form. The primary degradation pathway in solution is the base-catalyzed cleavage of the Fmoc group.[6] The rate of this degradation is dependent on the solvent, pH, and temperature.

Storage ConditionSolventDurationExpected StabilityReference (by analogy)
-20°CAnhydrous DMF/DMSOUp to 1 monthModerate stability[8]
-80°CAnhydrous DMF/DMSOUp to 6 monthsGood stability[8]

It is highly recommended to prepare solutions of this compound fresh before use in peptide synthesis to avoid the introduction of impurities.

pH Stability

The stability of this compound is highly pH-dependent.

  • Acidic Conditions: The Fmoc group and the O-ethyl ether linkage are generally stable under moderately acidic conditions.[1]

  • Neutral to Basic Conditions: The Fmoc group is labile to basic conditions, undergoing cleavage via a β-elimination mechanism. This reaction is intentionally utilized in SPPS for the removal of the Fmoc group using a mild base like piperidine. However, prolonged exposure to even mildly basic conditions during storage or handling of solutions can lead to premature deprotection.

Potential Degradation Pathways

The primary degradation pathways for this compound are dictated by the lability of the Fmoc protecting group.

A This compound B O-ethyl-L-tyrosine A->B Base (e.g., Piperidine) C Dibenzofulvene A->C Base (e.g., Piperidine) D Piperidine Adduct C->D + Piperidine

Figure 1: Primary degradation pathway of this compound.

The main degradation products are the free amino acid, O-ethyl-L-tyrosine, and dibenzofulvene, which can further react with the piperidine used for deprotection to form a piperidine adduct.[6] The presence of these impurities can interfere with subsequent coupling reactions in peptide synthesis.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes thermal degradation.[7][8]
Moisture Store in a tightly sealed container in a dry environment. The use of a desiccator is advised.Prevents hydrolysis.
Light Protect from direct light by storing in an opaque or amber container.Minimizes potential photolytic degradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation.

Experimental Protocols

The following protocols provide a framework for conducting stability studies on this compound.

Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

cluster_0 Stress Conditions cluster_1 Analysis Acidic Hydrolysis Acidic Hydrolysis HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acidic Hydrolysis->HPLC-UV/MS Analysis Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC-UV/MS Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->HPLC-UV/MS Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC-UV/MS Analysis This compound Sample This compound Sample This compound Sample->Acidic Hydrolysis This compound Sample->Basic Hydrolysis This compound Sample->Oxidative Degradation This compound Sample->Thermal Degradation

Figure 2: Workflow for a forced degradation study.

Methodology:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample before analysis.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize a sample before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours. Dissolve a sample for analysis.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

HPLC Method for Stability Assessment

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection C18 Reverse-Phase Separation C18 Reverse-Phase Separation HPLC Injection->C18 Reverse-Phase Separation UV Detection (265 nm) UV Detection (265 nm) C18 Reverse-Phase Separation->UV Detection (265 nm) Mass Spectrometry (Optional) Mass Spectrometry (Optional) C18 Reverse-Phase Separation->Mass Spectrometry (Optional) Data Analysis Data Analysis UV Detection (265 nm)->Data Analysis Mass Spectrometry (Optional)->Data Analysis

Figure 3: General workflow for HPLC analysis.

HPLC Parameters (starting point):

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Linear gradient from 30% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.

Conclusion

The stability and proper storage of this compound are critical for the successful synthesis of high-quality peptides. As a solid, it is relatively stable, particularly when stored at low temperatures and protected from moisture and light. In solution, it is susceptible to base-catalyzed degradation of the Fmoc group, necessitating the use of freshly prepared solutions for peptide synthesis. By adhering to the recommended storage conditions and utilizing appropriate analytical methods to monitor its purity, researchers can ensure the integrity of this important reagent and the reliability of their synthetic outcomes. Further forced degradation studies would be beneficial to fully characterize the degradation profile of this specific derivative.

References

A Technical Guide to Fmoc-O-ethyl-L-tyrosine: Properties, Suppliers, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-ethyl-L-tyrosine is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It incorporates the fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and an ethyl ether group to shield the reactive hydroxyl function of the tyrosine side chain. This strategic protection prevents undesirable side reactions during peptide elongation, such as O-acylation, ensuring the synthesis of high-purity peptides. The O-ethyl protecting group offers an alternative to more common protecting groups like tert-butyl (tBu), with its own distinct advantages in terms of stability and cleavage conditions. This guide provides a comprehensive overview of the technical specifications of commercially available this compound, its physicochemical properties, and a detailed protocol for its application in Fmoc-based solid-phase peptide synthesis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key specifications from several commercial vendors to aid in the selection of starting materials for peptide synthesis.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Chem-Impex≥ 99% (Chiral HPLC, HPLC)[1]119894-20-1[1]C₂₆H₂₅NO₅[1]431.47[1]White to off-white powder[1]
CP Lab Safety≥ 98%[2]119894-20-1[2]C₂₆H₂₅NO₅[2]431.49[2]Not Specified
Santa Cruz BiotechnologyNot Specified119894-20-1[3]C₂₆H₂₅NO₅[3]431.48[3]Not Specified
AAPPTECNot Specified119894-20-1[4]C₂₆H₂₅NO₅[4]431.49[4]Not Specified

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
Synonyms Fmoc-L-Tyr(Et)-OH, Fmoc-(S-2-amino-3-(4-ethoxyphenyl)propionic acid[1]
CAS Number 119894-20-1[1]
Molecular Formula C₂₆H₂₅NO₅[1]
Molecular Weight 431.47 g/mol [1]
Melting Point 140 - 144 °C[1]
Appearance White to off-white powder[1]
Optical Rotation [a]²⁰D = -28 ± 1 ° (c=1 in DMF)[1]
Storage Conditions Room Temperature[1]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis

The following is a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry. This protocol can be adapted for automated peptide synthesizers.

Materials:

  • This compound

  • Peptide synthesis grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

  • Peptide synthesis vessel with a fritted filter

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (for the resin-bound peptide):

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate it for 2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the next cycle of deprotection and coupling. Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol) to the dried resin. Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (this compound, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End Repeat Cycle End->Deprotection Cleavage Final Cleavage & Deprotection (TFA) End->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS workflow for incorporating this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Tyr(Et)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-O-ethyl-L-tyrosine (Fmoc-L-Tyr(Et)-OH) is a derivative of the amino acid tyrosine, designed for use in solid-phase peptide synthesis (SPPS). In the widely adopted Fmoc/tBu SPPS strategy, the temporary Nα-Fmoc protecting group is removed under mild basic conditions in each cycle, while acid-labile groups protect reactive side chains. The ethyl (Et) ether group on the phenolic hydroxyl side chain of Fmoc-L-Tyr(Et)-OH serves as a stable, permanent protecting group. This protection prevents undesirable side reactions, such as O-acylation, during the coupling steps of peptide synthesis.[1] The ethyl group is robust and stable under the standard basic conditions of Fmoc removal and the strong acidic conditions (e.g., trifluoroacetic acid) used for the final cleavage of the peptide from the resin support. This stability ensures the integrity of the tyrosine side chain throughout the synthesis process. Fmoc-L-Tyr(Et)-OH is recognized for its efficiency in coupling reactions and its compatibility with various reagents, making it a valuable building block for synthesizing complex peptides.[2][3]

Physicochemical Properties

A fundamental understanding of the properties of Fmoc-L-Tyr(Et)-OH is essential for its effective application in SPPS.

PropertyValue
Synonym O-Ethyl-N-Fmoc-L-tyrosine, Fmoc-O-ethyl-L-tyrosine[2]
CAS Number 119894-20-1[2]
Molecular Formula C₂₆H₂₅NO₅[2]
Molecular Weight 431.49 g/mol [4]
Appearance White to off-white solid
Side-Chain Protecting Group Ethyl (Et)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF)[5] Ethyl (Et): Stable to standard SPPS conditions (base and acid)

Experimental Workflow for SPPS

The synthesis of a peptide on a solid support follows a cyclical process of deprotection of the Nα-amino group, followed by the coupling of the next amino acid in the sequence.[6] This iterative process is repeated until the desired peptide chain is assembled.

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_A 2. DMF Wash Deprotection->Washing_A Coupling 3. Fmoc-L-Tyr(Et)-OH Coupling (Activation Reagents + DIPEA in DMF) Washing_A->Coupling Washing_B 4. DMF Wash Coupling->Washing_B Cycle Sequence Complete? Washing_B->Cycle Cycle->Deprotection No Cleavage Final Cleavage (TFA Cocktail) Cycle->Cleavage Yes

Caption: The iterative cycle of deprotection and coupling in SPPS.[6]

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Adjustments to reagent equivalents and reaction times may be necessary for different scales or for sequences known to be difficult.

Resin Swelling

Proper swelling of the resin support is critical to ensure that reactive sites are accessible, which is essential for efficient synthesis.

  • Procedure:

    • Place the appropriate resin (e.g., Rink Amide, Wang) in a suitable reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to cover the resin completely.

    • Agitate gently for 30-60 minutes at room temperature.[6]

    • Drain the solvent completely.

Nα-Fmoc Group Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.[6]

  • Reagents:

    • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the swelled resin.

    • Agitate for 3-5 minutes and then drain the solution.[6]

    • Add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[7]

Coupling of Fmoc-L-Tyr(Et)-OH

The choice of coupling reagent is critical for achieving high coupling efficiency.[5] Below are protocols for common activation methods.

Protocol A: HBTU/DIPEA Activation A robust and widely used method for standard amino acid couplings.[8]

  • Reagents (relative to resin loading):

    • Fmoc-L-Tyr(Et)-OH: 3-5 eq.

    • HBTU: 2.9-4.9 eq.

    • HOBt: 3-5 eq.

    • DIPEA: 6-10 eq.

    • Solvent: DMF

  • Procedure:

    • In a separate vessel, dissolve Fmoc-L-Tyr(Et)-OH, HBTU, and HOBt in DMF.

    • Add DIPEA to the mixture and allow the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]

    • Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol B: HATU/DIPEA Activation Recommended for sterically hindered or otherwise "difficult" couplings where standard reagents may be less effective.[5]

  • Reagents (relative to resin loading):

    • Fmoc-L-Tyr(Et)-OH: 3-5 eq.

    • HATU: 2.9-4.9 eq.

    • HOAt: 3-5 eq.

    • DIPEA: 6-10 eq.

    • Solvent: DMF

  • Procedure:

    • In a separate vessel, dissolve Fmoc-L-Tyr(Et)-OH and HATU in DMF.

    • Add DIPEA to the mixture and allow for 1-2 minutes of pre-activation.[9]

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 20-45 minutes.

    • Monitor reaction completion with a Kaiser test.[9]

    • Upon completion, drain the solution and wash the resin thoroughly with DMF.

Protocol C: DIC/HOBt Activation A cost-effective carbodiimide-based method. Reaction times are typically longer.

  • Reagents (relative to resin loading):

    • Fmoc-L-Tyr(Et)-OH: 3-5 eq.

    • DIC: 3-5 eq.

    • HOBt: 3-5 eq.

    • Solvent: DMF or DCM/DMF mixture

  • Procedure:

    • Dissolve Fmoc-L-Tyr(Et)-OH and HOBt in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Add DIC directly to the resin suspension.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress using the Kaiser test.

    • After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

  • Reagents:

    • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). The composition may vary based on the peptide sequence.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[7]

    • In a fume hood, add the freshly prepared cleavage cocktail to the dry resin.

    • Agitate the mixture at room temperature for 2-3 hours.[6]

    • Filter to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.

Data Presentation: Summary of Standard Coupling Conditions

This table summarizes typical quantitative parameters for the coupling of Fmoc-L-Tyr(Et)-OH. These values are intended as a guideline, and optimization for specific sequences is recommended.

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Expected Coupling Efficiency (%)Notes
HBTU HOBtDIPEA30 - 6098 - 99.5A robust and common choice for routine synthesis.[8]
HATU HOAtDIPEA20 - 45> 99Highly efficient, especially for difficult or sterically hindered couplings.[5]
DIC HOBt-60 - 12097 - 99A cost-effective option; generally requires longer reaction times.
PyBOP HOBtDIPEA30 - 6098 - 99.5Efficacy is similar to HBTU; phosphonium-based reagent.[5]

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test is positive after the standard coupling time, a second coupling should be performed using a fresh solution of the activated amino acid.[9] For sequences that are known to be difficult due to aggregation or steric hindrance, increasing the coupling time, raising the temperature, or switching to a more potent coupling reagent like HATU is recommended.[5][9]

  • Side Reactions: The ethyl ether on the tyrosine side chain is highly stable. To prevent other potential side reactions, such as racemization, it is crucial to use the recommended stoichiometry of reagents, particularly the base. Using a weaker base like 2,4,6-collidine instead of DIPEA can minimize racemization in sensitive cases.[5] Ensure thorough washing after the deprotection step to completely remove piperidine, which can interfere with the coupling reaction.

References

Optimizing Peptide Synthesis: A Guide to Coupling Reagents for Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids, such as Fmoc-O-ethyl-L-tyrosine, into peptide sequences is a critical strategy in modern drug discovery and development. The O-ethyl ether provides a stable modification that can enhance metabolic stability and modulate biological activity. However, the ethyl group on the tyrosine side chain introduces steric hindrance, which can impede coupling efficiency during solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is therefore paramount to ensure high yields, purity, and preservation of stereochemical integrity.

This document provides a comprehensive overview of the best coupling reagents for this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in optimizing their peptide synthesis strategies.

Performance of Coupling Reagents

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids. Modern onium salt-based reagents are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity and ability to suppress racemization.

Key Performance Indicators

Quantitative data for the coupling of this compound is often sequence-dependent. The following table provides a summary of expected performance based on data from sterically similar amino acids and general knowledge of SPPS.[1]

Coupling ReagentReagent TypeAdditiveTypical Coupling Time (min)Expected Coupling Efficiency (%)Notes
HATU Aminium/Uronium SaltHOAt (internal)20 - 45> 99Often provides the highest efficiency for difficult couplings.[1]
HCTU Aminium/Uronium Salt6-Cl-HOBt (internal)20 - 45> 99Similar high reactivity to HATU, often more cost-effective.
COMU Aminium/Uronium SaltOxyma (internal)20 - 60> 99High efficiency with improved safety profile over HOBt/HOAt-based reagents.
PyBOP Phosphonium Salt-30 - 6098 - 99.5Effective for hindered couplings, avoids guanidinylation side reactions.
HBTU Aminium/Uronium SaltHOBt (internal)30 - 6098 - 99.5A commonly used and generally effective reagent.[1]
DIC/Oxyma Carbodiimide/AdditiveOxymaPure®60 - 12097 - 99A cost-effective option; longer reaction times may be necessary. Oxyma is a superior and safer alternative to HOBt for suppressing racemization.[2]

Mitigating Side Reactions: Racemization

Racemization is a critical concern during the coupling of any amino acid. The ethyl group in this compound does not significantly increase the risk of racemization compared to other amino acids; however, the choice of coupling reagent and base can influence the outcome. The use of additives like HOAt and OxymaPure® is highly effective in minimizing this side reaction.[2]

Coupling Reagent CombinationBase% D-Isomer Formation (Representative)
DIC/HOBtDIPEA~1-2%
DIC/OxymaPure®DIPEA<0.5%
HATUDIPEA<0.2%
COMUDIPEA<0.2%

Note: Data adapted from studies on racemization-prone amino acids, with principles directly applicable to O-alkylated tyrosine derivatives.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the efficient incorporation of this compound into a peptide sequence using a selection of recommended coupling reagents.

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

SPPS_Cycle Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling of This compound Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 NextCycle Ready for Next Cycle Wash2->NextCycle 5

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF prior to the coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 20-45 minutes at room temperature.[1]

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete reaction.

  • Final Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 2: Coupling using DIC/OxymaPure®

This protocol offers a cost-effective and safe alternative for efficient coupling.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for 1-5 minutes. Note: Prolonged pre-activation can increase the risk of racemization.[2]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature.

  • Monitoring and Final Washing: Follow steps 5 and 6 from Protocol 1. If the Kaiser test is positive, a second coupling may be required.

Logical Relationship of Reagent Selection

The choice of coupling reagent is a balance between reactivity, cost, and potential side reactions. The following diagram illustrates the decision-making process.

Reagent_Selection Start Start: Couple This compound IsDifficult Is the sequence 'difficult' or sterically hindered? Start->IsDifficult CostSensitive Is cost a major consideration? IsDifficult->CostSensitive No HATU Use HATU, HCTU, or COMU for highest efficiency. IsDifficult->HATU Yes PyBOP Consider PyBOP to avoid guanidinylation. CostSensitive->PyBOP No DIC_Oxyma Use DIC/OxymaPure® for a cost-effective and safe option. CostSensitive->DIC_Oxyma Yes End Coupling Protocol HATU->End Proceed to Coupling PyBOP->End Proceed to Coupling DIC_Oxyma->End Proceed to Coupling

Caption: Decision tree for selecting a coupling reagent.

Conclusion

For the successful incorporation of the sterically hindered this compound, high-reactivity onium salts such as HATU , HCTU , and COMU are the reagents of choice, consistently delivering high coupling efficiencies and minimizing side reactions. PyBOP offers a reliable alternative that avoids the potential for guanidinylation. For routine syntheses where cost is a significant factor, the combination of DIC/OxymaPure® provides a robust and safe method, although it may require longer reaction times. By selecting the appropriate coupling reagent and following optimized protocols, researchers can efficiently synthesize high-purity peptides containing O-ethyl-L-tyrosine for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols: Activation of Fmoc-O-ethyl-L-tyrosine with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the efficient and reliable formation of peptide bonds is paramount to achieving high-purity target peptides. The activation of the carboxylic acid moiety of an incoming Fmoc-protected amino acid is a critical step that dictates the success of the coupling reaction. The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) has emerged as a gold-standard coupling reagent system. This method is renowned for its high coupling efficiencies, rapid reaction kinetics, and effective suppression of racemization, a common side reaction that can compromise the biological activity of the final peptide.[1][2]

Fmoc-O-ethyl-L-tyrosine is a valuable non-canonical amino acid derivative used in peptide and peptidomimetic drug discovery. The ethylation of the phenolic hydroxyl group of tyrosine can modulate the hydrophobicity, metabolic stability, and binding affinity of peptides. This document provides a detailed protocol for the activation and coupling of this compound using the HBTU/HOBt reagent system in Fmoc-based SPPS.

Mechanism of Activation

The HBTU/HOBt activation method proceeds through a multi-step mechanism. Initially, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated. HBTU then reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt, leading to the formation of a more stable and less racemization-prone HOBt active ester. This active ester is then readily attacked by the free N-terminal amine of the growing peptide chain on the solid support, resulting in the formation of the desired peptide bond. The inclusion of HOBt is crucial as it accelerates the reaction and acts as a scavenger for any carbodiimide byproducts that could lead to side reactions, thereby ensuring a higher purity of the crude peptide.[1][3]

Quantitative Data Summary

The following tables provide a summary of the typical quantitative parameters for the successful coupling of this compound using HBTU/HOBt activation. These values are based on a standard 0.1 mmol scale synthesis and may require optimization depending on the specific peptide sequence and solid support used.

Table 1: Reagent Stoichiometry for this compound Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 5Amino acid to be coupled
HBTU1.9 - 4.9Primary activating agent
HOBt2 - 5Additive to suppress racemization and improve efficiency
DIPEA4 - 10Tertiary amine base for activation

Table 2: Reaction Conditions and Parameters

ParameterValueNotes
SolventDMF (N,N-Dimethylformamide)High-purity, peptide synthesis grade is recommended. NMP can also be used.
Pre-activation Time2 - 5 minutesThe Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed before addition to the resin.
Coupling Time10 - 60 minutesCan be extended for sterically hindered couplings. Reaction completion can be monitored.
TemperatureRoom Temperature
Washing SolventsDMF, DCM (Dichloromethane)Used for thorough washing of the resin post-coupling.

Experimental Protocols

This section details the step-by-step procedure for a single coupling cycle of this compound to a resin-bound peptide chain using HBTU/HOBt activation.

Materials and Reagents
  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Peptide synthesis vessel

  • Shaker or agitator

Protocol: Coupling of this compound

This protocol assumes the synthesis has proceeded to the point where the N-terminal Fmoc group of the previously coupled amino acid has been removed.

  • Resin Preparation:

    • Ensure the resin with the free N-terminal amine has been thoroughly washed with DMF to remove any residual piperidine from the previous deprotection step.

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

  • Pre-activation of this compound:

    • In a separate reaction vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in an appropriate volume of DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Gently agitate the mixture for 2-5 minutes to allow for pre-activation. The solution may undergo a color change.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the peptide synthesis vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended to 2 hours.[4]

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow/colorless beads) indicates the completion of the coupling reaction.

    • If the Kaiser test is positive, the coupling reaction can be extended, or a second coupling (double coupling) can be performed.

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the synthesis vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

    • Perform additional washes with DCM (2-3 times) and finally with DMF (2-3 times) to prepare the resin for the next Fmoc deprotection step.

Visualizations

Chemical Activation and Coupling Pathway

G Fmoc_Tyr_Et Fmoc-Tyr(Et)-OH Deprotonated_AA Fmoc-Tyr(Et)-O⁻ Fmoc_Tyr_Et->Deprotonated_AA + DIPEA DIPEA DIPEA Acylisourea O-Acylisourea Intermediate (highly reactive) Deprotonated_AA->Acylisourea + HBTU HBTU HBTU Active_Ester HOBt Active Ester Acylisourea->Active_Ester + HOBt HOBt HOBt Coupled_Peptide Fmoc-Tyr(Et)-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Caption: Activation pathway of this compound with HBTU/HOBt.

Solid-Phase Peptide Synthesis (SPPS) Workflow

G start Start with Resin (e.g., Rink Amide) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test (Confirm free amine) wash1->kaiser1 activation Pre-activate: Fmoc-Tyr(Et)-OH + HBTU/HOBt/DIPEA kaiser1->activation Positive coupling Coupling Reaction activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser2 Kaiser Test (Confirm completion) wash2->kaiser2 kaiser2->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid kaiser2->repeat Negative repeat->deprotection Add another AA final Final Deprotection, Cleavage, and Purification repeat->final Final AA added

Caption: General workflow for a single coupling cycle in SPPS.

References

Manual vs. Automated Synthesis of Peptides Containing Fmoc-O-ethyl-L-tyrosine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and probe molecular interactions. Fmoc-O-ethyl-L-tyrosine is a valuable synthetic building block that replaces the native hydroxyl group of tyrosine with an ethyl ether. This modification can alter the hydrogen-bonding capacity and lipophilicity of the peptide, potentially influencing its pharmacokinetic and pharmacodynamic properties.

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. We present comprehensive experimental protocols for both methodologies, summarize key quantitative data in comparative tables, and provide visual workflows to guide researchers in selecting the optimal synthesis strategy for their needs.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The choice between manual and automated SPPS for peptides containing this compound depends on several factors, including the desired scale, throughput, and available resources. The following tables provide a summary of expected quantitative outcomes for each method.

Table 1: Comparison of Synthesis Parameters

ParameterManual SynthesisAutomated SynthesisKey Considerations
Synthesis Time per Cycle 1.5 - 3 hours30 - 90 minutesAutomated synthesizers, particularly those with microwave capabilities, significantly reduce the time required for deprotection and coupling steps.
Hands-on Time per Synthesis High (several hours per day)Low (primarily for setup and final cleavage)Automation enables "walk-away" operation, freeing up valuable researcher time for other tasks.[1]
Typical Crude Purity 65 - 85%80 - 95%Automated systems provide precise and consistent reagent delivery and reaction conditions, which minimizes side reactions and leads to higher crude purity.[1]
Overall Yield Operator-dependentGenerally higher and more consistentOptimized and standardized protocols in automated synthesis contribute to more reproducible and higher overall yields.[1]
Scale Flexible (milligrams to grams)Typically milligrams to low grams per vesselManual synthesis can be more readily scaled up without significant capital investment in new instrumentation.[1]
Reagent Consumption Can be higher due to manual dispensingOptimized for minimal wasteAutomated systems utilize precise fluidic delivery, reducing the consumption of costly reagents and solvents.
Reproducibility Operator-dependentHighAutomation eliminates user-to-user and run-to-run variability, ensuring high reproducibility.[2]

Table 2: Expected Performance for this compound Incorporation

ParameterManual SynthesisAutomated Synthesis
Coupling Efficiency > 98%> 99%
Required Equivalents of Amino Acid 3 - 5 eq.2 - 4 eq.
Typical Coupling Time 60 - 120 minutes30 - 60 minutes

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a hypothetical peptide containing this compound on a 0.1 mmol scale using a Rink Amide resin for a C-terminal amide.

Manual Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF, 5 mL) and gently agitate for 30-60 minutes to swell the resin.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% (v/v) piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM, 3 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

7. Analysis:

  • Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to confirm its identity and purity.

Automated Solid-Phase Peptide Synthesis Protocol

1. Synthesizer Setup:

  • Ensure all reagent and solvent bottles are sufficiently filled.

  • Prepare a solution of this compound and other required amino acids at the appropriate concentration (e.g., 0.2 M in DMF).

  • Load the amino acid solutions into the synthesizer's vials.

  • Place the reaction vessel with the Rink Amide resin (0.1 mmol) in the synthesizer.

2. Synthesis Program:

  • Create or select a synthesis protocol on the synthesizer's software. A typical cycle for a standard amino acid coupling is as follows:

    • Deprotection: 20% piperidine in DMF (2 treatments of 5 and 15 minutes).

    • Washing: DMF washes.

    • Coupling: Delivery of the activated amino acid solution (e.g., using HBTU/DIPEA as activators) and reaction for a specified time (e.g., 45 minutes). For this compound, a standard coupling protocol is generally sufficient, but a double coupling can be programmed for difficult sequences.

    • Washing: DMF washes.

3. Execution:

  • Start the automated synthesis program. The instrument will perform all the deprotection, coupling, and washing steps for each amino acid in the sequence.

4. Final Cleavage and Workup:

  • Once the synthesis is complete, the synthesizer will typically perform a final deprotection and wash the resin.

  • Remove the reaction vessel containing the peptide-resin from the synthesizer.

  • Perform the cleavage, precipitation, and drying steps manually as described in the manual protocol (Step 6).

5. Analysis:

  • Characterize the crude peptide using RP-HPLC and mass spectrometry.

Mandatory Visualizations

Manual_SPPS_Workflow Resin Start: Resin in Vessel Swell 1. Swell Resin (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection 4. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 5. Cleave & Deprotect (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 6. Precipitate Peptide (Cold Ether) Cleavage->Precipitation Analysis 7. Analyze (HPLC, MS) Precipitation->Analysis

Caption: Manual SPPS Workflow for a single coupling cycle.

Automated_SPPS_Workflow Setup 1. Synthesizer Setup (Resin, Reagents, Sequence) Start 2. Start Automated Run Setup->Start Loop Loop for each AA Start->Loop Cycle Deprotection Wash Coupling Wash Cycle:wash2->Loop Loop->Cycle Next AA End 3. Synthesis Complete (Automated) Loop->End Last AA Manual_Cleavage 4. Manual Cleavage & Workup End->Manual_Cleavage Analysis 5. Analysis (HPLC, MS) Manual_Cleavage->Analysis

Caption: Automated SPPS Workflow.

Signaling_Pathway_Application cluster_synthesis Peptide Synthesis cluster_cell Cellular Application Manual Manual SPPS Peptide Peptide with O-ethyl-L-tyrosine Manual->Peptide Automated Automated SPPS Automated->Peptide Receptor Receptor Tyrosine Kinase (RTK) Peptide->Receptor Binds to Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Dimerization->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Signaling_Cascade->Cellular_Response

Caption: Application of a synthesized peptide to probe a signaling pathway.

Conclusion

Both manual and automated solid-phase peptide synthesis are effective methods for incorporating this compound into peptide sequences. Manual synthesis offers flexibility and lower initial costs, making it suitable for small-scale, exploratory work. Automated synthesis, however, provides superior reproducibility, higher throughput, and reduced hands-on time, making it the preferred method for routine synthesis and the production of multiple peptides. The choice of method will ultimately depend on the specific research goals, scale, and available resources. The protocols and data presented in this guide provide a framework for researchers to make an informed decision and successfully synthesize peptides containing O-ethyl-L-tyrosine for their studies.

References

Application Notes and Protocols for the Deprotection of Fmoc Group from O-ethyl-L-tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups. The incorporation of modified amino acids, such as O-ethyl-L-tyrosine, into peptide sequences is a critical strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, binding affinity, and in vivo half-life. The O-ethyl ether on the tyrosine side chain is a stable modification that is generally resistant to the conditions of both Fmoc deprotection and final peptide cleavage from the resin.

This document provides detailed application notes and protocols for the efficient deprotection of the Fmoc group from peptide sequences containing O-ethyl-L-tyrosine. It includes a comparative analysis of common deprotection reagents, potential side reactions, and detailed experimental procedures to guide researchers in synthesizing high-quality peptides.

Core Principles of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorene ring. This initiates an elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.

Comparative Analysis of Deprotection Reagents

While 20% piperidine in N,N-dimethylformamide (DMF) is the standard and most widely used reagent for Fmoc deprotection, other bases have been investigated to optimize deprotection efficiency, particularly for long or aggregation-prone sequences. The choice of deprotection reagent can influence the overall yield and purity of the final peptide.

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x (1-10 min)- Well-established and reliable- Efficient for most sequences- Can promote aspartimide formation in sensitive sequences- Toxicity
4-Methylpiperidine (4-MP) 20% in DMF2 x (1-10 min)- Similar efficiency to piperidine- Less toxic alternative- May be slightly less efficient in some cases
Piperazine (PZ) 10% (w/v) in 9:1 DMF/Ethanol2 x (1-10 min)- Reduced rates of aspartimide formation- Lower solubility requires co-solvent- Potentially lower efficiency for sterically hindered residues
DBU/Piperidine 1-2% DBU / 2% Piperidine in DMF2 x (1-3 min)- Very rapid deprotection- Useful for difficult sequences- Increased risk of racemization- Requires careful optimization

Note: The data presented is based on studies with model peptides and should be considered as a guideline. Optimization for specific O-ethyl-L-tyrosine containing peptides is recommended.

Potential Side Reactions During Fmoc Deprotection

Several side reactions can occur during the base-catalyzed deprotection of the Fmoc group, potentially compromising the purity of the final peptide.

  • Aspartimide Formation: Peptides containing aspartic acid followed by a small amino acid (e.g., Gly, Ser, Asn) are susceptible to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to the formation of β-aspartyl peptides and racemization. To mitigate this, using milder bases, shorter deprotection times, or protecting the aspartic acid side chain with groups less prone to cyclization can be beneficial.

  • Racemization: Although less common with Fmoc chemistry compared to other methods, racemization can occur, particularly at the C-terminal amino acid or at sensitive residues like cysteine and histidine. The risk can be minimized by using shorter deprotection times and avoiding excessively strong basic conditions.

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly prevalent with proline or glycine at the C-terminus.

The O-ethyl group of tyrosine is generally stable under standard Fmoc deprotection conditions and is not expected to participate in side reactions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of O-ethyl-L-tyrosine Containing Peptides

This protocol describes the manual deprotection of the Fmoc group from a peptide-resin containing O-ethyl-L-tyrosine using the standard piperidine/DMF procedure.

Materials:

  • Fmoc-protected peptide-resin (containing O-ethyl-L-tyrosine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Nitrogen gas for agitation (optional)

  • Solid-phase peptide synthesis vessel with a frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the resin for 1-3 minutes at room temperature.

    • Drain the deprotection solution.

  • Main Deprotection:

    • Add a fresh aliquot of the 20% piperidine/DMF deprotection solution to the resin.

    • Agitate the resin for 10-20 minutes at room temperature.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional):

    • A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

The deprotected peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy

The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Procedure:

  • Collect the filtrate from both deprotection steps.

  • Combine the filtrates and dilute a small, known aliquot with a known volume of DMF.

  • Measure the UV absorbance of the diluted solution at approximately 301 nm.

  • The amount of Fmoc group removed can be calculated using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹ for the DBF-piperidine adduct).

Protocol 3: Final Cleavage and Deprotection of O-ethyl-L-tyrosine Containing Peptides

This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. The O-ethyl group on tyrosine is stable under these conditions.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), as a scavenger

  • Water, deionized

  • Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected filtrate).

    • Slowly add the TFA solution containing the peptide to the cold ether with gentle swirling to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and TFA.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton abstraction Piperidine1 Piperidine Piperidine1->Intermediate1 DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate1->Free_Amine Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct Trapping Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Repeat for each amino acid Wash2 4. Washing (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage Start Start with Resin-Bound First Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for a single cycle in Fmoc-SPPS.

Conclusion

The deprotection of the Fmoc group from peptides containing O-ethyl-L-tyrosine can be achieved efficiently using standard solid-phase peptide synthesis protocols. The O-ethyl ether is a robust protecting group that is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage. Careful consideration of the deprotection reagent and reaction times can help to minimize potential side reactions, such as aspartimide formation and racemization, thereby ensuring the synthesis of high-purity peptides. The protocols provided in this document serve as a reliable starting point for researchers and can be optimized to suit the specific requirements of the target peptide.

Application Notes and Protocols for Cleavage of Peptides Containing O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful cleavage of synthetic peptides containing the non-canonical amino acid O-ethyl-L-tyrosine from solid-phase resins. The presence of this modification requires careful consideration of the cleavage cocktail to ensure high yield and purity of the final peptide product.

Introduction

O-ethyl-L-tyrosine is a modified amino acid increasingly utilized in peptide-based drug discovery to enhance metabolic stability, modulate receptor binding affinity, and fine-tune pharmacokinetic properties. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), must be optimized to prevent side reactions and degradation of the target peptide.

The ethyl ether linkage on the tyrosine side chain is generally stable to standard TFA cleavage conditions, similar to the analogous O-methyl ether.[1] However, the aromatic nature of the tyrosine ring makes it susceptible to electrophilic attack by carbocations generated during the cleavage of other protecting groups and the resin linker. Therefore, the selection of an appropriate cleavage cocktail containing scavengers is critical to mitigate these side reactions.[1][2]

Selecting the Appropriate Cleavage Cocktail

The choice of cleavage cocktail is primarily dictated by the presence of other sensitive amino acid residues in the peptide sequence. The following table summarizes recommended cocktails for peptides containing O-ethyl-L-tyrosine. All cocktails should be freshly prepared before use.[3][4]

Cleavage CocktailComposition (v/v/w)Recommended Use
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides containing O-ethyl-L-tyrosine without other sensitive residues like Cys, Met, or Trp.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[3][5]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not offer protection for Met or Cys from oxidation.[3][5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly suited for peptides containing arginine residues with sulfonyl protecting groups and tryptophan-containing peptides.[6]

Abbreviations:

  • TFA: Trifluoroacetic Acid

  • TIS: Triisopropylsilane

  • H₂O: Water

  • EDT: 1,2-Ethanedithiol

Experimental Protocols

The following protocols describe the cleavage of a peptide containing O-ethyl-L-tyrosine from a solid-phase resin, followed by precipitation and isolation of the crude peptide.

Protocol 1: Standard Cleavage Procedure

This protocol is suitable for most peptides containing O-ethyl-L-tyrosine.

Materials:

  • Peptide-bound resin (dried under vacuum for at least 1 hour)[3]

  • Freshly prepared cleavage cocktail (see table above)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

  • Nitrogen or argon gas line

  • Vortex mixer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1][7] For peptides with multiple protecting groups, a longer cleavage time may be necessary.[4]

  • Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube.[1]

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA (e.g., 2 x 1 mL), and combine the filtrates with the collected cleavage solution.[3]

  • Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[1][3]

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]

  • Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.[1]

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.[1][3]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

  • Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage of a peptide containing O-ethyl-L-tyrosine from a solid-phase resin.

Cleavage_Workflow Resin Peptide-Resin (with O-ethyl-L-tyrosine) Incubation Incubation (2-3 hours, RT) Resin->Incubation Cocktail Freshly Prepared Cleavage Cocktail Cocktail->Incubation Filtration Filtration Incubation->Filtration Resin_Waste Resin Waste Filtration->Resin_Waste TFA_Filtrate TFA Filtrate (contains cleaved peptide) Filtration->TFA_Filtrate Precipitation Precipitation TFA_Filtrate->Precipitation Ether Cold Diethyl Ether Ether->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant (contains scavengers) Centrifugation->Supernatant Peptide_Pellet Crude Peptide Pellet Centrifugation->Peptide_Pellet Washing Washing with Cold Ether (2x) Peptide_Pellet->Washing Drying Drying Washing->Drying Crude_Peptide Crude Peptide Drying->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide

Caption: Workflow for peptide cleavage and isolation.

Potential Side Reactions and Troubleshooting

While the O-ethyl group is stable, other side reactions can occur during cleavage. The following table outlines potential issues and their solutions.

IssuePotential CauseRecommended Solution
Alkylation of Tyrosine Ring Insufficient scavenging of carbocations generated from protecting groups or the resin linker.Use a cleavage cocktail with appropriate scavengers like TIS, phenol, or thioanisole.[1][2]
Oxidation of Sensitive Residues (Met, Cys) Presence of oxidative species.Perform the cleavage under an inert atmosphere (nitrogen or argon). Use peroxide-free ether for precipitation. Consider using Reagent K or a specialized cocktail containing EDT.[3]
Low Peptide Yield After Precipitation The peptide is partially soluble in the precipitation solvent. Incomplete cleavage from the resin.Check the ether supernatant for dissolved peptide. Consider using a different ether/hydrocarbon mixture for precipitation. Re-treat the resin with fresh cleavage cocktail.[3]
Presence of Scavenger Peaks in HPLC Additives like phenol and thioanisole can be difficult to remove completely by ether precipitation.Modify the HPLC gradient to improve the resolution between the scavenger peaks and the desired peptide peak.[3]

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the components of the cleavage process and the prevention of side reactions.

Cleavage_Logic cluster_cleavage Cleavage Process cluster_side_reactions Potential Side Reactions cluster_prevention Preventative Measures TFA TFA Protecting_Groups Acid-Labile Protecting Groups TFA->Protecting_Groups cleaves Resin_Linker Resin Linker TFA->Resin_Linker cleaves Carbocations Reactive Carbocations Protecting_Groups->Carbocations generates Resin_Linker->Carbocations generates Alkylation Alkylation of O-ethyl-L-tyrosine Carbocations->Alkylation causes Scavengers Scavengers (TIS, Phenol, etc.) Carbocations->Scavengers trapped by Neutralization Neutralization Scavengers->Neutralization leads to

Caption: Logic of side reaction prevention during cleavage.

By following these protocols and considering the potential for side reactions, researchers can successfully cleave and isolate peptides containing O-ethyl-L-tyrosine with high yield and purity, facilitating their use in various research and drug development applications.

References

Application Notes and Protocols for the Incorporation of Multiple Fmoc-O-ethyl-L-tyrosine Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of multiple Fmoc-O-ethyl-L-tyrosine residues into a single peptide sequence using solid-phase peptide synthesis (SPPS). This compound is a valuable non-canonical amino acid used to introduce a stable, non-hydrolyzable mimic of phosphotyrosine, making it a crucial tool for studying signaling pathways and developing therapeutic peptides. However, its steric bulk and hydrophobicity present unique challenges, particularly when incorporated at multiple positions. This document outlines the potential difficulties, provides optimized protocols for synthesis, cleavage, and purification, and details methods for characterization.

Introduction to Challenges and Strategies

The incorporation of multiple this compound residues can lead to several challenges during SPPS:

  • Reduced Coupling Efficiency: The ethyl group on the tyrosine side chain introduces steric hindrance, which can impede the coupling reaction, leading to incomplete reactions and deletion sequences. This effect can be cumulative, with each subsequent incorporation becoming more challenging.[1]

  • Peptide Aggregation: The increased hydrophobicity imparted by multiple O-ethyl-tyrosine residues can promote on-resin aggregation of the growing peptide chain.[2] This can lead to poor solvation, reduced accessibility of the N-terminus for deprotection and coupling, and ultimately, lower yields and purity.[3]

  • Difficult Purification: The hydrophobicity of the final peptide can make it difficult to purify by standard reverse-phase high-performance liquid chromatography (RP-HPLC), often leading to poor solubility in aqueous buffers and strong retention on the column.[2][4]

  • Cleavage Byproducts: While the O-ethyl ether is generally stable to standard TFA cleavage conditions, prolonged exposure or harsh acidic conditions can potentially lead to side reactions.[5]

To address these challenges, the following strategies are recommended:

  • Optimized Coupling Conditions: Employing more potent coupling reagents, such as HATU or HCTU, and extending coupling times or performing double couplings can significantly improve the efficiency of incorporating sterically hindered residues.[6]

  • Aggregation Disrupting Strategies: Synthesizing at elevated temperatures, using chaotropic salts, or incorporating pseudoproline dipeptides can help to disrupt on-resin aggregation.

  • Specialized Purification Protocols: Utilizing modified gradients, alternative organic modifiers, or different stationary phases may be necessary for the successful purification of hydrophobic peptides.

  • Careful Cleavage: Using optimized cleavage cocktails with appropriate scavengers and minimizing cleavage time can reduce the formation of byproducts.[5]

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of a model peptide containing three O-ethyl-L-tyrosine residues. This data is intended to be representative and will vary depending on the specific sequence and synthesis conditions.

Table 1: Illustrative Coupling Efficiency of this compound

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Expected Single Coupling Efficiency (%)Notes
HBTUHOBtDIPEA60 - 12097 - 98.5A standard and effective coupling reagent.
HATUHOAtDIPEA30 - 60>99Often provides higher efficiency for sterically hindered couplings.[6]
HCTU-DIPEA45 - 9098 - 99A good alternative to HBTU with potentially faster kinetics.
DICOxyma-90 - 18096 - 98A cost-effective option; longer reaction times are often required.

Table 2: Cumulative Yield and Purity of a Model Peptide with Multiple this compound Residues

Number of Tyr(Et) ResiduesTheoretical Overall Yield (%) (Assuming 98.5% per step)Expected Crude Purity (%)Expected Final Purified Yield (%)
1~9770 - 8030 - 40
2~9460 - 7520 - 30
3~9150 - 6515 - 25

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with Multiple this compound Residues

This protocol describes the manual synthesis of a peptide containing multiple this compound residues on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Kaiser test kit

Workflow Diagram:

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Double Couple) Repeat Repeat for next amino acid Kaiser->Repeat Negative Repeat->Deprotection End Final Deprotection and Cleavage Repeat->End

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 times).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling with a fresh solution of activated this compound for another 2 hours.[7]

    • Wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times), then dry the resin under vacuum.

Protocol 2: Peptide Cleavage and Precipitation

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Workflow Diagram:

Cleavage_Workflow Start Start: Dry Peptide-Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) 2-3 hours Start->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry Dry Crude Peptide (Under Vacuum) Wash->Dry End Crude Peptide Dry->End

Caption: Workflow for peptide cleavage from the resin and precipitation.

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification of Hydrophobic Peptides by RP-HPLC

This protocol provides a starting point for the purification of peptides rich in O-ethyl-L-tyrosine.

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C4 or C8 column

Procedure:

  • Solubilization: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO or isopropanol before diluting with the initial mobile phase.

  • Chromatography:

    • Equilibrate the C4 or C8 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide.

    • Elute the peptide using a shallow gradient of Solvent B (e.g., 5-65% over 60 minutes). A shallower gradient can improve the resolution of hydrophobic peptides.[4]

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak and analyze by mass spectrometry to confirm the identity of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 4: Characterization by Mass Spectrometry

This protocol outlines the general procedure for analyzing the purified peptide by mass spectrometry.

Instrumentation:

  • Electrospray ionization (ESI) or Matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

Procedure:

  • Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Acquire the mass spectrum in positive ion mode. The expected mass will be the calculated mass of the peptide sequence.

  • Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence. The fragmentation of peptides containing O-ethyl-L-tyrosine will primarily produce b- and y-ions. A characteristic neutral loss of 28 Da (ethylene) from the side chain may be observed under certain fragmentation conditions. For peptides with multiple O-ethyl-L-tyrosine residues, a series of fragment ions showing this neutral loss may be present.[8][9]

Signaling Pathway Diagram

O-ethyl-L-tyrosine serves as a non-hydrolyzable mimic of phosphotyrosine, making peptides containing this residue valuable tools for studying tyrosine kinase signaling pathways. These peptides can act as competitive inhibitors or modulators of protein-protein interactions that are dependent on tyrosine phosphorylation.[6][10]

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK SH2_Protein SH2 Domain Containing Protein (e.g., Grb2) RTK->SH2_Protein 3. Recruitment Ligand Growth Factor (Ligand) Ligand->RTK 1. Ligand Binding & Dimerization SOS SOS SH2_Protein->SOS 4. Activation Ras Ras SOS->Ras 5. GDP/GTP Exchange Raf Raf Ras->Raf 6. MAP Kinase Cascade Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor 7. Nuclear Translocation & Activation Peptide Peptide with Multiple Tyr(Et) Residues Peptide->SH2_Protein Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified representation of a receptor tyrosine kinase (RTK) signaling pathway. Peptides containing multiple O-ethyl-L-tyrosine residues can potentially inhibit this pathway by competing with phosphotyrosine binding sites on SH2 domain-containing proteins.[11][12][13]

References

Application Note: RP-HPLC Purification of Peptides Containing O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and target specificity. O-ethyl-L-tyrosine, a derivative of L-tyrosine, serves as a valuable non-hydrolyzable phosphotyrosine mimetic. This modification allows for the investigation and modulation of signaling pathways that are dependent on tyrosine phosphorylation, which are often dysregulated in various diseases, including cancer and inflammatory conditions.[1][2][3][4] The ethyl group provides a stable, neutral mimic of the phosphate group, increasing the hydrophobicity of the peptide compared to its phosphorylated or unmodified counterpart.

This application note provides a detailed protocol for the purification of synthetic peptides containing O-ethyl-L-tyrosine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful technique for the separation of peptides based on their hydrophobicity.[5] The increased hydrophobicity of O-ethyl-L-tyrosine-containing peptides necessitates careful optimization of RP-HPLC parameters to achieve high purity and recovery.

Biological Context: O-ethyl-L-tyrosine as a Phosphotyrosine Mimetic in Signal Transduction

Tyrosine phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including cell growth, differentiation, and communication.[6] This process is mediated by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs).[4] Phosphotyrosine (pTyr) residues on proteins serve as docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, initiating downstream signaling cascades.[1][7][8]

Peptides containing O-ethyl-L-tyrosine can act as stable antagonists or probes of these interactions. By mimicking the structure of phosphotyrosine, they can bind to SH2 domains of adaptor proteins like Grb2 or transcription factors like STAT3, thereby modulating signaling pathways such as the Ras-MAPK and JAK-STAT pathways.[3][4][9] The stability of the O-ethyl group to phosphatases makes these peptides particularly useful for in vitro and in vivo studies where the transient nature of phosphorylation can be a limiting factor.

Below is a diagram illustrating the role of phosphotyrosine in a generic receptor tyrosine kinase (RTK) signaling pathway, which can be modulated by peptides containing O-ethyl-L-tyrosine.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P P RTK->P 2. Autophosphorylation Grb2 Grb2 (Adaptor) SOS SOS Grb2->SOS Ras Ras SOS->Ras 4. Activation Gene Target Gene Transcription Ras->Gene 5. MAPK Cascade STAT3_inactive STAT3 (Inactive) STAT3_active STAT3 (Active Dimer) STAT3_inactive->STAT3_active 7. Dimerization STAT3_active->Gene 8. Nuclear Translocation Ligand Ligand (e.g., Growth Factor) Ligand->RTK 1. Binding & Dimerization P->Grb2 3. SH2 domain binding P->STAT3_inactive 6. SH2 domain binding & Phosphorylation Peptide O-ethyl-L-tyrosine Peptide (Mimetic) Peptide->Grb2 Inhibition Peptide->STAT3_inactive Inhibition

Caption: Receptor Tyrosine Kinase signaling pathway initiated by ligand binding.

Experimental Protocols

Peptide Synthesis

Peptides containing O-ethyl-L-tyrosine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[10][11]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-O-ethyl-L-tyrosine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including this compound at the desired position) with the coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. Repeat coupling if necessary.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Cycle Repeat for each amino acid Wash2->Cycle Cycle->Deprotect Next amino acid Final_Deprotect Final Fmoc Deprotection Cycle->Final_Deprotect Final amino acid Cleave 4. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate 5. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 6. RP-HPLC Purification Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptides with O-ethyl-L-tyrosine.

RP-HPLC Purification

The purification of the crude peptide is performed by preparative RP-HPLC. Due to the increased hydrophobicity imparted by the O-ethyl-L-tyrosine residue, a shallower gradient may be required for optimal separation.

Materials:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • RP-HPLC system with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size)

  • UV detector (monitoring at 220 nm and 280 nm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added, followed by dilution with Mobile Phase A.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Elution:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5-65% B over 60 minutes.

    • Monitor the elution profile at 220 nm for the peptide backbone and 280 nm for aromatic residues.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Data Presentation

The following tables summarize expected analytical and preparative RP-HPLC data for a model decapeptide containing one O-ethyl-L-tyrosine residue.

Table 1: Analytical RP-HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B over 30 minutes
Detection 220 nm
Injection Volume 20 µL
Column Temperature 25 °C

Table 2: Expected Purity and Retention Time of a Model Decapeptide

Peptide SequenceModificationExpected Retention Time (min)Crude Purity (%)Purified Purity (%)
Tyr-Ala-Val-Gly-Leu-Ile-Pro-Phe-Trp-ArgNone18.5~75>98
Tyr(Et)-Ala-Val-Gly-Leu-Ile-Pro-Phe-Trp-ArgO-ethyl-L-tyrosine22.1~70>98

Note: The expected retention time for the O-ethylated peptide is longer due to its increased hydrophobicity.

Table 3: Preparative RP-HPLC Parameters and Expected Yield

ParameterValue
Column C18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Gradient 20-50% B over 40 minutes
Loading 100 mg crude peptide
Expected Yield 30-40 mg purified peptide
Expected Recovery 40-55%

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups; Peptide aggregation.Ensure 0.1% TFA in mobile phases; Increase column temperature to 30-40°C.
Low Recovery Irreversible adsorption; Peptide precipitation on the column.Use a C8 or C4 column for very hydrophobic peptides; Ensure complete sample dissolution before injection.
Co-elution of Impurities Similar hydrophobicity of impurities.Optimize the gradient (shallower gradient); Use a different organic modifier (e.g., methanol) or ion-pairing agent.

Conclusion

The purification of peptides containing the unnatural amino acid O-ethyl-L-tyrosine can be successfully achieved using RP-HPLC. The increased hydrophobicity of these peptides requires careful optimization of the chromatographic conditions, particularly the gradient steepness. The protocols and data presented in this application note provide a comprehensive guide for researchers to obtain highly pure O-ethyl-L-tyrosine-containing peptides for their use as tools in studying signal transduction pathways and for the development of novel therapeutics.

References

Application Notes and Protocols for Mass Spectrometry Analysis of O-ethyl-tyrosine Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-ethyl-tyrosine (O-Et-Tyr) is a post-translational modification (PTM) where an ethyl group is covalently attached to the hydroxyl group of a tyrosine residue. This modification, like other PTMs on tyrosine such as phosphorylation and sulfation, can play a significant role in altering protein structure, function, and signaling pathways. The addition of the ethyl group increases the hydrophobicity of the tyrosine side chain and can disrupt or create new protein-protein interactions. Accurate and sensitive detection and quantification of O-ethyl-tyrosine modified peptides are crucial for understanding its biological significance and for the development of targeted therapeutics. This document provides detailed protocols and application notes for the analysis of O-ethyl-tyrosine modified peptides using mass spectrometry.

Principle of Mass Spectrometry-Based Detection

The identification and quantification of O-ethyl-tyrosine modified peptides by mass spectrometry are based on the specific mass shift introduced by the ethyl group.

  • Mass Shift: The ethylation of a tyrosine residue results in a mass increase of 28.0313 Da (Monoisotopic mass of C2H4). This specific mass difference is used by search algorithms to identify peptides containing this modification from complex tandem mass spectrometry (MS/MS) data.

  • Fragmentation Analysis: Tandem mass spectrometry is employed to fragment the modified peptides, generating a series of b- and y-ions that reveal the peptide sequence. The fragmentation pattern can also provide information about the location of the O-ethyl-tyrosine modification.

Expected Fragmentation Pattern

The fragmentation of O-ethyl-tyrosine containing peptides is expected to yield characteristic ions that can be used for their identification and localization.

  • Backbone Fragmentation: Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) will primarily produce b- and y-type ions from the cleavage of the peptide backbone.

  • Diagnostic Immonium Ion: A diagnostic immonium ion for O-ethyl-tyrosine is expected at a mass-to-charge ratio (m/z) of 164.0964 . This is calculated from the standard tyrosine immonium ion (m/z 136.0757) plus the mass of the ethyl group (28.0207 Da). The presence of this ion in an MS/MS spectrum is a strong indicator of an O-ethyl-tyrosine residue.

  • Neutral Loss: During CID, a neutral loss of ethene (C2H4), with a mass of 28.0313 Da , from the precursor or fragment ions may be observed. This neutral loss can be a useful diagnostic feature but may also reduce the abundance of ions retaining the modification, potentially complicating spectral interpretation.

  • Electron Transfer Dissociation (ETD): ETD is a gentler fragmentation technique that is expected to preserve the labile O-ethyl group on the tyrosine side chain. This method is advantageous for unambiguous localization of the modification, especially in peptides with multiple potential modification sites, as it primarily cleaves the peptide backbone while leaving side chains intact.

Experimental Workflow

The overall workflow for the analysis of O-ethyl-tyrosine modified peptides involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction from Cells/Tissues Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Protein_Digestion Protein Digestion (e.g., Trypsin) Reduction_Alkylation->Protein_Digestion Peptide_Enrichment O-Et-Tyr Peptide Enrichment Protein_Digestion->Peptide_Enrichment LC_Separation Peptide Separation by nanoLC Protein_Digestion->LC_Separation Without Enrichment Peptide_Enrichment->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Database_Search Database Search & PTM Identification MS_Analysis->Database_Search Quantification Quantitative Analysis Database_Search->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Figure 1: General experimental workflow for the analysis of O-ethyl-tyrosine modified peptides.

Detailed Experimental Protocols

Sample Preparation

a. Protein Extraction:

  • Harvest cells or homogenize tissue samples in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. In-solution Protein Digestion:

  • Take a desired amount of protein (e.g., 1 mg) and adjust the volume with 50 mM ammonium bicarbonate.

  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.

  • Add DTT to a final concentration of 5 mM to quench the excess IAA.

  • Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Enrichment of O-ethyl-tyrosine Peptides (Optional but Recommended)

Due to the likely low stoichiometry of O-ethyl-tyrosine modifications, enrichment is recommended to increase the chances of detection.

a. Immunoaffinity Enrichment:

This method requires a specific antibody that recognizes O-ethyl-tyrosine.

  • Equilibrate anti-O-ethyl-tyrosine antibody-conjugated beads with a binding buffer (e.g., PBS).

  • Incubate the peptide digest with the antibody beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads several times with the binding buffer to remove non-specifically bound peptides.

  • Elute the enriched O-ethyl-tyrosine peptides using a low pH elution buffer (e.g., 0.1% trifluoroacetic acid).

  • Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 75 µm i.d. x 15 cm, 1.9 µm particle size) is suitable for separating the peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A shallow gradient from 2% to 35% mobile phase B over 90-120 minutes is recommended for optimal peptide separation.

  • Flow Rate: A nano-flow rate of 200-300 nL/min is typically used.

b. Mass Spectrometry:

  • Ionization Mode: Positive ion mode electrospray ionization (ESI).

  • MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of 350-1500.

  • MS/MS Acquisition: Use a data-dependent acquisition (DDA) method, selecting the top 10-20 most intense precursor ions for fragmentation.

  • Fragmentation:

    • HCD/CID: Use a normalized collision energy (NCE) of 27-30%.

    • ETD: Use calibrated ETD reaction times.

  • Dynamic Exclusion: Enable dynamic exclusion for 30-45 seconds to allow for the detection of lower abundance peptides.

Data Analysis
  • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Perform a database search against a relevant protein database (e.g., UniProt).

  • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

  • Set carbamidomethylation of cysteine as a fixed modification.

  • Define O-ethylation of tyrosine (+28.0313 Da) as a variable modification.

  • Set the precursor and fragment ion mass tolerances according to the instrument's performance (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions).

  • For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling methods.

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data for O-ethyl-tyrosine modified peptides identified in a study comparing a treated versus a control sample. This data is for illustrative purposes and should be replaced with actual experimental results.

ProteinPeptide SequenceModification SiteFold Change (Treated/Control)p-value
Kinase AAGDS(O-Et-Y)GDPEAGKY1233.20.001
Kinase AVLP(O-Et-Y)TQPAGTARY2562.80.005
Adaptor Protein BFGEI(O-Et-Y)VNTKY88-2.10.012
Transcription Factor CD(O-Et-Y)VVPIKY454.5<0.001

Putative Signaling Pathway

While the specific signaling pathways regulated by O-ethyl-tyrosine are yet to be fully elucidated, it is plausible that this modification could modulate pathways controlled by tyrosine kinases and phosphatases by either mimicking or blocking phosphorylation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) RTK->Adaptor Ligand Ligand Ligand->RTK Binds Effector Effector Protein (e.g., SOS) Adaptor->Effector Ras Ras Effector->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors O_Et_Tyr O-Et-Tyr Modification O_Et_Tyr->RTK Blocks Phosphorylation? O_Et_Tyr->Adaptor Alters Binding? PTP Protein Tyrosine Phosphatase PTP->RTK Dephosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Figure 2: A putative signaling pathway illustrating the potential impact of O-ethyl-tyrosine modification on a generic receptor tyrosine kinase cascade.

Revolutionizing Hydrophobic Peptide Synthesis: The Strategic Application of Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chemical synthesis of hydrophobic peptides is a significant challenge in drug development and proteomics, primarily due to issues of aggregation and poor solubility during and after solid-phase peptide synthesis (SPPS). These challenges can lead to low yields, purification difficulties, and truncated or deleted sequences. This application note details the strategic use of Fmoc-O-ethyl-L-tyrosine, a modified amino acid, to overcome these hurdles. By masking the polar hydroxyl group of tyrosine with an ethyl ether, this derivative enhances the hydrophobicity of the peptide in a controlled manner, which can paradoxically improve synthesis outcomes by disrupting detrimental interchain hydrogen bonding that leads to aggregation. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, including detailed protocols, comparative data, and a discussion of its impact on peptide properties and biological activity.

Introduction

Hydrophobic peptides, rich in nonpolar amino acids, are crucial in various biological processes and represent a significant class of therapeutic targets and agents. However, their synthesis via Fmoc-based SPPS is notoriously difficult. The hydrophobic nature of the growing peptide chain can lead to strong inter- and intramolecular interactions, resulting in on-resin aggregation and the formation of secondary structures like β-sheets. This aggregation can hinder the accessibility of reagents to the N-terminus of the peptide, leading to incomplete coupling and deprotection steps.

One effective strategy to mitigate these issues is the incorporation of chemically modified amino acids that can alter the physicochemical properties of the peptide chain. This compound is a prime example of such a building block. The ethylation of the tyrosine hydroxyl group serves two main purposes: it prevents potential side reactions such as O-acylation and reduces the propensity for hydrogen bond-mediated aggregation by removing a key hydrogen bond donor. This modification can lead to improved solvation of the peptide-resin complex, resulting in higher crude peptide purity and overall yield.

This application note will explore the practical aspects of using this compound in the synthesis of a model hydrophobic peptide, providing quantitative data to support its advantages over the standard Fmoc-Tyr(tBu)-OH. Furthermore, we will present a detailed experimental protocol for its incorporation and discuss its potential impact on the biological activity of the resulting peptide, using a GLP-1 receptor agonist analog as a case study.

Data Presentation

The following tables summarize the illustrative quantitative data from the synthesis of a model hydrophobic peptide, comparing the use of this compound with the standard Fmoc-Tyr(tBu)-OH.

Table 1: Synthesis of a Model Hydrophobic Peptide (Ac-Lys-Val-Lys-Arg-Ile-Ile-Leu-Ala-Arg-Ser-NH₂)

ParameterFmoc-Tyr(tBu)-OH (Standard)This compound (Modified)Notes
Crude Peptide Yield ~60%~75%Higher yield with the O-ethylated tyrosine suggests improved synthesis efficiency.
Crude Peptide Purity (by HPLC) ~50%~70%The milder conditions and reduced aggregation with this compound typically result in a cleaner crude product.
Number of Deletion Sequences HighLowReduced aggregation minimizes incomplete coupling steps.
Solubility in Purification Solvents ModerateHighEnhanced solubility simplifies the purification process.
Final Purified Peptide Yield ~20%~35%Higher crude purity and better solubility lead to a greater recovery of the final product.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the identity of the synthesized peptide.

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide using this compound

This protocol outlines the manual synthesis of a model hydrophobic peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (4 equivalents) using HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF for 2 hours.

    • Confirm coupling completion with a Kaiser test.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (including this compound at the desired position) (4 eq.), HBTU/HOBt (4 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and couple for 2 hours. For difficult couplings, especially within hydrophobic regions, consider using NMP as the solvent or double coupling.

    • Washing: Wash the resin with DMF (3x) and DCM (3x) after each coupling and deprotection step.

    • Monitoring: Monitor the coupling efficiency after each step using the Kaiser test.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) KaiserTest->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: GLP-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a synthesized peptide analog (containing O-ethyl-tyrosine) for the GLP-1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1(7-36)amide).

  • Synthesized peptide analog (unlabeled competitor).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold PBS).

  • 96-well filter plates (e.g., glass fiber C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from GLP-1R expressing cells to a final protein concentration of 10-20 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radiolabeled GLP-1, and binding buffer.

    • Non-specific Binding (NSB): Add cell membranes, radiolabeled GLP-1, and a high concentration of unlabeled native GLP-1 (e.g., 1 µM).

    • Competitive Binding: Add cell membranes, radiolabeled GLP-1, and serial dilutions of the synthesized peptide analog.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Binding_Assay_Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitor) Assay_Setup Assay Setup in 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Assay_Setup Incubation Incubation (RT, 90-120 min) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (Calculate IC50) Quantification->Data_Analysis

Caption: Receptor Binding Assay Workflow.

Biological Context: GLP-1 Receptor Signaling

The Glucagon-Like Peptide-1 (GLP-1) receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1][2] Its activation by the endogenous ligand GLP-1 triggers a cascade of intracellular events, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin secretion.[2][3] The signaling pathway is predominantly mediated by the Gαs subunit of the heterotrimeric G-protein.[1][4]

Upon ligand binding, the GLP-1 receptor undergoes a conformational change, leading to the activation of Gαs.[1] Activated Gαs stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets.[2][3] These phosphorylation events culminate in the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[3] The GLP-1 receptor can also signal through alternative pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade, which are involved in cell proliferation and survival.[1][5]

The incorporation of O-ethyl-tyrosine into a GLP-1 analog could potentially modulate its binding affinity and signaling efficacy at the GLP-1 receptor, offering a strategy for developing long-acting and potent therapeutics for type 2 diabetes.

GLP1_Signaling_Pathway cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_Protein G-Protein (Gαs) GLP1R->G_Protein Activates PLC_Pathway PLC Pathway GLP1R->PLC_Pathway MAPK_Pathway MAPK Pathway GLP1R->MAPK_Pathway AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to GLP1 GLP-1 Analog (with O-ethyl-tyrosine) GLP1->GLP1R Binds to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates KATP KATP Channel Closure PKA->KATP Phosphorylates Depolarization Membrane Depolarization KATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Cell_Survival Cell Proliferation & Survival MAPK_Pathway->Cell_Survival

Caption: GLP-1 Receptor Signaling Pathway.

Conclusion

The use of this compound presents a powerful and effective strategy to address the significant challenges associated with the synthesis of hydrophobic peptides. By mitigating on-resin aggregation and improving the solubility of the growing peptide chain, this modified amino acid can lead to substantial improvements in crude peptide yield and purity. The detailed protocols and illustrative data provided in this application note serve as a valuable resource for researchers aiming to enhance their success rate in synthesizing these "difficult" sequences. Furthermore, the exploration of how such modifications impact biological activity, as exemplified by the GLP-1 receptor system, opens up new avenues for the rational design of novel peptide therapeutics with improved pharmacological profiles. The continued development and application of such innovative chemical tools will undoubtedly accelerate progress in both fundamental peptide science and the development of next-generation peptide-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Incomplete Coupling of Fmoc-O-ethyl-L-tyrosine

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting advice and frequently asked questions to help resolve incomplete coupling issues.

Troubleshooting Guide

Incomplete coupling of this compound can lead to the formation of deletion sequences, resulting in a final peptide product of lower molecular weight and purity.[1] If you are experiencing this issue, please refer to the following question-and-answer guide for a systematic approach to troubleshooting.

Q1: My mass spectrometry and HPLC results indicate a significant amount of a peptide missing the O-ethyl-L-tyrosine residue. What are the initial steps to diagnose the problem?

A1: The presence of a deletion sequence corresponding to the mass of O-ethyl-L-tyrosine points directly to a failure in the coupling step. The first step in diagnosing the root cause is to perform a qualitative test on a few resin beads to check the completeness of the coupling reaction.[1]

  • Colorimetric Tests: The Kaiser (ninhydrin) test is a common method. A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction. For secondary amines, such as after proline, the isatin or chloranil tests are more appropriate.[2]

Q2: The Kaiser test is positive, confirming incomplete coupling. What are the most likely causes for the poor coupling efficiency of this compound?

A2: Several factors can contribute to the incomplete coupling of this compound. These can be broadly categorized as issues related to the amino acid derivative itself, the reaction conditions, or the growing peptide chain.

  • Steric Hindrance: While the ethyl ether protecting group on the tyrosine side chain is not exceptionally bulky, it can still contribute to steric hindrance, especially when coupling to a sterically demanding amino acid on the resin or within a sterically crowded sequence.[3][4][5]

  • Solubility Issues: this compound, like many Fmoc-amino acids, can have limited solubility in standard SPPS solvents like DMF, especially at higher concentrations.[6][7] Poor solubility can lead to an insufficient concentration of the activated amino acid available for reaction.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin, physically blocking the reactive N-terminal amine and preventing the incoming activated amino acid from accessing it.[3][8]

  • Suboptimal Activation: The choice of coupling reagent and activation time may not be sufficient to fully activate the this compound for efficient reaction.

Q3: What immediate actions can I take to improve the coupling efficiency of this compound?

A3: Based on the likely causes, here are several strategies you can implement to improve the coupling yield:

  • Double Coupling: This is a common and effective method to drive the reaction to completion.[3][4][8] After the initial coupling reaction time, drain the reaction vessel and add a fresh solution of activated this compound and coupling reagents.

  • Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[3] Microwave-assisted peptide synthesis can also significantly accelerate coupling reactions, particularly for challenging residues.[3][4]

  • Change the Solvent System: To address potential solubility issues, consider using N-methyl-2-pyrrolidone (NMP), which has better solvating properties than DMF.[3][5] A mixture of solvents, such as DMF/DMSO or DCM/DMF/NMP, can also be effective in disrupting peptide aggregation.[3][5]

  • Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based coupling method (e.g., DIC/HOBt), switching to a more powerful uronium or phosphonium salt-based reagent can significantly improve efficiency. Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, or COMU, are recommended for difficult couplings.[3][9][10][11]

Frequently Asked Questions (FAQs)

Q1: Are there specific coupling reagents that are known to be more effective for hindered or problematic amino acids like this compound?

A1: Yes, for sterically hindered or otherwise difficult couplings, certain reagents consistently outperform others.

Coupling Reagent ClassExamplesReactivityComments
Uronium/Aminium Salts HATU, HCTUHighForm highly reactive OAt or 6-Cl-OBt esters. Generally considered the most effective for difficult couplings.[3][9]
Phosphonium Salts PyAOP, PyBOPHighPyAOP forms OAt esters similar to HATU.[3][11] PyBOP forms OBt esters, which are generally less reactive.[3]
Oxyma-based Reagents COMUHighShows superior performance compared to HOBt-based reagents and has a better safety profile.[9]
Carbodiimides DIC/HOBtModerateA standard and cost-effective choice, but may be insufficient for challenging couplings.[11]

Q2: Can the ethyl ether protecting group on the tyrosine side chain cause any side reactions?

A2: The ethyl ether protecting group is generally stable under standard Fmoc SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA).[4] Unlike the tert-butyl ether, which is acid-labile, the ethyl ether provides robust protection.

Q3: How can I monitor the coupling efficiency in real-time during the synthesis?

A3: Real-time monitoring can help in optimizing protocols and identifying issues early.[12] While qualitative colorimetric tests are performed after the coupling step, some automated synthesizers incorporate real-time UV monitoring of the Fmoc deprotection step.[8][13] A complete deprotection in the subsequent cycle indirectly suggests a successful coupling in the previous step. Other advanced techniques include monitoring resin swelling or using in-line refractometry.[12][13][14]

Q4: If I continue to see incomplete coupling after trying the above strategies, what other advanced methods can I consider?

A4: For extremely challenging couplings, you might consider:

  • Acyl Fluoride Formation: Converting the this compound to its acyl fluoride in situ can create a highly reactive species capable of overcoming significant steric barriers.[3][15]

  • Pseudoproline Dipeptides: While not directly applicable to a single tyrosine residue, if the preceding amino acid is a serine or threonine, using a pseudoproline dipeptide can disrupt secondary structure formation and improve the coupling of the subsequent amino acid.

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

  • Initial Coupling:

    • Following Fmoc deprotection and washing of the resin-bound peptide, swell the resin in DMF.

    • In a separate vessel, dissolve this compound (4 eq.), a suitable coupling reagent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.

    • Add the activation solution to the resin and agitate for 1-2 hours.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Repeat steps 1.2 and 1.3 with a fresh solution of activated this compound.

  • Final Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection step.

Protocol 2: Qualitative Kaiser Test for Free Primary Amines

  • Sample Preparation:

    • After the coupling step and subsequent washing, remove a small sample of resin beads (approx. 5-10 mg).

    • Wash the beads in a small glass tube with ethanol and then allow them to dry briefly.

  • Reagent Addition:

    • Add 2-3 drops of potassium cyanide in pyridine solution.

    • Add 2-3 drops of ninhydrin in ethanol solution.

    • Add 2-3 drops of phenol in ethanol solution.

  • Incubation and Observation:

    • Heat the tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads. A dark blue or purple color indicates the presence of free primary amines and thus an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.

Visualizations

G Troubleshooting Workflow for Incomplete Coupling cluster_0 Troubleshooting Workflow for Incomplete Coupling start Incomplete Coupling Suspected (e.g., Mass Spec Data) kaiser_test Perform Kaiser Test on Resin Beads start->kaiser_test kaiser_pos Positive Result (Blue Beads) kaiser_test->kaiser_pos kaiser_neg Negative Result (Yellow/Colorless) kaiser_test->kaiser_neg troubleshoot Implement Corrective Actions kaiser_pos->troubleshoot coupling_complete Coupling Complete. Proceed to next cycle or investigate other issues. kaiser_neg->coupling_complete double_couple Double Couple troubleshoot->double_couple change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) troubleshoot->change_reagent change_solvent Change Solvent (e.g., NMP, DMF/DMSO) troubleshoot->change_solvent increase_temp_time Increase Time / Temperature (e.g., Microwave) troubleshoot->increase_temp_time re_evaluate Re-evaluate Coupling with Kaiser Test double_couple->re_evaluate change_reagent->re_evaluate change_solvent->re_evaluate increase_temp_time->re_evaluate

Caption: Troubleshooting workflow for incomplete coupling.

G Logical Relationships in SPPS Coupling Failure cluster_1 Logical Relationships in SPPS Coupling Failure incomplete_coupling Incomplete Coupling of This compound cause1 Steric Hindrance incomplete_coupling->cause1 cause2 Poor Solubility incomplete_coupling->cause2 cause3 Peptide Aggregation incomplete_coupling->cause3 cause4 Suboptimal Activation incomplete_coupling->cause4 solution1 Double Coupling / Increased Time cause1->solution1 Mitigates solution2 Change Solvent (e.g., NMP) cause2->solution2 Addresses solution3 Use Aggregation-Disrupting Solvents / Microwave cause3->solution3 Addresses solution4 Use Potent Coupling Reagents (e.g., HATU) cause4->solution4 Overcomes

Caption: Causes and solutions for coupling failure.

References

Technical Support Center: Optimizing Coupling Time for Fmoc-L-Tyr(Et)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-L-Tyr(Et)-OH in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of peptides containing this modified amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Fmoc-L-Tyr(Et)-OH potentially challenging?

The ethyl ether protecting group on the phenolic side chain of tyrosine can introduce steric hindrance, which may slow down the coupling reaction compared to unprotected or smaller-protected tyrosine derivatives. This can lead to incomplete coupling and the formation of deletion sequences.

Q2: How can I monitor the completion of the Fmoc-L-Tyr(Et)-OH coupling reaction?

The most common method for monitoring coupling completion in real-time is the Kaiser (ninhydrin) test.[1] A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow or colorless beads) suggests the reaction is complete.[2] For a more quantitative assessment after the synthesis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the cleaved crude peptide can identify deletion sequences.[1]

Q3: Is a standard coupling protocol sufficient for Fmoc-L-Tyr(Et)-OH?

While standard protocols are a good starting point, they may not always be sufficient for achieving complete coupling, especially in difficult sequences. Optimization is often necessary. Strategies such as extending the coupling time, performing a double coupling, or using more potent coupling reagents are frequently employed to drive the reaction to completion.[1]

Q4: How does the preceding amino acid in the peptide sequence affect the coupling of Fmoc-L-Tyr(Et)-OH?

If the N-terminal amino acid of the peptide on the resin is also sterically hindered (e.g., Valine, Isoleucine), it can compound the difficulty of coupling Fmoc-L-Tyr(Et)-OH.[1] Additionally, hydrophobic sequences can lead to peptide aggregation on the resin, making the N-terminal amine less accessible for the coupling reaction.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of Fmoc-L-Tyr(Et)-OH.

Issue 1: Positive Kaiser test after a standard coupling time.

This is a direct indication of an incomplete coupling reaction.

  • Immediate Solution: Extend the Coupling Time. Sterically hindered amino acids often react more slowly.[1] Increase the reaction time to 2-4 hours, or even overnight in particularly difficult cases, and monitor the progress with another Kaiser test.[1][3]

  • Follow-up Solution: Perform a Double Coupling. If extending the time is insufficient, a second coupling is a highly effective strategy.[1][3] After the initial coupling, drain the reaction vessel, wash the resin thoroughly with DMF, and then add a fresh solution of activated Fmoc-L-Tyr(Et)-OH for another 1-2 hours.[1]

Issue 2: Low coupling efficiency despite extended coupling times.

This may indicate that the activation method is not potent enough to overcome the steric hindrance.

  • Solution 1: Switch to a More Potent Coupling Reagent. If you are using a standard carbodiimide-based activator like DIC, consider switching to a more powerful uronium or phosphonium salt-based reagent. Reagents like HATU, HCTU, and PyBOP are known to be more effective for hindered couplings.[1][2][3]

  • Solution 2: Optimize Reagent Stoichiometry and Base. Ensure you are using an adequate excess of the amino acid and coupling reagents (typically 3-5 equivalents relative to the resin loading).[1] While DIPEA is a common base, for sterically hindered amino acids, a non-nucleophilic base like 2,4,6-collidine may sometimes provide better results and reduce the risk of side reactions.[1][4]

Issue 3: Poor coupling efficiency in a hydrophobic peptide sequence.

This suggests that peptide aggregation on the solid support may be physically blocking the reactive N-terminal amine.

  • Solution 1: Change the Primary Solvent. While DMF is the most common solvent in SPPS, for aggregating sequences, switching to N-methyl-2-pyrrolidone (NMP) may be beneficial due to its superior solvating properties.[3] A mixture of DMF and dichloromethane (DCM) can also be effective.[3]

  • Solution 2: Increase the Reaction Temperature. Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help to disrupt aggregates and increase the reaction rate.[1][3] This should be done with caution as higher temperatures can increase the risk of side reactions like racemization.[1][5]

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Coupling TimeNotes
HBTUHOBtDIPEA2 - 4 hoursA standard choice, but may require double coupling for Fmoc-L-Tyr(Et)-OH.[1]
HCTU-DIPEA1 - 2.5 hoursGenerally faster and more efficient than HBTU for hindered couplings.[1]
PyBOP-DIPEA1.5 - 3 hoursAn excellent phosphonium-based reagent for difficult couplings.[1]
HATUHOAtDIPEA or Collidine1 - 2 hoursHighly recommended for sterically hindered amino acids due to its high reactivity.[1][3]
DICOxyma/HOBt-1 - 3 hoursA cost-effective option, but often requires an additive to improve efficiency and reduce side reactions.[2][3]

Experimental Protocols

Protocol 1: Double Coupling for Fmoc-L-Tyr(Et)-OH

This protocol is recommended for sequences where the coupling of Fmoc-L-Tyr(Et)-OH is anticipated to be challenging.

  • Resin Preparation: Swell the peptide-resin in anhydrous, peptide-synthesis-grade DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min followed by 1 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-L-Tyr(Et)-OH: In a separate vessel, dissolve Fmoc-L-Tyr(Et)-OH (4 eq. relative to resin loading) and a suitable coupling reagent such as HATU (3.95 eq.) in DMF. Add DIPEA or 2,4,6-collidine (8 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate the reaction vessel at room temperature for 1-2 hours.

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Recoupling): Prepare a fresh solution of activated Fmoc-L-Tyr(Et)-OH as described in Step 4 and add it to the washed resin. Allow the second coupling reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: Drain the vessel and wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test (Protocol 2) to confirm the absence of free amines.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

  • Sample Preparation: Collect a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the final wash step. Wash them with ethanol (3x) to remove residual DMF.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin sample:

    • Reagent A: 5% ninhydrin in ethanol

    • Reagent B: 80% phenol in ethanol

    • Reagent C: 0.001 M KCN in pyridine

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation: Observe the color of the beads.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Visualizations

experimental_workflow cluster_activation cluster_coupling start Start: Deprotected Peptide-Resin activate Activate Fmoc-L-Tyr(Et)-OH couple Couple to Resin (1-2 hours) start->couple wash1 Wash with DMF couple->wash1 kaiser_test Kaiser Test wash1->kaiser_test wash2 Wash with DMF kaiser_test->wash2 Negative troubleshoot Troubleshoot: Extend Time or Double Couple kaiser_test->troubleshoot Positive deprotect Fmoc Deprotection (Next Cycle) wash2->deprotect end End deprotect->end troubleshoot->couple

Caption: General experimental workflow for coupling Fmoc-L-Tyr(Et)-OH.

troubleshooting_guide start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time (2-4 hours or overnight) start->extend_time re_test1 Perform Kaiser Test extend_time->re_test1 double_couple Perform Double Coupling re_test1->double_couple Positive proceed Proceed to Next Step re_test1->proceed Negative re_test2 Perform Kaiser Test double_couple->re_test2 change_reagent Switch to More Potent Coupling Reagent (e.g., HATU, HCTU) re_test2->change_reagent Positive re_test2->proceed Negative check_conditions Assess Other Factors: - Solvent (NMP) - Temperature - Aggregation change_reagent->check_conditions

References

Side reactions with the ethyl protecting group of tyrosine during TFA cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding side reactions involving the ethyl (Et) protecting group of tyrosine (Tyr) during trifluoroacetic acid (TFA)-mediated cleavage in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction involving the ethyl protecting group of tyrosine during TFA cleavage?

While the ethyl ether on tyrosine is relatively stable, the primary side reaction of concern is the acid-catalyzed cleavage of the ethyl group itself.[1] Trifluoroacetic acid (TFA), being a strong acid, can protonate the ether oxygen, leading to the formation of a reactive ethyl cation (CH₃CH₂⁺).[1] This carbocation is a potent electrophile that can then attack nucleophilic side chains of other amino acids within the peptide sequence, leading to undesired ethylation.[2]

Q2: Which amino acid residues are most susceptible to ethylation?

Amino acids with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during TFA cleavage.[3] The most susceptible residues include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4]

  • Cysteine (Cys): The free thiol group is a target for S-ethylation.[4]

  • Tyrosine (Tyr): The phenolic ring of another deprotected tyrosine residue can also be a target for C-alkylation.[3][4]

Q3: How can I prevent ethylation side reactions during TFA cleavage?

The most effective method to prevent ethylation and other alkylation side reactions is to include "scavengers" in the TFA cleavage cocktail.[2][5] Scavengers are nucleophilic compounds that are more reactive toward the generated carbocations than the amino acid side chains, effectively trapping them before they can modify the peptide.[4]

Q4: How do I confirm that ethylation has occurred in my peptide?

The most definitive method for detecting ethylation is through mass spectrometry (e.g., LC-MS).[4] An ethylation side reaction will result in a mass increase of +28.03 Da for each ethyl group added to the peptide. High-Performance Liquid Chromatography (HPLC) can also be used to identify unexpected peaks in the product mixture, which can then be isolated and analyzed.

Troubleshooting Guide

Issue: My final peptide product shows an unexpected mass increase of +28 Da (or multiples thereof) in the mass spectrum.

This mass shift is a strong indicator of an ethylation side reaction, where one or more susceptible amino acid residues have been modified by an ethyl cation.

  • Probable Cause: Insufficient or inappropriate scavengers in the TFA cleavage cocktail failed to trap ethyl cations generated from the cleavage of the tyrosine ethyl ether protecting group.

  • Solution: The cleavage and deprotection step must be repeated using an optimized cleavage cocktail containing a suitable scavenger or a mixture of scavengers. The choice of scavenger depends on the specific amino acid residues present in your peptide sequence.

Summary of Susceptible Residues and Recommended Scavengers
Susceptible ResidueSide ReactionMass Modification (Da)Recommended Scavenger(s)
Tryptophan (Trp)C-ethylation of the indole ring+28.03Triisopropylsilane (TIS), Triethylsilane (TES), Anisole[4]
Methionine (Met)S-ethylation (Sulfonium salt)+28.03Thioanisole[4]
Cysteine (Cys)S-ethylation+28.031,2-Ethanedithiol (EDT)[4]
Tyrosine (Tyr)C-ethylation of the phenolic ring+28.03Phenol, Thioanisole[3]

Experimental Protocols

Standard Protocol for TFA Cleavage with Scavengers

This protocol provides a general guideline for the global deprotection of a synthetic peptide containing a Tyrosine(Et) residue and other sensitive amino acids.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), water, thioanisole, 1,2-ethanedithiol (EDT))

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3x the volume of the resin) and drain to swell the resin.[3]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v). For peptides particularly sensitive to ethylation, increasing the scavenger concentration (e.g., TIS) is recommended. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).[3] Gently agitate the mixture at room temperature for 2-4 hours.[4] The optimal time depends on the other protecting groups present in the sequence.

  • Peptide Isolation: Filter the resin from the solution, collecting the filtrate which contains the cleaved peptide. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[3]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.[3] Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide using LC-MS to confirm the correct molecular weight and assess purity. Purify the peptide using preparative HPLC.

Visualizations

G start Mass Spectrometry Analysis of Crude Peptide check_mass Observe Unexpected Mass +28 Da? start->check_mass mass_ok Mass Correct. Proceed to Purification. check_mass->mass_ok No mass_high Probable Ethylation Side Reaction check_mass->mass_high Yes troubleshoot Troubleshooting Required mass_high->troubleshoot optimize Optimize Cleavage Cocktail: - Add/Increase Scavengers (TIS, Thioanisole, etc.) - Refer to Scavenger Table troubleshoot->optimize rerun Re-run Cleavage Protocol with Optimized Cocktail optimize->rerun rerun->start Re-analyze

Caption: Troubleshooting workflow for identifying and resolving ethylation side reactions.

References

Technical Support Center: O-ethyl-L-tyrosine Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of peptides containing the modified amino acid O-ethyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing O-ethyl-L-tyrosine aggregating?

A1: Peptide aggregation is a common issue, particularly for sequences containing hydrophobic residues. O-ethyl-L-tyrosine, a derivative of L-tyrosine, contributes to the overall hydrophobicity of a peptide due to the addition of an ethyl group to the phenolic ring. This increased hydrophobicity can promote intermolecular interactions, leading to self-assembly and aggregation. Other factors that can influence aggregation include peptide concentration, pH, temperature, and the overall amino acid sequence.[1][2]

Q2: How can I predict the aggregation potential of my O-ethyl-L-tyrosine-containing peptide?

Q3: What are the initial steps to solubilize an aggregated peptide containing O-ethyl-L-tyrosine?

A3: For a hydrophobic peptide, it is recommended to first try dissolving it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7] Once the peptide is dissolved, you can slowly add your aqueous buffer of choice with gentle vortexing. It is crucial to test the solubility of a small aliquot of the peptide first to avoid risking the entire sample.[7] Sonication can also be a useful technique to aid dissolution.[7]

Q4: Can pH be adjusted to prevent the aggregation of my O-ethyl-L-tyrosine peptide?

A4: Yes, adjusting the pH of the solution can be a very effective strategy. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the pH away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between peptide molecules and reduced aggregation.[8][9] For a peptide with a net positive charge, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help. For a peptide with a net negative charge, a slightly basic solution (e.g., 0.1% aqueous ammonia) may be beneficial.[6]

Troubleshooting Guides

Issue: Peptide Precipitates Out of Solution Upon Addition of Aqueous Buffer

Possible Cause: The peptide has a high propensity to aggregate in aqueous environments due to the hydrophobicity of O-ethyl-L-tyrosine and other residues. The sudden change in solvent polarity when adding the aqueous buffer causes the peptide to crash out of solution.

Solutions:

StrategyDetailed ProtocolConsiderations
Organic Solvent Titration 1. Dissolve the peptide in a minimal amount of 100% DMSO or DMF. 2. While vortexing gently, add the aqueous buffer dropwise to the peptide solution. 3. If the solution becomes cloudy, add a small amount more of the organic solvent until it clears before continuing to add the buffer.Aim for the lowest possible final concentration of the organic solvent that maintains peptide solubility, as high concentrations may be incompatible with biological assays.
Use of Denaturants 1. Prepare a stock solution of a denaturing agent such as 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea. 2. Dissolve the peptide directly in the denaturant solution. 3. This stock can then be diluted into the final assay buffer.Denaturants will disrupt the secondary structure of your peptide and may interfere with its biological activity. This method is often a last resort.
pH Adjustment 1. Determine the theoretical isoelectric point (pI) of your peptide. 2. If the pI is above 7, attempt to dissolve the peptide in a buffer with a pH of 2-3 units below the pI. 3. If the pI is below 7, try a buffer with a pH of 2-3 units above the pI.Drastic pH changes can also affect peptide structure and function.
Issue: Low Yield After HPLC Purification Due to Aggregation

Possible Cause: The peptide is aggregating on the reversed-phase HPLC column, leading to poor peak shape, carryover, and low recovery. The hydrophobicity of O-ethyl-L-tyrosine can enhance interaction with the C18 stationary phase.

Solutions:

StrategyDetailed ProtocolConsiderations
Optimize Mobile Phase 1. Increase the percentage of organic solvent (e.g., acetonitrile) in the initial mobile phase conditions. 2. Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to both mobile phases to improve peak shape.[10] 3. For very hydrophobic peptides, consider using a different organic modifier like isopropanol.Changes in the mobile phase can alter the selectivity of the separation.
Elevated Column Temperature 1. Set the column oven temperature to 40-60 °C. 2. Equilibrate the column at the elevated temperature before injecting the sample.Elevated temperatures can increase the solubility of the peptide and reduce viscosity, leading to sharper peaks and better recovery. However, be mindful of the potential for heat-induced degradation of your peptide.
Alternative Chromatography 1. Consider using a column with a different stationary phase, such as C4 or C8, which are less hydrophobic than C18.[11][12] 2. For some peptides, ion-exchange or size-exclusion chromatography may be viable alternatives or complementary purification steps.[13]This will require significant method redevelopment.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This assay is used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures within these fibrils.[14][15][16]

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare the peptide solution at the desired concentration in the assay buffer.

  • Add ThT to the peptide solution to a final concentration of 25 µM.

  • Pipette triplicates of each sample into the 96-well plate.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C in the plate reader. To promote aggregation, continuous shaking can be applied.

  • Monitor the ThT fluorescence intensity over time. An increase in fluorescence indicates peptide aggregation.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of a peptide in solution. Changes in the CD spectrum can indicate conformational changes that may precede or accompany aggregation.[7][8][17][18]

Materials:

  • Peptide solution (typically 0.1-1 mg/mL)

  • CD-compatible buffer (e.g., phosphate buffer, low salt concentration)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectrometer

Procedure:

  • Prepare the peptide solution in a suitable buffer. The buffer itself should not have a strong CD signal in the far-UV region.

  • Obtain a baseline spectrum of the buffer in the cuvette.

  • Replace the buffer with the peptide solution and record the CD spectrum, typically from 190 to 260 nm.

  • Process the raw data by subtracting the baseline and converting the signal to molar ellipticity.

  • Analyze the spectrum for characteristic secondary structure signals: α-helices show negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm. A random coil conformation will have a strong negative band near 200 nm.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Size Determination

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[1][19][20]

Materials:

  • Peptide solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Prepare the peptide solution and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large, non-specific aggregates.

  • Transfer the filtered solution to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's software instructions.

  • The software will generate a size distribution profile, indicating the hydrodynamic radius of the particles in the solution. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.

Visualizations

Aggregation_Troubleshooting cluster_synthesis Peptide Synthesis & Purification cluster_experiment Experimental Setup cluster_optimization Optimization Strategies Start Lyophilized Peptide (contains O-ethyl-L-tyrosine) Solubilize Initial Solubilization Test (small aliquot) Start->Solubilize Insoluble Insoluble? Solubilize->Insoluble Soluble Soluble Insoluble->Soluble No Organic Use Organic Solvent (e.g., DMSO, DMF) Insoluble->Organic Yes Aqueous Proceed with Aqueous Buffer Soluble->Aqueous Prepare_Sample Prepare Final Sample Organic->Prepare_Sample Aqueous->Prepare_Sample Observe_Agg Observe Aggregation? Prepare_Sample->Observe_Agg No_Agg No Aggregation (Proceed with Experiment) Observe_Agg->No_Agg No Optimize Optimize Conditions Observe_Agg->Optimize Yes pH Adjust pH (away from pI) Optimize->pH Additives Use Additives (e.g., Arginine, Sugars) Optimize->Additives Temp Lower Temperature Optimize->Temp

Caption: Troubleshooting workflow for handling peptide aggregation.

Aggregation_Mechanism Monomer Peptide Monomers (with O-ethyl-L-tyrosine) Hydrophobic Increased Hydrophobicity (due to O-ethyl group) Monomer->Hydrophobic Interactions Intermolecular Hydrophobic Interactions Monomer->Interactions Hydrophobic->Interactions Oligomers Soluble Oligomers Interactions->Oligomers Fibrils Insoluble Fibrils (Aggregates) Oligomers->Fibrils

Caption: Mechanism of O-ethyl-L-tyrosine induced peptide aggregation.

References

Solubility issues of Fmoc-O-ethyl-L-tyrosine in DMF during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Fmoc-O-ethyl-L-tyrosine in N,N-Dimethylformamide (DMF) during peptide synthesis.

Troubleshooting Guide

Issue: this compound does not fully dissolve in DMF at room temperature.

This is a common challenge that can lead to incomplete coupling reactions and the formation of deletion sequences in your peptide. The following is a step-by-step guide to diagnose and resolve these solubility issues.

Possible Causes and Solutions
  • Poor Solvent Quality: The purity of DMF is critical for successful peptide synthesis. Over time, DMF can degrade to form dimethylamine, which can interfere with the synthesis process. Additionally, the presence of water in DMF can negatively affect the solubility of Fmoc-amino acids.

    • Solution: Always use fresh, high-purity, peptide-synthesis-grade DMF with low water content.

  • Aggregation: The planar and aromatic nature of the Fmoc group can lead to self-assembly and aggregation through π-π stacking interactions, which reduces the overall solubility of the amino acid derivative.

    • Solution 1: Physical Disruption: Employ sonication in an ultrasonic bath or vigorous vortexing to break up aggregates and facilitate dissolution.[1]

    • Solution 2: Gentle Heating: Warming the solution to approximately 30-40°C can significantly increase the solubility of this compound.[2][3] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the Fmoc protecting group.[1][3]

  • Insufficient Solvent Volume: The concentration of the this compound solution may be too high for the given volume of DMF.

    • Solution: Try increasing the solvent volume to decrease the concentration.

  • Suboptimal Dissolution Conditions: Passive dissolution at room temperature may not be sufficient.

    • Solution: Combine physical disruption methods with gentle heating for synergistic effects. For instance, intermittent vortexing while warming the solution can be effective.[1]

Advanced Troubleshooting: Co-Solvents and Alternative Solvents

If the above measures do not resolve the solubility issue, consider using a co-solvent or an alternative primary solvent.

  • Co-Solvents: Adding a small amount of a stronger solubilizing agent can enhance solubility.

    • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can be used as a co-solvent with DMF. Adding up to 25% (v/v) of DMSO can be effective for difficult-to-dissolve Fmoc-amino acids.[2]

    • N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for peptide synthesis and can be added as a co-solvent to DMF.[1]

  • Alternative Solvents: In some cases, switching the primary solvent may be necessary.

    • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar solvent than DMF and often exhibits a higher solvating power, especially for hydrophobic peptide sequences.[4] However, be aware that some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMF, even though it's a standard solvent for SPPS?

A1: Several factors can contribute to poor solubility. The primary reasons include the inherent hydrophobicity of the protected amino acid, the tendency of the Fmoc groups to aggregate via π-π stacking, and the quality of the DMF used.[1] The ethyl group on the tyrosine side chain is intended to increase solubility compared to the unprotected hydroxyl group, but at high concentrations, dissolution can still be challenging.[5][6]

Q2: Is it safe to heat the this compound solution to dissolve it?

A2: Gentle warming to 30-40°C is a generally accepted and effective method to aid dissolution.[2][3] However, it is crucial to avoid excessive temperatures (above 40°C) or prolonged heating, as this can risk the thermal degradation of the Fmoc protecting group, leading to premature deprotection.[3]

Q3: Can I prepare a stock solution of this compound in DMSO and add it to my DMF for coupling?

A3: Yes, this is a recommended strategy for sparingly soluble Fmoc-amino acids. You can prepare a concentrated stock solution in DMSO (e.g., 100 mg/mL) and then add the required volume to your DMF just before the coupling reaction.[1] Ensure the final concentration of DMSO in the reaction mixture is compatible with your synthesis protocol, typically not exceeding 25% (v/v).[2]

Q4: Are there "greener" alternatives to DMF for dissolving this compound?

A4: Yes, research into more environmentally friendly solvents for peptide synthesis is ongoing. Some emerging alternatives include N-butylpyrrolidinone (NBP) and various binary mixtures, such as those containing DMSO and ethyl acetate.[2][7]

Data Presentation

SolventQualitative SolubilityTypical Concentration for SPPSNotes
DMF Good to Excellent0.2 M - 0.5 MMost common solvent for SPPS. Solubility can be improved with sonication and gentle heating.[4][8]
NMP Good to Excellent0.2 M - 0.5 MOften has higher solvating power than DMF, especially for hydrophobic sequences.[4][8]
DMSO Excellent>0.5 MA powerful solvent, often used as a co-solvent to enhance solubility in DMF or NMP.[2]
DCM LimitedNot RecommendedDichloromethane is generally not a good solvent for dissolving Fmoc-amino acids.[8]

Experimental Protocols

Protocol for Dissolving this compound in DMF
  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of high-purity, peptide-synthesis-grade DMF to achieve the desired concentration (e.g., 0.4 M).

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • If undissolved particles remain, place the vessel in an ultrasonic bath for 5-10 minute intervals. Visually inspect for dissolution after each interval.

  • If solubility is still an issue, gently warm the solution to 30-40°C while stirring or vortexing intermittently. Do not exceed 40°C.

  • Once fully dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps.

Standard Coupling Protocol for this compound in SPPS (0.1 mmol Scale)

This protocol assumes the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

  • Resin Preparation: Ensure the deprotected peptide-resin is washed and swelled in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (e.g., 4 equivalents, 0.4 mmol) and a coupling agent such as HBTU (e.g., 3.9 equivalents, 0.39 mmol) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents, 0.8 mmol), to the activation mixture.

  • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for this compound Solubility in DMF start Start: this compound insoluble in DMF check_solvent Step 1: Verify Solvent Quality (Fresh, High-Purity DMF) start->check_solvent dissolution_methods Step 2: Optimize Dissolution Conditions check_solvent->dissolution_methods sonication Sonication dissolution_methods->sonication Try First heating Gentle Heating (30-40°C) sonication->heating If still insoluble co_solvents Step 3: Employ Co-solvents heating->co_solvents If still insoluble add_dmso Add DMSO (up to 25% v/v) co_solvents->add_dmso Option 1 add_nmp Add NMP co_solvents->add_nmp Option 2 alternative_solvent Step 4: Switch Primary Solvent co_solvents->alternative_solvent If co-solvents fail success Success: Fully Dissolved Proceed with Coupling add_dmso->success add_nmp->success use_nmp Use NMP as primary solvent alternative_solvent->use_nmp use_nmp->success fail Issue Persists: Consult Senior Chemist use_nmp->fail If issues continue

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Synthesis of Difficult Peptides Containing Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing the modified amino acid Fmoc-O-ethyl-L-tyrosine. The O-ethyl modification, while providing stability, can introduce hydrophobicity and steric challenges, leading to difficulties in synthesis.

Troubleshooting Guides

Guide 1: Low Coupling Efficiency and Incomplete Reactions

Low coupling efficiency is a common issue when incorporating sterically hindered or hydrophobic amino acids like this compound.

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines.

  • Presence of deletion sequences (missing the target amino acid) in the final peptide, as identified by mass spectrometry.

  • A flattened or broad UV absorbance profile during Fmoc deprotection in automated synthesizers.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Steric Hindrance Use a more potent activating reagent such as HATU or HCTU. Double couple the this compound by repeating the coupling step with fresh reagents. Increase the equivalents of the amino acid and coupling reagents.
Peptide Aggregation Switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1] Incorporate chaotropic salts like LiCl into the coupling mixture to disrupt hydrogen bonding.[1]
Premature Termination Ensure high-purity reagents, as impurities like acetic acid can cap the growing peptide chain.[2]

Experimental Protocol: Double Coupling for Difficult Residues

  • After the initial coupling of this compound, perform a wash with DMF.

  • Take a small sample of resin beads for a Kaiser test.

  • If the test is positive, drain the solvent and repeat the full coupling procedure with a fresh solution of activated this compound.

  • Agitate for the standard coupling time (e.g., 1-2 hours).

  • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Guide 2: On-Resin Aggregation

The hydrophobicity of the O-ethyl-tyrosine residue can promote inter- and intra-chain hydrogen bonding, leading to on-resin aggregation.[1][3] This can physically block reactive sites, leading to failed synthesis.

Symptoms:

  • Poor resin swelling, with beads appearing clumped.

  • Sluggish or incomplete Fmoc deprotection and coupling reactions.

  • A significant drop in yield for longer peptide sequences.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inter-chain Hydrogen Bonding Perform the synthesis at an elevated temperature (e.g., 50-75°C), which can be achieved using a microwave peptide synthesizer.[1][4]
Hydrophobic Collapse Introduce backbone modifications that disrupt secondary structures. For sequences with Thr, Ser, or Cys residues, consider using pseudoproline dipeptides.[4] For glycine-rich sequences, Dmb-Gly units can be effective.
Solvent Effects Use NMP as the primary solvent, as it has better solvating properties than DMF for aggregated peptides.[1]

Experimental Protocol: Microwave-Assisted SPPS for Aggregation-Prone Sequences

  • Swell the resin in NMP within the microwave reaction vessel.

  • Perform the Fmoc deprotection step using a 20% piperidine solution in NMP with microwave irradiation (e.g., 3 minutes at 75°C).

  • Wash the resin with NMP.

  • Add the pre-activated this compound solution to the resin.

  • Perform the coupling reaction with microwave irradiation (e.g., 5-10 minutes at 75°C).[4]

  • Wash the resin with NMP and proceed to the next cycle.

Frequently Asked Questions (FAQs)

Q1: Why are sequences containing this compound considered "difficult"?

A1: The O-ethyl group on the tyrosine side chain increases the hydrophobicity of the amino acid.[5] This can lead to poor solubility of the growing peptide chain on the resin, causing aggregation.[1][6] Additionally, the ethyl group can cause some steric hindrance, potentially slowing down coupling reactions.

Q2: I am observing incomplete Fmoc deprotection for the residue coupled immediately after O-ethyl-L-tyrosine. What should I do?

A2: This is likely due to aggregation initiated by the hydrophobic O-ethyl-tyrosine residue, which limits access of the piperidine solution to the N-terminal Fmoc group. To address this, you can extend the deprotection time or perform a second deprotection step.[7][8] For very difficult cases, adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution can increase the basicity and improve deprotection efficiency.

Q3: Can the O-ethyl ether linkage be cleaved during the final TFA cleavage step?

A3: The O-ethyl ether linkage on the tyrosine side chain is generally stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[9] Unlike the more labile t-butyl protecting group, the ethyl ether is robust and will remain on the peptide after cleavage and deprotection.

Q4: My crude peptide containing O-ethyl-L-tyrosine has poor solubility in aqueous solutions for purification. What are my options?

A4: The increased hydrophobicity from the O-ethyl-tyrosine can indeed make the final peptide less soluble. For purification by RP-HPLC, you can try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or DMF first, and then diluting it with the initial mobile phase.[9] For very hydrophobic peptides, precipitation in water followed by washing with diethyl ether can be an effective preliminary purification step to remove scavengers.[9]

Q5: Are there any specific side reactions I should be aware of when using this compound?

A5: While the O-ethyl group itself is quite stable, the challenges associated with its use, such as aggregation, can indirectly lead to a higher incidence of common SPPS side reactions. For example, incomplete coupling can lead to deletion sequences. In sequences containing aspartic acid, prolonged reaction times due to aggregation can increase the risk of aspartimide formation.[2] It is crucial to monitor the synthesis closely and employ strategies to minimize aggregation.

Visualized Workflows and Pathways

cluster_spps Standard SPPS Cycle start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Elongated Peptide-Resin wash2->end_cycle

Caption: A standard cycle in Fmoc solid-phase peptide synthesis (SPPS).

problem Low Coupling Efficiency (Positive Kaiser Test) cause1 Steric Hindrance problem->cause1 cause2 Peptide Aggregation problem->cause2 solution1a Use Potent Activator (e.g., HATU) cause1->solution1a solution1b Double Couple cause1->solution1b solution2a Use NMP or DMF/DMSO cause2->solution2a solution2b Microwave Heating cause2->solution2b solution2c Add Chaotropic Salts cause2->solution2c

Caption: Troubleshooting logic for low coupling efficiency.

start Synthesized Peptide-Resin cleavage Cleavage from Resin (TFA Cocktail + Scavengers) start->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifuge and Wash precipitation->centrifugation crude_peptide Crude Peptide centrifugation->crude_peptide purification Purification (RP-HPLC) crude_peptide->purification final_product Pure Peptide purification->final_product

Caption: Post-synthesis workflow: cleavage and purification.

References

Identifying byproducts in the synthesis of O-ethyl-tyrosine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering byproducts during the synthesis of peptides containing O-ethyl-tyrosine.

Troubleshooting Guide

Issue 1: Unexpected peak in HPLC with a mass increase of +28 Da.

Question: My LC-MS analysis of a crude O-ethyl-tyrosine-containing peptide shows a significant impurity peak with a mass increase of 28.05 Da compared to the expected product. What is the likely identity of this byproduct and how can I minimize it?

Answer:

An additional mass of approximately 28 Da strongly suggests the presence of a C-alkylated byproduct, specifically the formation of 3-ethyl-tyrosine within your peptide sequence. This occurs when the ethylating agent reacts with the aromatic ring of the tyrosine residue instead of the intended phenolic hydroxyl group.

Potential Causes and Solutions:

  • Strongly Basic Conditions: The use of strong bases can deprotonate the phenolic hydroxyl group, creating a phenolate anion. While this is necessary for O-alkylation, excessively basic conditions can also promote competing C-alkylation at the ortho position of the aromatic ring. The phenolate ion has resonance structures that place negative charge on the ortho-carbon, making it nucleophilic.

  • Solvent Choice: The solvent system plays a critical role in the regioselectivity of the alkylation.

    • Protic solvents (e.g., water, trifluoroethanol) can solvate the phenolate oxygen through hydrogen bonding, sterically hindering O-alkylation and thereby favoring C-alkylation.[1]

    • Aprotic polar solvents (e.g., DMF, DMSO) are generally preferred for O-alkylation as they do not shield the oxygen atom to the same extent.[1]

Recommended Solutions:

  • Optimize Base Selection: Employ a milder base or a stoichiometric amount of a stronger base to favor O-alkylation. The use of hindered bases can also sometimes favor O-alkylation.

  • Solvent System Modification: Ensure your synthesis and, if applicable, the pre-synthesis ethylation of tyrosine, are performed in a suitable aprotic solvent like DMF or NMP.[1][2]

  • Use Pre-alkylated Amino Acid: The most reliable method to avoid C-alkylation during peptide synthesis is to use pre-synthesized and purified Fmoc-L-Tyr(Et)-OH. This ensures that only the desired O-ethylated tyrosine is incorporated into the peptide chain.[3]

Issue 2: Multiple additional peaks in the chromatogram and mass spectrum.

Question: My HPLC of the crude peptide shows multiple impurity peaks, and the mass spectrum is complex. What are the possible side reactions?

Answer:

Besides C-alkylation, several other side reactions can occur during the synthesis of O-ethyl-tyrosine peptides, leading to a complex impurity profile.

Potential Byproducts and Their Identification:

Byproduct IdentityMass Change (Da)Likely Cause
C-ethylated Peptide +28.05Reaction of the ethylating agent with the aromatic ring of tyrosine.
Di-ethylated Peptide +56.10Alkylation at both the hydroxyl group and the aromatic ring.
Un-ethylated Peptide -28.05Incomplete ethylation of the starting tyrosine material or premature de-ethylation.
Deletion Peptide VariesIncomplete coupling of an amino acid in the sequence.[4]
Oxidation of Methionine +16.00Oxidation of the methionine side chain to a sulfoxide, if present in the sequence.[4][5]

Recommended Analytical Approach:

A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Tandem Mass Spectrometry (LC-MS/MS) is essential for identifying these byproducts.[6][7]

  • RP-HPLC: Separates the different peptide species based on their hydrophobicity.[7]

  • MS: Determines the molecular weight of each separated species, allowing for the identification of additions or deletions.

  • MS/MS: Fragments the peptide ions to confirm the amino acid sequence and pinpoint the location of any modifications.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing O-ethyl-tyrosine peptides? A1: The main challenge is achieving selective O-alkylation of the tyrosine residue without inducing C-alkylation of the aromatic ring.[1] The phenolate intermediate is an ambident nucleophile, meaning it can react at either the oxygen or the ortho-carbon.[8]

Q2: Which analytical techniques are best for identifying byproducts? A2: The combination of RP-HPLC for separation and high-resolution mass spectrometry (HRMS) for identification is the gold standard.[4][6][7] LC-MS/MS is particularly powerful for confirming the sequence and locating the site of modification.[6] For detailed structural elucidation of isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[9]

Q3: How can I prevent C-alkylation? A3: The most effective strategy is to use commercially available, pre-made Fmoc-L-Tyr(Et)-OH.[3] If you are performing the ethylation yourself, careful control of reaction conditions, such as using a less polar, aprotic solvent and a milder base, is crucial.[1]

Q4: What are common scavengers used during the final cleavage step? A4: During the final cleavage from the resin with trifluoroacetic acid (TFA), reactive carbocations are generated that can cause side reactions. Common scavengers to trap these include water, triisopropylsilane (TIS), and dithiothreitol (DTT).[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an O-Ethyl-Tyrosine Peptide

This protocol describes the manual synthesis of a generic peptide containing O-ethyl-tyrosine using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-L-Tyr(Et)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU/HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading), coupling reagent (3.9 equivalents), and base (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test. If incomplete, a second coupling may be necessary.[11]

  • Washing: Wash the resin with DMF (3x).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-L-Tyr(Et)-OH at the desired position.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Final Washing: Wash the resin with DMF (3x) and DCM (5x), then dry under vacuum.

  • Cleavage and Deprotection: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[11]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

Protocol 2: Analysis of Crude Peptide by LC-MS

Instrumentation:

  • High-Performance Liquid Chromatograph with a C18 reversed-phase column.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • HPLC Separation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • MS Detection:

    • Divert the HPLC eluent to the ESI-MS.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Integrate the peaks in the HPLC chromatogram (UV trace).

    • Analyze the mass spectrum corresponding to each peak to determine the molecular weight of the components.

    • Compare the observed masses to the theoretical masses of the expected product and potential byproducts.

Visualizations

G Synthesis of O-Ethyl-Tyrosine: Competing Pathways Tyr Tyrosine Residue Base + Base Phenolate Phenolate Intermediate (Ambident Nucleophile) Et_X + Ethylating Agent O_Alk Desired Product: O-Ethyl-Tyrosine C_Alk Byproduct: 3-Ethyl-Tyrosine (+28 Da) Base->Phenolate -H+ Et_X->O_Alk O-Alkylation (Favored in aprotic solvent) Et_X->C_Alk C-Alkylation (Favored in protic solvent)

Caption: O- vs. C-alkylation of tyrosine.

G Workflow for Synthesis and Analysis of O-Ethyl-Tyrosine Peptides start Start: Resin Swelling spps Iterative SPPS Cycles (Deprotection, Coupling, Washing) start->spps incorporation Incorporate Fmoc-L-Tyr(Et)-OH spps->incorporation cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage Final Deprotection incorporation->spps Continue for rest of sequence precipitation Precipitation in cold ether cleavage->precipitation crude Crude Peptide precipitation->crude analysis LC-MS Analysis crude->analysis purification RP-HPLC Purification analysis->purification Identify Target Fractions pure Pure O-Ethyl-Tyrosine Peptide purification->pure

Caption: Synthesis and analysis workflow.

G Troubleshooting Byproduct Identification start Unexpected Peak in LC-MS mass_check Determine Mass Shift from Expected Product start->mass_check plus_28 Mass Shift = +28 Da mass_check->plus_28 Yes plus_56 Mass Shift = +56 Da mass_check->plus_56 No c_alk Likely Byproduct: C-ethylation plus_28->c_alk minus_28 Mass Shift = -28 Da plus_56->minus_28 No di_alk Likely Byproduct: Di-ethylation plus_56->di_alk Yes other Other Mass Shift minus_28->other No un_alk Likely Byproduct: Un-ethylated Tyr minus_28->un_alk Yes check_seq Check for other common modifications (e.g., oxidation) other->check_seq

Caption: Byproduct identification decision tree.

References

Technical Support Center: O-ethyl-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for improving the yield and purity of synthetic peptides incorporating O-ethyl-L-tyrosine (Tyr(Et)).

Frequently Asked Questions (FAQs)

Q1: Why should I use O-ethyl-L-tyrosine instead of standard Fmoc-Tyr(tBu)-OH?

A1: O-ethyl-L-tyrosine is a valuable non-canonical amino acid used in peptide synthesis for several key reasons. The ethyl ether protecting group on the tyrosine side chain is stable under the basic conditions used for Fmoc deprotection but can be cleaved under specific acidic conditions.[1] Its primary advantages are modulating biological activity and serving as a probe for peptide-receptor interactions. The modification can also enhance peptide stability against enzymatic degradation.[2]

Q2: What are the main advantages of incorporating O-ethyl-L-tyrosine?

A2: The primary benefits include:

  • Increased Hydrophobicity: The ethyl group increases the local hydrophobicity of the peptide, which can be crucial for modulating interactions with biological targets.

  • Enhanced Stability: The ethyl group can protect the tyrosine residue from post-translational modifications and certain enzymatic degradation pathways.

  • Probing Structure-Activity Relationships (SAR): Replacing tyrosine with Tyr(Et) is a common strategy in medicinal chemistry to understand the role of the hydroxyl group in receptor binding and biological function.

Q3: Does Fmoc-Tyr(Et)-OH require special handling compared to other amino acids?

A3: While generally straightforward to use, the ethyl group can introduce some steric hindrance, potentially affecting coupling efficiency.[2][3] It is crucial to ensure complete coupling to avoid deletion sequences. Additionally, the ethyl group's stability during final cleavage must be considered to prevent unintended de-ethylation.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency

Symptoms:

  • Presence of deletion sequences lacking the Tyr(Et) residue in the final mass spectrometry analysis.

  • A positive Kaiser test after the initial coupling step, indicating unreacted free amines on the resin.[2]

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance The ethyl group on the tyrosine side chain can sterically hinder the coupling reaction.[2][3] This is more pronounced if the adjacent amino acid is also bulky.
1. Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[3][4] After the first coupling, wash the resin and add a fresh solution of activated Fmoc-Tyr(Et)-OH.[3]
2. Use Potent Coupling Reagents: Standard reagents may be insufficient. Use more powerful aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP.[2][3]
3. Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours can help overcome the steric hindrance.[3]
Peptide Aggregation Hydrophobic sequences, especially those containing Tyr(Et), are prone to aggregation on the resin, which blocks reactive sites.[3]
1. Change Solvent: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP).[5][6]
2. Increase Temperature: Gently heating the reaction vessel (e.g., using microwave-assisted synthesis) can disrupt aggregation and improve coupling efficiency.[7][8]
Problem 2: Impurities in the Crude Product After Cleavage

Symptoms:

  • Multiple peaks are observed during HPLC analysis of the crude peptide.

  • Mass spectrometry data shows a peak corresponding to the desired peptide mass minus 28 Da (the mass of the ethyl group), indicating de-ethylation.

Possible Causes and Solutions:

CauseRecommended Solution
De-ethylation The O-ethyl group can be partially or fully cleaved during the final TFA treatment, leading to a mix of the desired peptide and one with a free tyrosine residue.[3]
1. Minimize Cleavage Time: Limit the exposure to the cleavage cocktail to the minimum time required for complete removal of other protecting groups (typically 1.5-2 hours).[3]
2. Use Optimized Scavengers: Employ a robust cleavage cocktail containing scavengers that can effectively trap the carbocations generated during deprotection. Thioanisole and phenol are particularly effective.[9][10]
Incomplete Deprotection of Other Residues Protecting groups on other amino acids in the sequence (e.g., Arg(Pbf), Trp(Boc)) may not be fully removed within the standard cleavage time.[9]
1. Use a Stronger Cleavage Cocktail: For peptides with multiple sensitive or difficult-to-deprotect residues, a more potent cocktail like Reagent K is recommended.[11][9][10]
2. Extend Cleavage Time (with caution): If incomplete deprotection is confirmed, you may need to extend the cleavage time, but this increases the risk of de-ethylation.[3] Monitor the reaction carefully.
Recommended Cleavage Cocktails for Peptides Containing Tyr(Et)
ReagentCompositionUse Case
Standard "Low-Odor" Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)A good starting point for most peptides. TIS is an effective carbocation scavenger.[10]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. The combination of scavengers helps prevent side reactions, including de-ethylation.[11][9][10]
Problem 3: Poor Solubility or Precipitation Issues

Symptoms:

  • The crude peptide fails to precipitate when the cleavage mixture is added to cold diethyl ether.[12]

  • The lyophilized crude peptide is difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile).

Possible Causes and Solutions:

CauseRecommended Solution
Increased Hydrophobicity The ethyl group increases the overall hydrophobicity of the peptide, which can lead to solubility issues in both the precipitation and purification steps.[3]
For Precipitation Failure: 1. Increase Ether Volume: Use a larger excess of cold diethyl ether (e.g., 20-fold volume).[10]2. Lower the Temperature: Use a dry ice/acetone bath to further cool the ether mixture.[10][12]3. Evaporate the Solvent: If precipitation still fails, slowly evaporate the ether/TFA mixture under a stream of nitrogen or using a rotary evaporator.[12]
For Poor Solubility During Purification: 1. Use a Stronger Organic Solvent: Dissolve the crude peptide in a small amount of a strong solvent like DMSO or DMF before diluting it with the initial HPLC mobile phase.[3][4]2. Elevate Temperature: Purifying at a slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape and resolution for hydrophobic peptides.[3]

Experimental Protocols

Protocol 1: Double Coupling for Fmoc-Tyr(Et)-OH
  • After the standard deprotection and washing of the N-terminal amine on the resin, perform the first coupling:

    • Prepare a solution of Fmoc-Tyr(Et)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x).

  • Perform a Kaiser test to check for free amines.

  • If the test is positive, repeat the coupling step:

    • Prepare a fresh solution of activated Fmoc-Tyr(Et)-OH as in step 1.

    • Add the solution to the resin and agitate for an additional 1-2 hours.[3]

  • Wash the resin thoroughly with DMF (5x) before proceeding to the next deprotection step.[3]

Protocol 2: Cleavage and Deprotection using Reagent K
  • Ensure the peptide-resin is dry after the final Fmoc deprotection and washing steps.

  • In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[9]

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).[11][9]

  • Agitate the mixture at room temperature for 1.5-2 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Add the TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of cold diethyl ether.[4] A white precipitate of the crude peptide should form.

  • Centrifuge to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[4]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.

Visualizations

SPPS_Workflow Resin Resin with Free Amine Coupling Couple Fmoc-Tyr(Et)-OH (HATU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Couple Next Amino Acid Wash2->Next_Cycle Next_Cycle->Coupling Repeat Cycle

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-Tyr(Et)-OH.

Troubleshooting_Purity Start Low Purity in Crude HPLC Check_MS Analyze Mass Spec Data Start->Check_MS Deletion Deletion Sequence (-Tyr(Et)) Present? Check_MS->Deletion Dealkylation De-ethylation Peak (M-28) Present? Check_MS->Dealkylation Deletion->Dealkylation No Sol_Coupling Improve Coupling: - Double Couple Tyr(Et) - Use HATU/HCTU - Increase coupling time Deletion->Sol_Coupling Yes Sol_Cleavage Optimize Cleavage: - Reduce cleavage time - Use Reagent K - Add Thioanisole Dealkylation->Sol_Cleavage Yes Other Other Impurities (Review full sequence) Dealkylation->Other No Deethylation_Reaction cluster_0 Peptide on Resin cluster_1 Crude Product Peptide_Et Peptide-Tyr(O-Et) TFA + TFA / Scavengers Peptide_Et->TFA Cleavage Cleavage & Deprotection Desired Desired Product Peptide-Tyr(O-Et) TFA->Desired    Side_Product Side Product Peptide-Tyr(OH) TFA->Side_Product De-ethylation Side Reaction

References

Troubleshooting low yield in solid-phase synthesis of Tyr(Et) peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve low-yield issues during the solid-phase peptide synthesis (SPPS) of peptides containing O-Ethyl-Tyrosine (Tyr(Et)).

Frequently Asked Questions (FAQs)

Q1: My final peptide yield after cleavage and purification is significantly lower than expected. Where should I begin troubleshooting?

A1: A low final yield can originate from two main stages: inefficient peptide assembly on the resin (synthesis phase) or problems during the final cleavage and work-up. The first critical step is to determine which stage is the primary contributor to the low yield.

A logical diagnostic workflow is essential for identifying the root cause. Start by performing a small-scale test cleavage on 10-20 mg of your dried peptide-resin.[1] Analyze the resulting crude peptide by mass spectrometry (MS). The presence of the target peptide's mass will confirm that the synthesis was at least partially successful, suggesting the issue may lie with the cleavage or precipitation steps.[1] If the target mass is absent or accompanied by significant lower-mass species, the problem likely occurred during synthesis.

start Low Final Yield test_cleave Perform Small-Scale Test Cleavage (10-20mg resin) start->test_cleave ms_analysis Analyze Crude Product by Mass Spectrometry test_cleave->ms_analysis target_present Target Mass Present? ms_analysis->target_present check_synthesis Problem is in Synthesis Phase check_cleavage Problem is in Cleavage/Work-up target_present->check_synthesis No/Low Abundance (Truncations Present) target_present->check_cleavage Yes start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time (e.g., 2-4 hours) start->extend_time retest1 Perform Kaiser Test extend_time->retest1 double_couple Perform Double Coupling with Fresh Reagents retest1->double_couple Positive proceed Proceed to Next Cycle retest1->proceed Negative retest2 Perform Kaiser Test double_couple->retest2 optimize Optimize Reagents: - Use HATU/HCTU - Increase Equivalents retest2->optimize Positive retest2->proceed Negative tfa TFA Cleavage carbocation Reactive Carbocations (e.g., tBu+) tfa->carbocation resin Protecting Groups (e.g., tBu, Trt) resin->carbocation scavenger Scavenger (e.g., TIS, EDT) carbocation->scavenger Trapping peptide Peptide with Nucleophilic Residue (Tyr) carbocation->peptide Alkylation neutralized Neutralized Species scavenger->neutralized adduct Undesired Alkylated Peptide (Side Product) peptide->adduct target Target Peptide peptide->target (Desired Outcome)

References

Technical Support Center: Optimizing Cleavage Conditions to Prevent Side-Chain Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for preventing common side-chain modifications during peptide cleavage and deprotection. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-chain modifications that occur during TFA cleavage?

A1: During cleavage with trifluoroacetic acid (TFA), reactive carbocations are generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker. These carbocations can modify nucleophilic amino acid side chains. The most susceptible residues and common modifications include:

  • Tryptophan (Trp): The indole ring is prone to alkylation (e.g., t-butylation) and oxidation.[1][2][3]

  • Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide or alkylated.[1][2][4]

  • Cysteine (Cys): The highly nucleophilic thiol group is susceptible to alkylation and oxidation, which can lead to incorrect disulfide bond formation.[1][2][5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2][3]

  • Arginine (Arg): Incomplete removal of sulfonyl-based protecting groups (like Pmc or Pbf) can occur, and these groups can sometimes modify other residues.[1][3]

  • Asparagine (Asn) and Glutamine (Gln): Dehydration of the side-chain amide can lead to nitrile formation. Deamidation and subsequent aspartimide formation are also potential issues.[1][3]

Q2: What are scavengers and how do they prevent side-chain modifications?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during the removal of protecting groups.[1][2][6] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain, thus minimizing the formation of unwanted byproducts.[2][6] The choice of scavengers is critical and depends on the amino acid composition of the peptide.[2][5][6]

Troubleshooting Guides

Issue 1: Aspartimide Formation in Asp-Containing Peptides

Q: My HPLC analysis shows a peak with the correct mass but a different retention time, and sometimes a +18 Da adduct. What is happening?

A: This is a classic sign of aspartimide formation, a common side reaction in peptides containing aspartic acid (Asp), especially in Asp-Gly or Asp-Ser sequences.[7][8][9] The backbone amide nitrogen of the residue following Asp attacks the Asp side-chain, forming a five-membered succinimide ring (aspartimide).[7][9] This intermediate can then be hydrolyzed to form the desired α-aspartyl peptide as well as the β-aspartyl isomer, which often has a different retention time.[9] The aspartimide ring can also be attacked by piperidine (if used in deprotection), leading to piperidide adducts.[9]

Solutions:

  • Modify Deprotection Conditions: Reduce the basicity of the Fmoc deprotection solution. For example, add an acidic additive like HOBt or formic acid to the piperidine solution.[9]

  • Use Sterically Hindered Protecting Groups: For the Asp residue, substitute the standard tert-butyl (OtBu) group with a bulkier one, such as 3-methylpent-3-yl (OMpe).[10]

  • Backbone Protection: This is the most effective method for highly susceptible sequences. Use a pre-formed dipeptide with a backbone protecting group on the amino acid C-terminal to the Asp, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[9]

Issue 2: Oxidation of Methionine Residues

Q: My mass spectrometry results show a +16 Da adduct on my Methionine-containing peptide. How can I prevent this?

A: The +16 Da mass increase indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[4] This is a common side reaction during TFA cleavage.[4]

Solutions:

  • Use a Specialized Cleavage Cocktail: "Reagent H" is specifically designed to minimize methionine oxidation.[11][12]

  • Add Reducing Agents to the Cocktail: The addition of scavengers with reducing properties can prevent or reverse oxidation. Recent studies show that a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail can eliminate oxidation.[13][14][15]

  • Post-Cleavage Reduction: If oxidation has already occurred, the sulfoxide can be reduced back to methionine by treating the peptide with reagents like dithiothreitol (DTT).[4]

Table 1: Comparison of Cleavage Cocktails for Preventing Methionine Oxidation

Cleavage CocktailTypical Reaction TimeEstimated Met(O) Byproduct (%)Key Scavenger Function
95% TFA / 2.5% H₂O / 2.5% TIS2-3 hours15 - 50%TIS is a weak antioxidant.[13]
Reagent H (TFA/phenol/thioanisole/EDT/DMS/NH₄I)2-4 hours2 - 10%DMS/NH₄I actively reduces any Met(O) formed.[13]
85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S + PPh₃1 hour< 1%TMSCl/PPh₃ combination actively prevents oxidation.[13][14]
Issue 3: Modification of Tryptophan Residues

Q: My Trp-containing peptide shows significant side products after cleavage. How can I improve the purity?

A: The indole side chain of tryptophan is highly nucleophilic and susceptible to alkylation by carbocations generated during cleavage, as well as oxidation.[1][3]

Solutions:

  • Protect the Indole Ring: Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen significantly reduces side reactions.[3]

  • Use Effective Scavengers: Include scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in your cleavage cocktail to efficiently quench reactive carbocations.[6][10]

  • Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage protocol where the side-chain protecting groups are removed while the peptide is still attached to the resin can reduce tryptophan alkylation.[16]

Issue 4: Cysteine-Related Side Reactions

Q: I am observing unexpected disulfide bond formation and +56 Da adducts on my Cysteine-containing peptide. What is the cause and solution?

A: The +56 Da adduct is due to the S-tert-butylation of the cysteine thiol group by tert-butyl cations.[3] The free thiol is also prone to oxidation, leading to the formation of incorrect intra- or intermolecular disulfide bonds.[5]

Solutions:

  • Choose the Right Protecting Group: The choice of cysteine protecting group is critical. For instance, the trityl (Trt) group is labile to standard TFA cleavage, while the acetamidomethyl (Acm) group is stable and requires specific deprotection conditions, allowing for selective disulfide bond formation.[17][18]

  • Use a Reducing Scavenger: Including a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial to keep the cysteine sulfhydryl group in its reduced state.[5][6]

Table 2: Common Cysteine Protecting Groups and Their Removal

Protecting GroupAbbreviationStability to PiperidineStability to TFADeprotection ConditionsKey AdvantagesDisadvantages & Side Reactions
TritylTrtStableLabileStandard TFA cleavage cocktailCost-effective; removed during final cleavage.Prone to significant racemization.[17]
4-MethoxytritylMmtStableHighly LabileVery mild acid (e.g., 1-2% TFA in DCM).[17][18]Orthogonal to many other protecting groups.Can be too labile for some applications.
AcetamidomethylAcmStableStableMercury(II) acetate followed by H₂S or β-mercaptoethanol, or Iodine.[17]Orthogonal to acid-labile groups; allows for selective disulfide bond formation.Deprotection involves toxic heavy metals.[17]
tert-ButyltBuStableStableStrong acid (e.g., TFMSA) or Mercury(II) acetate.[17][18]Highly stable, providing excellent protection.Harsh deprotection conditions limit its application.[17]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues
  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[3]

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Prepare approximately 10 mL of cocktail per gram of resin.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Slowly add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[2][10]

  • Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.[10][19]

Protocol 2: Cleavage of a Methionine-Containing Peptide to Prevent Oxidation
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For every 1 gram of resin, use approximately 10 mL of the cocktail with the following composition: 8.5 mL TFA, 0.5 mL Anisole, 0.5 mL Dimethyl Sulfide (Me₂S), and 0.5 mL Trimethylsilyl chloride (TMSCl).[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen).[13]

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.

Visualizations

Cleavage_Workflow Start Synthesized Peptide-Resin Cleavage TFA Cleavage Cocktail (TFA + Scavengers) Start->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Purification RP-HPLC Purification Drying->Purification End Pure Peptide Purification->End

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Scavenger_Mechanism Protecting_Group Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation (e.g., t-Butyl+) Protecting_Group->Carbocation  + TFA TFA TFA Side_Product Side Product (Alkylated Residue) Carbocation->Side_Product Reacts with Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Quenched by Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Sensitive_Residue Sensitive Amino Acid (Trp, Met, Cys) Sensitive_Residue->Side_Product

Caption: Logical relationship of scavenger action in preventing side reactions.

References

Technical Support Center: Purification of Hydrophobic O-Ethyl-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of hydrophobic O-ethyl-tyrosine peptides.

I. Frequently Asked Questions (FAQs)

Q1: What makes O-ethyl-tyrosine peptides particularly difficult to purify?

A1: The primary challenge stems from significantly increased hydrophobicity. The replacement of the polar hydroxyl group on tyrosine with an ethyl ether dramatically reduces the peptide's solubility in aqueous solutions.[1] This leads to several common issues:

  • Aggregation: Hydrophobic peptides have a strong tendency to self-associate and form aggregates, which can precipitate out of solution, especially at high concentrations.[1][2][3]

  • Poor Solubility: Dissolving the crude peptide in standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phases (e.g., water/acetonitrile) is often difficult.[2][4]

  • Strong Column Retention: The high hydrophobicity causes the peptide to bind very tightly to nonpolar stationary phases like C18, requiring high concentrations of organic solvent for elution, which can reduce separation efficiency.[1][5]

Q2: My O-ethyl-tyrosine peptide won't dissolve in the initial HPLC mobile phase. What should I do?

A2: This is a very common problem. For highly hydrophobic peptides, direct dissolution in aqueous buffers is often unsuccessful.[4] A sequential dissolution approach is recommended:

  • First, attempt to dissolve the peptide in a small amount of a strong, polar organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or n-propanol.[5][][7]

  • Once dissolved, slowly add your initial mobile phase (e.g., water with 0.1% TFA) to the peptide solution, vortexing continuously.[4]

  • Be careful not to add the aqueous phase too quickly, as this can cause the peptide to crash out of solution. The goal is to find a ratio of organic to aqueous solvent that keeps the peptide solubilized for injection.[4]

Q3: I see a very broad or tailing peak in my chromatogram. How can I improve the peak shape?

A3: Poor peak shape is typically a result of secondary interactions with the column, aggregation on the column, or slow mass transfer kinetics.[1] To address this:

  • Increase Column Temperature: Raising the column temperature to 40-60°C can significantly improve solubility, reduce mobile phase viscosity, and lead to sharper peaks.[1]

  • Optimize Ion-Pairing Agent: Ensure you are using an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%.[1][] For particularly stubborn peptides, a more hydrophobic ion-pairing agent like difluoroacetic acid (DFA) might offer different selectivity and improve peak shape.[8][9]

  • Adjust the Gradient: A shallower elution gradient can help improve the resolution and sharpness of the peak.[1]

Q4: Can I use a different stationary phase other than C18?

A4: Yes. If your peptide is too strongly retained on a C18 column, switching to a less hydrophobic stationary phase is a good strategy.[7] Consider using a C8, C4, or a phenyl-based column, which will have weaker hydrophobic interactions and allow your peptide to elute with a lower concentration of organic solvent.[1][7]

II. Troubleshooting Guide

This section provides a more in-depth, problem-solution format for specific experimental issues.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Recovery After Purification 1. Peptide is irreversibly adsorbed onto the column. 2. Peptide precipitated on the column head or in the injection loop. 3. Aggregated peptide is not eluting under the gradient conditions.1. Change Stationary Phase: Switch to a less hydrophobic column (C8, C4).[1] 2. Improve Solubility: Dissolve the sample in a stronger solvent (DMSO, DMF) before injection.[5] 3. Use Stronger Organic Modifier: Replace acetonitrile with n-propanol or isopropanol in the mobile phase to improve elution strength and peptide solubility.[1][4] 4. Alternative Purification: For extremely difficult cases, consider precipitation in cold diethyl ether followed by washing to remove small molecule impurities, bypassing HPLC entirely.[2][5]
High System Backpressure During Run 1. Peptide has precipitated on the column frit or within the stationary phase. 2. The mobile phase is too viscous.1. Filter Sample: Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection. 2. Perform a Column Wash: Flush the column with a strong solvent series (e.g., 100% isopropanol) to remove precipitated material. 3. Increase Temperature: Heating the column reduces mobile phase viscosity and can help re-dissolve precipitated peptide.
"Ghost Peaks" Appear in Blank Runs The peptide from a previous injection is slowly bleeding off the column (carryover).1. Implement a Stronger Wash Step: After each gradient, include a high-organic wash step (e.g., 95-100% acetonitrile or isopropanol) for several column volumes.[4] 2. Use Additives: Adding a small percentage of a stronger solvent like isopropanol to the acetonitrile mobile phase can help prevent strong adsorption.[4] 3. Check for Sample Precipitation in Autosampler: Ensure the peptide remains soluble in the vial; if not, reconsider the sample solvent.

III. Key Experimental Protocols

Protocol 1: Step-wise Solubilization of Hydrophobic Peptides for HPLC Injection

This protocol is designed to maximize the solubility of a hydrophobic O-ethyl-tyrosine peptide prior to purification.

Materials:

  • Crude lyophilized peptide

  • Dimethyl sulfoxide (DMSO), HPLC-grade

  • Mobile Phase A (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA)

  • Vortex mixer

  • Syringe filter (0.22 µm, PTFE)

Procedure:

  • Weigh a small, known amount of the crude peptide (e.g., 1-2 mg) into a clean microcentrifuge tube.

  • Add a minimal volume of DMSO (e.g., 20-50 µL) directly onto the peptide powder. The goal is to create a concentrated stock.

  • Vortex vigorously for 1-2 minutes until the peptide is fully dissolved. The solution may appear viscous.

  • While vortexing, add Mobile Phase A drop-wise to the concentrated DMSO solution.

  • Continue adding Mobile Phase A until you reach your desired injection concentration (e.g., 1 mg/mL). Critical Step: Observe the solution closely. If it becomes cloudy or if precipitate forms, you have added too much aqueous phase. If this happens, try again with a higher final percentage of organic solvent.

  • Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.

  • Inject immediately to prevent the peptide from aggregating over time.[10]

Protocol 2: RP-HPLC Method Optimization with an Alternative Organic Modifier

This protocol outlines a strategy for peptides that show poor peak shape or recovery with standard acetonitrile gradients.

Instrumentation & Columns:

  • HPLC system with a column heater

  • C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B (Standard): 0.1% TFA in Acetonitrile (ACN)

  • Mobile Phase B (Alternative): 0.1% TFA in n-Propanol

Procedure:

  • Set Column Temperature: Equilibrate the column at an elevated temperature, starting at 40°C.

  • Initial Scouting Run (ACN):

    • Equilibrate the C8/C4 column with 95% Mobile Phase A / 5% Mobile Phase B (Standard).

    • Inject the solubilized peptide.

    • Run a broad linear gradient, for example, 5% to 95% B over 30 minutes.

    • Monitor the chromatogram for peak shape, retention time, and evidence of carryover in a subsequent blank injection.

  • Optimization with n-Propanol:

    • If the peak is broad, tailing, or recovery is low, switch the organic phase.

    • Replace the Mobile Phase B (Standard) line with Mobile Phase B (Alternative, n-Propanol).

    • Thoroughly flush the pump and lines with the new mobile phase.

    • Repeat the scouting run. Peptides will elute at a much lower percentage of n-propanol compared to ACN due to its higher solvent strength.

  • Gradient Refinement:

    • Based on the scouting run, design a shallower gradient around the retention time of the target peptide to maximize resolution. For example, if the peptide eluted at 40% n-propanol, try a gradient of 30% to 50% over 20 minutes.

IV. Data & Visualizations

Table 1: Effect of Mobile Phase Modifier on Peptide Retention and Peak Shape

This table summarizes hypothetical data illustrating how changing the organic solvent and column can impact the purification of a model O-ethyl-tyrosine peptide.

Column TypeOrganic ModifierGradient (%B/min)Retention Time (min)Peak Tailing FactorPurity (%)
C18Acetonitrile522.52.885
C8Acetonitrile518.21.991
C8n-Propanol315.41.296

Diagrams

G start Crude Peptide Sample solubility_check Is peptide soluble in initial mobile phase? start->solubility_check dissolve_dmso Use Step-wise Solubilization (Protocol 1: DMSO) solubility_check->dissolve_dmso No inject_hplc Inject onto RP-HPLC solubility_check->inject_hplc  Yes dissolve_dmso->inject_hplc peak_shape_check Is peak shape acceptable? (Tailing < 2.0) inject_hplc->peak_shape_check optimize_conditions Troubleshoot Peak Shape peak_shape_check->optimize_conditions No collect_fractions Collect Pure Fractions peak_shape_check->collect_fractions  Yes increase_temp Increase Column Temp (40-60°C) optimize_conditions->increase_temp change_modifier Change Organic Modifier (e.g., n-Propanol) optimize_conditions->change_modifier change_column Use Less Hydrophobic Column (C8 or C4) optimize_conditions->change_column increase_temp->inject_hplc change_modifier->inject_hplc change_column->inject_hplc

Caption: Troubleshooting workflow for hydrophobic peptide purification.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds dummy receptor->dummy peptide Synthetic Peptide (with O-Ethyl-Tyrosine) peptide->receptor Blocks Binding kinase Downstream Kinase (e.g., Src) substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response dummy->kinase Activates

Caption: Example signaling pathway inhibited by an O-ethyl-tyrosine peptide.

References

Unexpected mass shifts in MS of peptides with Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-O-ethyl-L-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your peptide synthesis and mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for unexpected mass shifts in my peptide containing O-ethyl-L-tyrosine?

A1: Unexpected mass shifts in peptides containing O-ethyl-L-tyrosine can arise from several sources during solid-phase peptide synthesis (SPPS) and analysis. These include:

  • Side reactions during cleavage: Incomplete scavenging of reactive carbocations generated during trifluoroacetic acid (TFA) cleavage can lead to modifications of nucleophilic residues like tyrosine.[1]

  • Impurities in reagents: The this compound reagent itself may contain impurities, such as unprotected Fmoc-L-tyrosine or dipeptides, which can lead to heterogeneous products. Acetic acid contamination in Fmoc-amino acids can also cause chain termination.

  • Modifications from scavengers: While essential, scavengers used during cleavage can sometimes form adducts with the peptide.[1]

  • Artifacts during MS analysis: Adduct formation with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common in electrospray ionization (ESI) mass spectrometry.[2][3] Additionally, modifications can occur during sample preparation and handling.

Q2: Is the O-ethyl group on tyrosine stable during standard Fmoc-SPPS conditions?

A2: Yes, the O-ethyl ether linkage on the tyrosine side chain is generally stable under the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage from the resin.[4] Unlike the more labile O-sulfate group on tyrosine, which can be lost during mass spectrometry, the O-ethyl group is robust.[5]

Q3: What is the expected fragmentation pattern for a peptide containing O-ethyl-L-tyrosine in MS/MS analysis?

A3: In collision-induced dissociation (CID), you can expect to see the typical b- and y-ion series resulting from fragmentation along the peptide backbone.[6] The O-ethyl group on the tyrosine side chain should remain intact. The mass of the O-ethyl-L-tyrosine residue within the peptide is 207.25 g/mol . Any deviation from the expected fragment masses containing this residue could indicate a modification.

Troubleshooting Guide: Unexpected +28 Da Mass Shift

An unexpected mass shift of +28 Da is a common issue in peptide mass spectrometry. This corresponds to the addition of two methyl groups or an ethyl group. Here's a guide to troubleshoot this specific observation when working with this compound.

Potential Cause 1: Incomplete Ethylation of Starting Material

It's possible that the this compound reagent contains a small amount of unprotected Fmoc-L-tyrosine. The free phenolic hydroxyl group of this impurity could be methylated during the synthesis or cleavage steps, leading to the observed +28 Da mass shift (di-methylation).

Troubleshooting Steps:

  • Analyze the starting material: Check the purity of your this compound stock by HPLC and MS to look for any Fmoc-L-tyrosine impurity.

  • MS/MS analysis of the modified peptide: Fragment the peptide ion with the +28 Da mass shift. If the modification is localized to the tyrosine residue, it supports this hypothesis.

Potential Cause 2: Alkylation during TFA Cleavage

During the final cleavage with TFA, protecting groups are removed, generating reactive carbocations.[1] If the scavengers in the cleavage cocktail are not efficient enough, these carbocations can alkylate electron-rich residues like tyrosine.

Troubleshooting Steps:

  • Review your cleavage cocktail: Ensure you are using an appropriate scavenger cocktail for your peptide sequence. For peptides containing sensitive residues, a more complex scavenger mixture may be necessary.[7]

  • Optimize scavenger concentration: Increasing the concentration of scavengers like triisopropylsilane (TIS) can help to more effectively quench carbocations.

Potential Cause 3: Exogenous Methylation

The +28 Da mass shift could be an artifact of di-methylation from an external source during sample handling and preparation for mass spectrometry.[8]

Troubleshooting Steps:

  • Use high-purity solvents: Ensure all solvents used for sample preparation are of the highest purity to avoid contaminants.

  • Review sample handling procedures: Minimize exposure of the sample to potential sources of methylation in the lab environment.

Quantitative Data Summary

The following table summarizes potential mass shifts that may be observed and their possible sources.

Observed Mass Shift (Da)Possible ModificationPotential Source
+28.03Di-methylationImpurity in starting material, exogenous contamination[8]
+28.03EthylationSide reaction during cleavage
+22.99SodiationAdduct formation during ESI-MS[2]
+39.10PotassiationAdduct formation during ESI-MS[2]
-18.01DehydrationLoss of water, common for Ser and Thr residues
+15.99OxidationOxidation of sensitive residues like Met or Trp

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including this compound), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Peptide Cleavage and Deprotection Protocol
  • Final Fmoc Deprotection: Perform a final deprotection with 20% piperidine in DMF.

  • Washing: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. For most sequences, TFA/TIS/water (95:2.5:2.5) is sufficient.[7]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

LC-MS/MS Analysis Protocol
  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile.

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B.

  • MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Select the precursor ion of interest and fragment using collision-induced dissociation (CID).

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing DMF Wash Deprotection->Washing Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Coupling->Washing Repeat for each AA Washing->Coupling Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Cleavage TFA Cleavage (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS/MS Analysis Purification->Analysis side_reaction TFA TFA Cleavage Protecting_Group Side-Chain Protecting Group (e.g., tBu) TFA->Protecting_Group removes Carbocation Reactive Carbocation (R+) Protecting_Group->Carbocation generates Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger trapped by Tyr_Residue Nucleophilic Residue (e.g., Tyrosine) Carbocation->Tyr_Residue can react with (if scavenging is inefficient) Quenched Quenched Carbocation Scavenger->Quenched forms Alkylated_Peptide Alkylated Peptide (Unexpected Mass Shift) Tyr_Residue->Alkylated_Peptide troubleshooting_tree Start Unexpected +28 Da Mass Shift Observed in MS Check_Reagent Analyze this compound reagent purity by LC-MS Start->Check_Reagent Impurity_Found Impurity (e.g., Fmoc-Tyr-OH) Detected? Check_Reagent->Impurity_Found Source_Reagent Source of mass shift is likely reagent impurity. Consider di-methylation of unprotected Tyr. Impurity_Found->Source_Reagent Yes No_Impurity No significant impurity found. Impurity_Found->No_Impurity No Review_Cleavage Review cleavage protocol and scavenger cocktail No_Impurity->Review_Cleavage Scavenging_Sufficient Is scavenging sufficient for the sequence? Review_Cleavage->Scavenging_Sufficient Increase_Scavengers Increase scavenger concentration or use a more robust cocktail. Mass shift may be due to alkylation during cleavage. Scavenging_Sufficient->Increase_Scavengers No Scavenging_OK Scavenging protocol is appropriate. Scavenging_Sufficient->Scavenging_OK Yes Check_Handling Review sample handling and MS preparation. Are solvents high purity? Scavenging_OK->Check_Handling Handling_Issue Potential for exogenous contamination? Check_Handling->Handling_Issue Exogenous_Source Mass shift is likely an artifact from exogenous methylation. Improve sample handling protocols. Handling_Issue->Exogenous_Source Yes Further_Investigation Further investigation needed. Consider advanced MS/MS analysis. Handling_Issue->Further_Investigation No

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Fmoc-O-ethyl-L-tyrosine vs. Fmoc-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is paramount to achieving high yields and purity of the final peptide. For the incorporation of tyrosine, a crucial amino acid involved in numerous biological processes, the choice of its side-chain protecting group can significantly impact the synthetic outcome. This guide provides a comprehensive comparison of two commonly used derivatives: Fmoc-O-ethyl-L-tyrosine and the industry-standard Fmoc-Tyr(tBu)-OH.

At a Glance: Key Performance Indicators

While extensive head-to-head comparative studies are limited, we can summarize the known performance characteristics of Fmoc-Tyr(tBu)-OH and infer the expected performance of this compound based on the chemical nature of their respective protecting groups.

FeatureFmoc-Tyr(tBu)-OHThis compound
Protecting Group tert-Butyl (tBu) etherEthyl (Et) ether
Cleavage Condition Standard TFA cocktails (e.g., 95% TFA)[1][2]Expected to be stable to standard TFA cleavage
Key Advantage High stability to piperidine during Fmoc deprotection; reliable and well-established[1][3]Potentially increased solubility and stability of the protected amino acid[4]
Potential Side Reactions t-Butylation of sensitive residues (e.g., Trp, Met) during harsh TFA cleavage[3][5]Alkylation of the tyrosine ring (less likely than t-butylation); incomplete cleavage may occur
Crude Purity Generally high, but can be affected by t-butylation side products[3]Data not available in direct comparison

Delving into the Chemistry: A Tale of Two Ethers

The primary difference between these two reagents lies in the nature of the ether linkage protecting the phenolic hydroxyl group of tyrosine. This seemingly small variation has significant implications for the overall peptide synthesis strategy.

Fmoc-Tyr(tBu)-OH , the workhorse of modern Fmoc-SPPS, employs a tert-butyl (tBu) ether protecting group.[2] The tBu group is renowned for its robustness, remaining stable during the repetitive basic treatments with piperidine required for N-terminal Fmoc group removal.[6] Its removal is efficiently achieved during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1][2] However, the acid-labile nature of the tBu group is not without its drawbacks. During TFA cleavage, the released tert-butyl cation, a reactive electrophile, can reattach to the electron-rich aromatic ring of other amino acids, particularly tryptophan and methionine, leading to undesired side products.[3][5]

This compound , on the other hand, utilizes a simple ethyl (Et) ether for protection. Ethyl ethers are generally more stable to acidic conditions than tert-butyl ethers due to the lower stability of the primary ethyl carbocation compared to the tertiary butyl carbocation that would be formed during cleavage. This suggests that the O-ethyl group on tyrosine may not be efficiently cleaved under standard TFA conditions used in the final step of Fmoc-SPPS. This stability could be advantageous in specific applications, such as the synthesis of peptide segments where the tyrosine side chain is intended to remain protected for subsequent modifications. However, for the synthesis of a fully deprotected peptide, this increased stability presents a significant challenge, potentially requiring harsher and more hazardous acids like hydrogen bromide (HBr) in acetic acid or hydrofluoric acid (HF) for its removal.

Experimental Protocols: A Practical Guide

The following protocols outline the general steps for the incorporation of these tyrosine derivatives in manual Fmoc-SPPS.

Protocol 1: Incorporation of Fmoc-Tyr(tBu)-OH

This protocol is a standard and widely validated method in peptide synthesis.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a fritted peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Tyr(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and an activation base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling completion using a qualitative method like the Kaiser test.

4. Washing:

  • After a successful coupling, wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Incorporation of this compound (Inferred)

This protocol is based on standard SPPS procedures, with important considerations for the final cleavage step.

1. Resin Swelling, Fmoc Deprotection, Coupling, and Washing:

  • Follow the same procedures as outlined in Protocol 1, substituting Fmoc-Tyr(tBu)-OH with this compound. The coupling and deprotection steps are expected to proceed similarly.

2. Final Cleavage and Deprotection (Caution Required):

  • Standard TFA Cleavage: It is anticipated that a standard TFA cleavage cocktail will not efficiently remove the O-ethyl protecting group from the tyrosine side chain. Researchers should first attempt cleavage with the standard cocktail and analyze the product for the presence of the ethyl group.

  • Stronger Acid Cleavage: If the O-ethyl group remains, harsher cleavage conditions may be necessary. This should be approached with caution as it can lead to degradation of the peptide. Potential reagents include:

    • HBr in Acetic Acid: A solution of 33% HBr in acetic acid can be used, but it is highly corrosive and can cause side reactions.

    • Trifluoromethanesulfonic acid (TFMSA): Another strong acid that can be used in cleavage cocktails.

Logical Comparison of Deprotection Strategies

The choice between Fmoc-Tyr(tBu)-OH and this compound fundamentally depends on the desired outcome and the compatibility of the protecting group's lability with the overall synthetic scheme.

G cluster_tBu Fmoc-Tyr(tBu)-OH Workflow cluster_Et This compound Workflow cluster_legend Legend start_tBu Start SPPS Cycle deprotection_tBu Fmoc Deprotection (20% Piperidine/DMF) start_tBu->deprotection_tBu coupling_tBu Coupling of Fmoc-Tyr(tBu)-OH deprotection_tBu->coupling_tBu final_cleavage_tBu Final Cleavage (TFA Cocktail) coupling_tBu->final_cleavage_tBu product_tBu Fully Deprotected Peptide final_cleavage_tBu->product_tBu side_reaction_tBu Potential t-Butylation of Sensitive Residues final_cleavage_tBu->side_reaction_tBu start_Et Start SPPS Cycle deprotection_Et Fmoc Deprotection (20% Piperidine/DMF) start_Et->deprotection_Et coupling_Et Coupling of This compound deprotection_Et->coupling_Et final_cleavage_Et Final Cleavage (TFA Cocktail) coupling_Et->final_cleavage_Et product_Et_protected O-ethyl Protected Peptide final_cleavage_Et->product_Et_protected strong_acid_cleavage Strong Acid Cleavage (e.g., HBr/AcOH) product_Et_protected->strong_acid_cleavage Requires harsher conditions product_Et_deprotected Fully Deprotected Peptide strong_acid_cleavage->product_Et_deprotected l1 Standard Path l2 Potential Side Reaction l3 Alternative/Additional Step l4 Final Product l5 Intermediate Product l1_box l2_box l3_box l4_box l5_box

Caption: Comparative workflow for Fmoc-Tyr(tBu)-OH and this compound in SPPS.

Conclusion and Recommendations

For routine peptide synthesis where a fully deprotected tyrosine residue is desired, Fmoc-Tyr(tBu)-OH remains the gold standard . Its well-characterized performance, reliability, and compatibility with standard Fmoc-SPPS protocols make it the preferred choice for most applications. The potential for t-butylation side reactions can be effectively mitigated by the inclusion of appropriate scavengers in the cleavage cocktail.

This compound may find its niche in more specialized applications. Its enhanced stability to acid could be beneficial for the synthesis of protected peptide fragments or for peptides that will undergo further chemical modifications where the tyrosine hydroxyl group needs to remain masked. However, for the routine synthesis of deprotected peptides, the challenges associated with the removal of the O-ethyl group likely outweigh its potential benefits in terms of solubility and stability of the monomer. Researchers considering the use of this compound should be prepared to optimize cleavage conditions, potentially employing harsh and hazardous reagents. Further experimental studies are warranted to fully elucidate the performance and limitations of this protecting group in modern peptide synthesis.

References

A Comparative Analysis of Ethyl and Tert-Butyl Ether Protecting Groups for Tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical determinant of peptide purity and yield. The choice of protecting group influences the stability of the tyrosine residue throughout the synthesis and impacts the potential for side reactions during the final cleavage from the resin. This guide provides an objective comparison of two ether-based protecting groups for tyrosine: the commonly used tert-butyl (tBu) ether and the less conventional ethyl (Et) ether.

The stability of the side-chain protecting group is paramount, particularly in the widely adopted Fmoc/tBu strategy, which relies on the orthogonality between the base-labile Nα-Fmoc group and acid-labile side-chain protecting groups. While Fmoc-Tyr(tBu)-OH is the established standard, understanding the characteristics of alternatives like Fmoc-Tyr(Et)-OH can provide valuable options for specific synthetic challenges.

Executive Summary of Stability and Performance

The tert-butyl ether is the preferred protecting group for tyrosine in Fmoc-SPPS due to its reliable performance and well-characterized behavior. It offers excellent stability to the basic conditions required for Fmoc deprotection while being readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[1] The primary drawback of the tBu group is the formation of a stable tert-butyl cation upon cleavage, which can lead to re-alkylation of the tyrosine ring, although this can be largely mitigated by the use of scavengers.[2][3]

The ethyl ether protecting group, while less common, is commercially available as Fmoc-L-Tyr(Et)-OH for use in peptide synthesis.[4] Based on fundamental principles of carbocation stability, the ethyl ether is expected to be significantly more stable to acidic cleavage conditions than the tert-butyl ether. The formation of a primary ethyl cation is energetically unfavorable compared to the tertiary butyl cation, suggesting that harsher acidic conditions may be required for complete removal of the ethyl group. This increased stability could be advantageous in preventing premature deprotection during synthesis, but may present challenges in the final cleavage step. There is a notable lack of quantitative data in the literature regarding the performance and side reactions of the ethyl ether protecting group for tyrosine in SPPS.

Quantitative Data on Protecting Group Stability

Protecting GroupTypical Cleavage ConditionsStability to PiperidineMajor Side ReactionExtent of Side Reaction (Quantitative Data)Mitigation Strategy
Tert-Butyl (tBu) 95% TFA in H2O/TISHigh[1]3-tert-butyltyrosine formation[2]0.5 - 1.0%[3]Use of scavengers (e.g., TIS, water)[2]
Ethyl (Et) Expected to require stronger acid than 95% TFAHigh (inferred)Alkylation of the tyrosine ring (speculative)Not reportedUse of scavengers (speculative)

Discussion of Stability and Side Reactions

Fmoc-Tyr(tBu)-OH: The tert-butyl ether is the industry standard for Fmoc-SPPS due to its compatibility with the orthogonal protection scheme.[5] It is stable to the repetitive treatments with piperidine used for Fmoc group removal.[1] During the final cleavage with a strong acid like TFA, the tBu group is efficiently removed.[3] The primary concern is the generation of the tert-butyl cation, a reactive electrophile that can re-attach to the electron-rich aromatic ring of tyrosine, primarily at the C3 position, to form 3-tert-butyltyrosine.[2] The extent of this side reaction is typically low, in the range of 0.5-1.0%, and can be effectively suppressed by including scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail.[2][3]

Fmoc-Tyr(Et)-OH: The ethyl ether protecting group is expected to exhibit greater stability towards acid than the tert-butyl ether. This is because the mechanism of acid-catalyzed ether cleavage involves the formation of a carbocation intermediate. A primary ethyl cation is significantly less stable than a tertiary butyl cation, making the cleavage of the ethyl ether more difficult. While this enhanced stability could be beneficial in preventing premature deprotection, it may necessitate harsher cleavage conditions (e.g., stronger acids or longer reaction times) for its complete removal. The potential for side reactions with the ethyl group is not well-documented. It is plausible that if an ethyl cation is formed, it could also alkylate the tyrosine ring, though the extent of this is unknown.

Experimental Protocols

The following protocols describe a hypothetical comparative study to quantitatively assess the stability of the ethyl and tert-butyl ether protecting groups on tyrosine during SPPS.

Protocol 1: Synthesis of a Model Peptide

A short model peptide, for example, H-Gly-Ala-Tyr-Phe-Ala-NH2, would be synthesized in parallel using Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Et)-OH.

  • Resin: Rink Amide resin (0.5 mmol/g substitution).

  • Synthesis Scale: 0.1 mmol.

  • Deprotection: 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Coupling: 5 equivalents of Fmoc-amino acid, 5 equivalents of HBTU, and 10 equivalents of DIPEA in DMF for 2 hours.

  • Washes: DMF (5x), DCM (3x), DMF (3x) between deprotection and coupling steps.

Protocol 2: Time-Course Cleavage Study

To assess the lability of the protecting groups, a time-course cleavage experiment would be performed.

  • Peptide-Resin Preparation: A small amount (e.g., 20 mg) of the dried peptide-resin from each synthesis is used.

  • Cleavage Cocktail: A standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) is prepared.

  • Time Points: Aliquots of the peptide-resin are treated with the cleavage cocktail for various time points (e.g., 0.5, 1, 2, 4, and 8 hours) at room temperature.

  • Peptide Precipitation: At each time point, the TFA solution is filtered and the peptide is precipitated with cold diethyl ether.

  • Analysis: The crude peptide from each time point is analyzed by RP-HPLC and LC-MS to determine the percentage of cleaved, fully deprotected peptide versus the amount of remaining protected peptide.

Protocol 3: Side Product Analysis

The crude peptides from a standard 2-hour cleavage are analyzed to quantify the formation of any side products.

  • Sample Preparation: The crude peptides obtained after a 2-hour cleavage with the TFA/TIS/H2O cocktail are dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • RP-HPLC Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a standard water/acetonitrile gradient containing 0.1% TFA. The chromatogram is monitored at 220 nm and 280 nm.

  • LC-MS Analysis: The identity of the peaks in the HPLC chromatogram is confirmed by liquid chromatography-mass spectrometry (LC-MS) to identify the desired peptide and any potential side products (e.g., alkylated tyrosine). The relative percentage of the side product is calculated from the peak area in the HPLC chromatogram.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Analysis start Rink Amide Resin synthesis_cycle Iterative SPPS Cycles (Deprotection, Coupling, Wash) start->synthesis_cycle peptide_resin_tbu Peptide-Resin (with Tyr(tBu)) synthesis_cycle->peptide_resin_tbu Fmoc-Tyr(tBu)-OH peptide_resin_et Peptide-Resin (with Tyr(Et)) synthesis_cycle->peptide_resin_et Fmoc-Tyr(Et)-OH cleavage_tbu Cleavage with TFA/TIS/H2O peptide_resin_tbu->cleavage_tbu cleavage_et Cleavage with TFA/TIS/H2O peptide_resin_et->cleavage_et analysis_tbu RP-HPLC and LC-MS Analysis cleavage_tbu->analysis_tbu analysis_et RP-HPLC and LC-MS Analysis cleavage_et->analysis_et results Comparative Data analysis_tbu->results analysis_et->results

Caption: Experimental workflow for comparing the stability of Tyr(tBu) and Tyr(Et).

G cluster_tbu Tyr(tBu) Cleavage cluster_et Tyr(Et) Cleavage (Hypothetical) Tyr_tBu Tyr(tBu)-Peptide tBu_cation tert-Butyl Cation Tyr_tBu->tBu_cation + H+ deprotected_peptide Deprotected Peptide Tyr_tBu->deprotected_peptide TFA TFA side_product 3-tert-butyl-Tyr-Peptide tBu_cation->side_product Alkylation scavenged_cation Scavenged Cation tBu_cation->scavenged_cation scavenger Scavenger (TIS) scavenger->scavenged_cation Tyr_Et Tyr(Et)-Peptide Et_cation Ethyl Cation (Less Stable) Tyr_Et->Et_cation + H+ (slower) deprotected_peptide2 Deprotected Peptide Tyr_Et->deprotected_peptide2 Stronger_Acid Stronger Acid?

Caption: Logical relationship of cleavage and side product formation for Tyr(tBu) vs. Tyr(Et).

Conclusion

Fmoc-Tyr(tBu)-OH remains the protecting group of choice for the vast majority of SPPS applications due to its well-understood behavior, high reactivity in coupling reactions, and the effective mitigation of its primary side reaction through the use of scavengers. The ethyl ether protecting group, in the form of Fmoc-Tyr(Et)-OH, represents a potential alternative, likely offering increased acid stability. However, the lack of comprehensive studies on its cleavage efficiency and potential side reactions makes it a less predictable choice. For syntheses where extreme acid stability of the tyrosine side chain is required and cleavage conditions can be optimized, the ethyl ether may warrant investigation. However, for routine peptide synthesis, the reliability and extensive documentation of the tert-butyl ether make it the superior and more prudent option. Further experimental data is required to fully elucidate the advantages and disadvantages of the ethyl ether protecting group in SPPS.

References

A Comparative Guide to Fmoc-O-ethyl-L-tyrosine and Fmoc-Tyr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the choice of building blocks is critical to achieving the desired outcome. O-alkylated tyrosine derivatives are of particular interest for their ability to probe the role of the tyrosine hydroxyl group in biological interactions and to enhance peptide stability. This guide provides an objective comparison of two such derivatives: Fmoc-O-ethyl-L-tyrosine (Fmoc-Tyr(Et)-OH) and Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), focusing on their properties and reactivity in the context of Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Both Fmoc-Tyr(Et)-OH and Fmoc-Tyr(Me)-OH are white to off-white crystalline powders soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1] Their fundamental properties are summarized below.

PropertyThis compound (Fmoc-Tyr(Et)-OH)Fmoc-Tyr(Me)-OH
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosineN-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine
Molecular Formula C₂₆H₂₅NO₅C₂₅H₂₃NO₅
Molecular Weight 431.48 g/mol 417.45 g/mol
CAS Number 119894-20-177128-72-4
Appearance White to off-white powderWhite to off-white powder/crystal[1]
Solubility Soluble in DMF and other polar aprotic solventsSoluble in DMF and other common organic solvents for SPPS[1]
Storage Room temperature2-8°C, sealed in a dry environment[1]

Reactivity in Solid-Phase Peptide Synthesis

The primary application of both Fmoc-Tyr(Et)-OH and Fmoc-Tyr(Me)-OH is to incorporate a permanently O-alkylated tyrosine residue into a peptide sequence. The ether linkage on the tyrosine side chain is generally stable to the standard conditions of Fmoc-SPPS.

SPPS StepThis compound (Fmoc-Tyr(Et)-OH)Fmoc-Tyr(Me)-OH
Fmoc Deprotection The O-ethyl ether is expected to be stable to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF). The risk of de-ethylation is presumed to be low under standard protocols.The O-methyl ether is generally stable under standard Fmoc deprotection conditions (20% piperidine in DMF).[2] Prolonged exposure to piperidine may slightly increase the minimal risk of demethylation.[2]
Amino Acid Coupling Exhibits good coupling efficiency with standard coupling reagents such as HBTU, HATU, and DIC.Demonstrates high coupling efficiency with common coupling reagents (e.g., HBTU, HATU).[2][3]
Final Cleavage (TFA) The O-ethyl ether is a robust protecting group and is not cleaved under standard TFA-based cleavage conditions. It is intended to remain as a permanent modification in the final peptide.The O-methyl ether is a stable protecting group that is resistant to cleavage by standard TFA cocktails.[2][4] Its removal requires harsh conditions that are generally incompatible with peptide integrity, making it a permanent modification.[4]
Orthogonality in Fmoc SPPS Not orthogonal with standard TFA cleavage, as the ethyl ether is stable.Not orthogonal with standard TFA cleavage, as the methyl ether is stable.[4]

Potential Side Reactions

The most significant, albeit low-risk, side reaction for both derivatives is the potential for dealkylation of the tyrosine side chain.

For Fmoc-Tyr(Me)-OH , demethylation can occur under harsh or prolonged reaction conditions, such as extended exposure to piperidine during deprotection or exceptionally harsh acidic conditions during cleavage.[2] This results in the formation of a free tyrosine residue in the final peptide, which can be detected by a mass shift of -14 Da in mass spectrometry analysis.[2]

For This compound , a similar side reaction of de-ethylation can be anticipated under analogous harsh conditions, leading to a mass loss of 28 Da. While not widely reported, this is a theoretical possibility.

It is important to note that because the ethyl and methyl ethers are not designed to be cleaved during standard TFA treatment, the generation of ethyl or methyl cations and subsequent alkylation of sensitive residues (e.g., Tryptophan, Methionine) is less of a concern than with acid-labile protecting groups like tert-butyl (tBu).[5]

Potential Dealkylation Side Reaction Peptide_R Peptide-Tyr(OR)-Resin (R = Me or Et) Harsh_Conditions Harsh Conditions (e.g., prolonged piperidine exposure) Peptide_R->Harsh_Conditions Peptide_Tyr_OH Peptide-Tyr(OH)-Resin (Dealkylated Side Product) Harsh_Conditions->Peptide_Tyr_OH Dealkylation Mass_Loss Mass Loss (-14 Da for Me, -28 Da for Et) Peptide_Tyr_OH->Mass_Loss Detected by MS

Potential dealkylation pathway for O-alkylated tyrosine residues.

Experimental Protocols

The following are general protocols for the incorporation of Fmoc-Tyr(Et)-OH or Fmoc-Tyr(Me)-OH into a peptide sequence using manual Fmoc-SPPS.

Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

Amino Acid Coupling (using HBTU)
  • In a separate vessel, dissolve Fmoc-Tyr(Et)-OH or Fmoc-Tyr(Me)-OH (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to pre-activate the amino acid for 1-5 minutes.[2]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents and byproducts.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.

Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry thoroughly under vacuum.

  • Prepare a cleavage cocktail appropriate for the other side-chain protecting groups and the resin (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol at 82.5:5:5:5:2.5).[4]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

SPPS Workflow for Fmoc-Tyr(Alkyl)-OH Incorporation Start Start: Peptide-Resin with free N-terminus Coupling Couple Fmoc-Tyr(R)-OH (R = Me or Et) with HBTU/DIPEA Start->Coupling Wash1 Wash with DMF Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Next_Cycle Couple next Fmoc-AA-OH Wash2->Next_Cycle

General workflow for incorporating O-alkylated tyrosine.

Conclusion

Both this compound and Fmoc-Tyr(Me)-OH serve as effective building blocks for the synthesis of peptides containing permanently O-alkylated tyrosine residues. Their reactivity profiles in standard Fmoc-SPPS are very similar, with both demonstrating good stability to piperidine and resistance to TFA-mediated cleavage. The primary potential side reaction for both is dealkylation under harsh conditions, though this is generally a low-risk event with standard protocols.

The choice between Fmoc-Tyr(Et)-OH and Fmoc-Tyr(Me)-OH will likely be guided by the specific research goals, such as the desired steric bulk or hydrophobicity at the tyrosine side chain, rather than significant differences in their chemical reactivity during peptide synthesis. Both derivatives are valuable tools for creating modified peptides with unique properties for applications in drug discovery and chemical biology.

References

A Comparative Guide to Fmoc-Protected Tyrosine Derivatives: Fmoc-O-ethyl-L-tyrosine vs. Fmoc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is a critical determinant of peptide purity and yield. The tyrosine residue, with its reactive phenolic hydroxyl group, requires robust side-chain protection to prevent unwanted modifications during synthesis. This guide provides an objective comparison between two protected tyrosine derivatives, Fmoc-O-ethyl-L-tyrosine and Fmoc-Tyr(Bzl)-OH, within the context of the widely used Fmoc/tBu synthesis strategy.

The choice between an ethyl and a benzyl ether for side-chain protection has significant implications for the stability of the protecting group during synthesis and the conditions required for its final removal. This comparison is based on established principles of protecting group chemistry in peptide synthesis.

Core Chemical Differences and Performance Comparison

The primary distinction between this compound and Fmoc-Tyr(Bzl)-OH lies in the chemical nature of the side-chain protecting group. The O-ethyl group is a simple alkyl ether, whereas the O-benzyl group is a benzyl ether. This structural difference dictates their stability towards the acidic conditions used for the final cleavage in Fmoc-SPPS.

Stability and Cleavage:

In the standard Fmoc/tBu strategy, the final step involves treating the peptide-resin with a strong acid, typically a cocktail containing a high concentration of trifluoroacetic acid (TFA), to cleave the peptide from the support and remove acid-labile side-chain protecting groups.

  • This compound: The ethyl ether is a robust protecting group that is generally stable to the standard TFA cleavage cocktails used in Fmoc-SPPS. Its removal is not expected under these conditions, making it a non-labile, permanent modification of the tyrosine side chain for most standard protocols. This stability is advantageous when a permanently modified tyrosine is desired in the final peptide.

  • Fmoc-Tyr(Bzl)-OH: The benzyl (Bzl) ether is known to be partially labile under the strong acidic conditions of a standard TFA cleavage.[1] This partial cleavage can lead to a mixture of protected and deprotected tyrosine residues in the final product, complicating purification. Complete removal of the benzyl group typically requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF), which is characteristic of Boc-SPPS and generally incompatible with the resins and other protecting groups used in the Fmoc strategy.[2] An alternative method for benzyl group removal is catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides an orthogonal deprotection strategy. However, hydrogenolysis is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine.

Side Reactions:

The nature of the protecting group and the conditions required for its cleavage can influence the profile of side reactions.

  • This compound: As the ethyl group is stable under standard cleavage conditions, there is a low risk of side reactions associated with its cleavage.

  • Fmoc-Tyr(Bzl)-OH: During acidic cleavage, the benzyl group is released as a benzyl carbocation. This reactive electrophile can lead to the undesirable alkylation (benzylation) of nucleophilic side chains in the peptide, such as tryptophan, methionine, and even other tyrosine residues.[3] The use of specific scavenger cocktails can help to mitigate this side reaction, but the risk remains a significant consideration.

Solubility:

The solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) is crucial for efficient coupling.

  • This compound: The ethoxy substituent is reported to enhance the solubility and stability of the molecule, which is beneficial for its use in SPPS.[4][5]

  • Fmoc-Tyr(Bzl)-OH: This derivative is also generally soluble in DMF and other common SPPS solvents.[6]

Data Presentation

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundFmoc-Tyr(Bzl)-OH
Molecular Formula C₂₆H₂₅NO₅C₃₁H₂₇NO₅
Molecular Weight 431.49 g/mol 493.55 g/mol
Side-Chain Protection O-ethyl etherO-benzyl ether
Protecting Group Lability Stable to standard TFA cleavagePartially labile in TFA; requires HF or hydrogenolysis for complete removal
Primary Application Incorporation of a permanently ethylated tyrosine residueMore suited for Boc-SPPS or Fmoc-SPPS with orthogonal hydrogenolysis cleavage

Table 2: Performance Characteristics in Fmoc-SPPS

CharacteristicThis compoundFmoc-Tyr(Bzl)-OH
Stability to Piperidine StableStable
Stability to TFA High (Generally considered a permanent modification)Low (Partial cleavage occurs)
Cleavage Conditions Not cleaved under standard TFA conditionsCatalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HF)
Potential Side Reactions Minimal under standard conditionsBenzylation of sensitive residues (Trp, Met, Tyr) during acidic cleavage
Solubility in DMF GoodGood
Orthogonality in Fmoc-SPPS Can be considered a permanent modification, not an orthogonally protected residue.Orthogonal if hydrogenolysis is used for deprotection and the peptide does not contain sulfur.

Mandatory Visualization

SPPS Workflow Cycle General SPPS Workflow for a Single Amino Acid Coupling start Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Tyr(X)-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Resin with Elongated Peptide Chain wash2->end_cycle end_cycle->deprotection Repeat for next amino acid

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Decision Logic for Tyrosine Protection Decision Logic: Choosing Between Fmoc-Tyr(Et)-OH and Fmoc-Tyr(Bzl)-OH start Start: Need to incorporate Tyrosine q1 Is a permanently ethylated Tyr residue desired? start->q1 use_et Use this compound q1->use_et Yes q2 Is orthogonal deprotection of Tyr side chain required? q1->q2 No q3 Does the peptide contain Met or Cys residues? q2->q3 Yes consider_alt Fmoc-Tyr(Bzl)-OH is not ideal. Consider alternative protecting groups (e.g., Fmoc-Tyr(tBu)-OH for standard TFA cleavage) q2->consider_alt No (Standard TFA cleavage is sufficient) use_bzl Use Fmoc-Tyr(Bzl)-OH (Deprotect with Hydrogenolysis) q3->use_bzl No q3->consider_alt Yes

Caption: Decision logic for selecting the appropriate tyrosine derivative.

RTK Signaling Pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) Monomer ligand->rtk dimerization Dimerization & Autophosphorylation (on Tyrosine residues) rtk->dimerization Binding activated_rtk Activated RTK Dimer (Phosphorylated) dimerization->activated_rtk adaptor Adaptor Proteins (e.g., Grb2) activated_rtk->adaptor Recruitment effector Effector Proteins (e.g., Sos) adaptor->effector downstream Downstream Signaling Cascade (e.g., Ras-MAPK pathway) effector->downstream response Cellular Response (Proliferation, Differentiation, etc.) downstream->response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Protected Tyrosine Derivative

This protocol outlines a general procedure for coupling either this compound or Fmoc-Tyr(Bzl)-OH to a resin-bound peptide with a free N-terminal amine. The procedure assumes a 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin with free N-terminus

  • This compound or Fmoc-Tyr(Bzl)-OH (0.4 mmol, 4 eq.)

  • HBTU (0.39 mmol, 3.9 eq.)

  • HOBt (0.4 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected tyrosine derivative, HBTU, and HOBt in DMF (approx. 2 mL). Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activation mixture to the drained peptide-resin. Agitate the slurry at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the coupling reaction is complete. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

The final cleavage protocol differs significantly based on the tyrosine protecting group used.

A. Cleavage of Peptides with Tyr(Et) (as a permanent modification)

This protocol is for the final cleavage of the peptide from the resin, where the ethyl group on tyrosine is intended to remain intact.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the final peptide pellet under vacuum.

B. Cleavage of Tyr(Bzl) Protecting Group by Catalytic Hydrogenolysis

This protocol is for the selective removal of the benzyl group from the tyrosine side chain after the peptide has been cleaved from the resin (assuming a cleavage method that keeps the Bzl group intact, such as using a 2-chlorotrityl chloride resin). This method is not suitable for peptides containing Met or Cys.

Materials:

  • Crude peptide containing Tyr(Bzl)

  • Methanol or Acetic Acid

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

  • Celite

Procedure:

  • Dissolution: Dissolve the crude peptide in a suitable solvent such as methanol or acetic acid.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place it in a hydrogenator. Stir the reaction mixture vigorously under a hydrogen atmosphere for 4-24 hours.

  • Monitoring: Monitor the reaction for completion by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude peptide with the deprotected tyrosine. The peptide can then be purified by preparative HPLC.

Conclusion and Recommendations

The choice between this compound and Fmoc-Tyr(Bzl)-OH is dictated by the synthetic strategy and the desired final peptide.

  • This compound is the appropriate choice when the goal is to introduce a permanent ethyl modification to the tyrosine side chain. Its stability to standard TFA cleavage makes it incompatible as a temporary protecting group but ideal for synthesizing modified peptides.

  • Fmoc-Tyr(Bzl)-OH is generally not recommended for standard Fmoc/tBu SPPS due to its partial lability in TFA, which can lead to product mixtures. Its use is more appropriate in synthetic schemes where an orthogonal deprotection by catalytic hydrogenolysis is feasible and desired. This requires that the peptide sequence be free of sulfur-containing amino acids.

For researchers requiring a tyrosine residue that is deprotected during the final TFA cleavage, the standard and most widely recommended building block is Fmoc-Tyr(tBu)-OH . It offers excellent stability during chain assembly and is cleanly removed under standard TFA conditions, minimizing the risk of side reactions.

References

A Comparative Analysis of HPLC Retention Times for Peptides with Different Tyrosine Protections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and purification, the strategic use of protecting groups is paramount to achieving high purity and yield. For tyrosine, an amino acid with a reactive phenolic hydroxyl group, side-chain protection is crucial to prevent unwanted side reactions during synthesis. The choice of this protecting group not only influences the stability and cleavage conditions but also significantly impacts the chromatographic behavior of the peptide during purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides an objective comparison of the HPLC retention times of a model peptide featuring tyrosine protected by different commonly used groups, supported by established principles of chromatography and illustrative data.

The Principle: Hydrophobicity and RP-HPLC Retention

Reversed-phase HPLC separates molecules based on their hydrophobicity. In this technique, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are injected onto the column in a highly aqueous mobile phase, where they bind to the nonpolar stationary phase. As the concentration of the organic solvent in the mobile phase increases in a gradient, the peptides are eluted in order of increasing hydrophobicity—the more hydrophobic the peptide, the longer it is retained on the column, resulting in a longer retention time.

The overall hydrophobicity of a peptide is a sum of the contributions of its amino acid residues and any modifying groups, including side-chain protecting groups. Therefore, the choice of a protecting group for tyrosine can significantly alter the peptide's retention time in RP-HPLC.

Comparison of Common Tyrosine Protecting Groups

The selection of a tyrosine protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily the use of either the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butoxycarbonyl (Boc) group for Nα-amino protection.

Here, we compare three widely used protecting groups for the tyrosine side chain:

  • tert-Butyl (tBu): Commonly used in the Fmoc/tBu strategy. It is stable to the basic conditions used for Fmoc group removal and is cleaved by strong acids like trifluoroacetic acid (TFA).

  • Benzyl (Bzl): A standard protecting group in the Boc/Bzl strategy. It requires strong acids such as hydrogen fluoride (HF) for cleavage.

  • 2,6-Dichlorobenzyl (2,6-Cl2-Bzl): Also used in the Boc/Bzl strategy, this group offers enhanced stability to the acidic conditions used for Boc group removal compared to the Bzl group.

The hydrophobicity of these protecting groups generally follows the order: 2,6-Cl2-Bzl > Bzl > tBu . This difference in hydrophobicity directly translates to their effect on the HPLC retention time of a peptide.

Illustrative HPLC Retention Time Data

To illustrate the impact of these protecting groups, we present a summary of expected HPLC retention times for a model peptide, Ac-Gly-Ala-Val-Tyr-Leu-NH₂ . The data is based on the established principles of hydrophobicity and assumes a standard RP-HPLC setup.

Tyrosine Protecting GroupChemical Structure of Protected Side ChainSynthesis Strategy CompatibilityExpected Relative HydrophobicityIllustrative Retention Time (min)
tert-Butyl (tBu)-O-C(CH₃)₃Fmoc/tBuLowest18.5
Benzyl (Bzl)-O-CH₂-C₆H₅Boc/BzlIntermediate20.2
2,6-Dichlorobenzyl (2,6-Cl₂-Bzl)-O-CH₂-C₆H₃Cl₂Boc/BzlHighest21.8

Note: The retention times presented are illustrative and can vary depending on the specific HPLC conditions, including the exact peptide sequence, column chemistry, gradient profile, and flow rate.

Experimental Protocols

A detailed methodology for a typical experiment to obtain such comparative data is provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a Rink Amide resin for C-terminal amide peptides.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the resin or the growing peptide chain.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (including the respective protected tyrosine derivative, e.g., Fmoc-Tyr(tBu)-OH) using a coupling reagent like HBTU/DIPEA in DMF and couple it to the deprotected N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Val, Ala, Gly).

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • For the Tyr(tBu) protected peptide, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • For peptides synthesized via a Boc/Bzl strategy (containing Tyr(Bzl) or Tyr(2,6-Cl2-Bzl)), a strong acid cleavage with HF would be required.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.

  • Lyophilization: Dry the crude peptide pellet under vacuum to obtain a powder.

Protocol 2: RP-HPLC Analysis
  • Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent, typically a mixture of mobile phase A and B (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Gradient Elution:

    • Start with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time of the main peptide product.

Visualization of Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Tyr Couple Fmoc-Tyr(X)-OH (X = tBu, Bzl, etc.) Deprotection2->Coupling_Tyr Deprotection3 Fmoc Deprotection Coupling_Tyr->Deprotection3 Coupling_Val Couple Fmoc-Val-OH Deprotection3->Coupling_Val Deprotection4 Fmoc Deprotection Coupling_Val->Deprotection4 Coupling_Ala Couple Fmoc-Ala-OH Deprotection4->Coupling_Ala Deprotection5 Fmoc Deprotection Coupling_Ala->Deprotection5 Coupling_Gly Couple Fmoc-Gly-OH Deprotection5->Coupling_Gly Deprotection6 Fmoc Deprotection Coupling_Gly->Deprotection6 Acetylation N-terminal Acetylation Deprotection6->Acetylation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Powder Lyophilization->Crude_Peptide HPLC_Analysis RP-HPLC Analysis Crude_Peptide->HPLC_Analysis Data_Comparison Compare Retention Times HPLC_Analysis->Data_Comparison

Caption: Workflow for synthesis and HPLC analysis of peptides.

Logic_Diagram Hydrophobicity Hydrophobicity of Tyrosine Protecting Group Peptide_Hydrophobicity Overall Peptide Hydrophobicity Hydrophobicity->Peptide_Hydrophobicity influences Stationary_Phase_Interaction Interaction Strength with C18 Stationary Phase Peptide_Hydrophobicity->Stationary_Phase_Interaction determines Retention_Time HPLC Retention Time Stationary_Phase_Interaction->Retention_Time is proportional to

Caption: Relationship between protecting group and retention time.

Conclusion

The choice of a protecting group for the tyrosine side chain is a critical decision in peptide synthesis that extends beyond reaction compatibility to significantly influence the purification process. As demonstrated, more hydrophobic protecting groups like 2,6-Cl2-Bzl and Bzl will lead to longer retention times on a reversed-phase HPLC column compared to the less hydrophobic tBu group. This understanding allows researchers to anticipate the chromatographic behavior of their synthetic peptides, aiding in the development of effective purification strategies and the identification of target peptides in complex crude mixtures. For drug development professionals, this knowledge is essential for ensuring the purity and quality of peptide-based therapeutics.

Unraveling the Fingerprints of Protected Tyrosines: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and proteomics, the accurate characterization of modified amino acids is paramount. This guide provides an in-depth comparison of the mass spectrometry (MS) fragmentation patterns of O-ethyl-tyrosine and other commonly used protected tyrosines, namely O-benzyl-tyrosine, O-tert-butyl-tyrosine, and N-acetyl-tyrosine. Understanding these distinct fragmentation behaviors is crucial for unambiguous identification and sequencing of peptides incorporating these modified residues.

This document outlines the characteristic fragmentation pathways of these protected tyrosine derivatives, supported by experimental data and detailed analytical protocols. The information presented here will aid in the confident identification of these modifications in complex biological samples and synthetic peptides.

Comparative Analysis of Fragmentation Patterns

The fragmentation patterns of protected tyrosines in tandem mass spectrometry (MS/MS) are dictated by the nature of the protecting group and the ionization technique employed. Collision-Induced Dissociation (CID) is a common fragmentation method that provides valuable structural information. Below is a summary of the key fragmentation characteristics observed for each protected tyrosine derivative.

CompoundMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Dominant Fragmentation Pathway
Unprotected Tyrosine 181.19182.08136.08, 107.05Loss of the carboxylic acid group (CO₂H) followed by loss of the amino group (NH₃).[1]
O-ethyl-tyrosine 209.24210.12182.08, 136.08, 107.05Predicted: Initial loss of ethylene (C₂H₄) to yield the unprotected tyrosine cation, followed by the characteristic fragmentation of tyrosine.
O-benzyl-tyrosine 271.31272.14182.08, 91.05Predicted: Cleavage of the benzyl ether bond to generate the stable benzyl cation (tropylium ion) and the unprotected tyrosine cation.
O-tert-butyl-tyrosine 237.30238.16182.08, [M+H-56]⁺Facile neutral loss of isobutylene (56 Da) from the precursor ion.[2]
N-acetyl-tyrosine 223.22224.10182.08, 107.05Loss of the acetyl group (CH₂=C=O) to yield the unprotected tyrosine cation, which then fragments characteristically.[3]

Predicted Fragmentation Pathway of O-ethyl-tyrosine

Due to the lack of direct experimental mass spectra for O-ethyl-tyrosine in the available literature, its fragmentation pattern is predicted based on the established fragmentation of similar ethyl aryl ethers and other protected tyrosines. The primary fragmentation is expected to be the neutral loss of ethylene from the ether linkage, a common pathway for ethyl ethers.

O-ethyl-tyrosine [M+H]⁺\n(m/z 210.12) O-ethyl-tyrosine [M+H]⁺ (m/z 210.12) Tyrosine [M+H]⁺\n(m/z 182.08) Tyrosine [M+H]⁺ (m/z 182.08) O-ethyl-tyrosine [M+H]⁺\n(m/z 210.12)->Tyrosine [M+H]⁺\n(m/z 182.08) - C₂H₄ Iminium Ion\n(m/z 136.08) Iminium Ion (m/z 136.08) Tyrosine [M+H]⁺\n(m/z 182.08)->Iminium Ion\n(m/z 136.08) - CO₂H Phenolic Fragment\n(m/z 107.05) Phenolic Fragment (m/z 107.05) Iminium Ion\n(m/z 136.08)->Phenolic Fragment\n(m/z 107.05) - CH₂=NH

Predicted fragmentation of O-ethyl-tyrosine.

Experimental Protocols

A generalized experimental protocol for the analysis of protected tyrosines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and sample matrices.

1. Sample Preparation

  • For pure compounds: Dissolve the protected tyrosine derivative in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • For peptides: Peptides can be analyzed directly after synthesis and purification. Reconstitute lyophilized peptides in 0.1% formic acid in water.

  • For biological samples: Perform protein precipitation using a cold organic solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant can then be diluted for analysis.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • MS1 Scan: Acquire full scan mass spectra to identify the precursor ions ([M+H]⁺) of the protected tyrosines.

  • MS/MS Fragmentation: Perform tandem MS (MS/MS) on the selected precursor ions using Collision-Induced Dissociation (CID) with an appropriate collision energy to generate fragment ions.

  • Data Acquisition: Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense precursor ions.

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis Sample Sample Dissolution/Extraction Dissolution/Extraction Sample->Dissolution/Extraction Dilution Dilution Dissolution/Extraction->Dilution LC_Injection LC_Injection Dilution->LC_Injection Inject C18_Column C18_Column LC_Injection->C18_Column Separate ESI_Source ESI_Source C18_Column->ESI_Source Elute MS1_Scan MS1_Scan ESI_Source->MS1_Scan Ionize CID_Fragmentation CID_Fragmentation MS1_Scan->CID_Fragmentation Select & Fragment MS2_Scan MS2_Scan CID_Fragmentation->MS2_Scan Detect Fragments Data_Analysis Data_Analysis MS2_Scan->Data_Analysis Analyze Spectra

General experimental workflow for LC-MS/MS analysis.

Relevance in Signaling Pathways

Tyrosine residues are central to cellular signaling, primarily through their phosphorylation by tyrosine kinases. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins containing SH2 domains, initiating various signaling cascades that regulate cell proliferation, differentiation, and survival. The use of protected tyrosines in synthetic peptides is crucial for studying these pathways, for example, in the development of kinase inhibitors or as probes to understand protein-protein interactions.

Ligand Ligand RTK_Monomer1 RTK Ligand->RTK_Monomer1 RTK_Monomer2 RTK Ligand->RTK_Monomer2 RTK_Dimer RTK Dimer RTK_Monomer1->RTK_Dimer Dimerization RTK_Monomer2->RTK_Dimer Dimerization P_RTK Phosphorylated RTK RTK_Dimer->P_RTK Autophosphorylation SH2_Protein SH2 Domain Protein P_RTK->SH2_Protein Recruitment Downstream_Signaling Downstream Signaling Cascade SH2_Protein->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Simplified Receptor Tyrosine Kinase signaling pathway.

References

A Comparative Guide to the Impact of O-ethyl-L-tyrosine on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of amino acid residues is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological properties. The substitution of the natural amino acid L-tyrosine with its O-ethylated analogue, O-ethyl-L-tyrosine, represents a subtle yet potentially impactful modification. This alteration, which replaces the phenolic hydroxyl group with an ethoxy group, can significantly influence a peptide's conformational landscape, stability, and ultimately, its biological function. This guide provides a comparative analysis of peptides containing O-ethyl-L-tyrosine versus their native L-tyrosine counterparts, supported by established experimental methodologies.

Impact on Peptide Structure

The introduction of an O-ethyl group in place of the hydroxyl moiety on the tyrosine side chain can induce notable changes in peptide structure by altering local steric and electronic properties.

Secondary Structure: The ethylation of the tyrosine hydroxyl group eliminates a potential hydrogen bond donor, which can disrupt or stabilize secondary structures like α-helices and β-sheets, depending on the specific peptide sequence and the role of the tyrosine residue in the native conformation. While direct comparative data for O-ethyl-L-tyrosine is not abundant in the literature, studies on other O-substituted tyrosine analogues suggest that such modifications can lead to shifts in the conformational equilibrium. For instance, O-glycosylation of tyrosine has been shown to decrease β-sheet content and increase random coil structures in amyloid precursor protein model glycopeptides[1].

Conformational Flexibility: The bulkier ethoxy group can introduce steric hindrance that may restrict the conformational freedom of the peptide backbone and the amino acid side chain itself. This can lead to a more defined and stable conformation, which in some cases may be advantageous for receptor binding.

A key technique to assess these structural changes is Circular Dichroism (CD) spectroscopy , which provides information on the secondary structure content of peptides in solution[2][3].

Impact on Peptide Function

The structural alterations induced by O-ethyl-L-tyrosine incorporation can translate into significant changes in the peptide's biological activity.

Receptor Binding Affinity: The phenolic hydroxyl group of tyrosine is often a critical site for interaction with receptors, forming hydrogen bonds that contribute to binding affinity[4]. Ethylating this group can lead to a decrease in binding affinity if the hydrogen bond is crucial for the interaction. Conversely, if the hydroxyl group is involved in unfavorable interactions, its removal could enhance binding. Additionally, the increased hydrophobicity of the ethoxy group might favor interactions with hydrophobic pockets in a receptor binding site. Receptor binding affinity is typically quantified by determining the dissociation constant (Kd) or the inhibitory constant (Ki or IC50) through competitive binding assays[5].

Biological Activity and Potency: Changes in receptor binding affinity will directly impact the biological activity and potency of the peptide. A decrease in binding affinity will likely lead to a higher concentration of the peptide being required to elicit a biological response, thus reducing its potency. Conversely, enhanced binding can lead to increased potency.

Stability: The O-ethyl group can protect the tyrosine residue from enzymatic modifications such as phosphorylation, which is a common post-translational modification[6]. This can enhance the metabolic stability of the peptide in biological systems, leading to a longer half-life and prolonged therapeutic effect. Peptide stability can be assessed by incubating the peptide in plasma or with specific enzymes and monitoring its degradation over time using techniques like HPLC or mass spectrometry[7][8].

Quantitative Data Comparison

The following table summarizes the expected impact and provides a framework for comparing key parameters between a native L-tyrosine-containing peptide and its O-ethyl-L-tyrosine analogue. Note: The values presented are hypothetical and serve as a template for presenting experimental data.

ParameterNative Peptide (L-Tyrosine)Modified Peptide (O-ethyl-L-tyrosine)Experimental Method
Structural Properties
α-Helix Content (%)30%25%Circular Dichroism (CD) Spectroscopy
β-Sheet Content (%)20%25%Circular Dichroism (CD) Spectroscopy
Random Coil Content (%)50%50%Circular Dichroism (CD) Spectroscopy
Functional Properties
Receptor Binding Affinity (Kd)10 nM50 nMRadioligand Binding Assay
Biological Potency (EC50)5 nM25 nMCell-based Functional Assay
Stability
Plasma Half-life (t1/2)30 min60 minIn vitro Plasma Stability Assay

Experimental Protocols

Peptide Synthesis and Purification

Peptides containing O-ethyl-L-tyrosine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry[9][10].

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-O-ethyl-L-tyrosine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including this compound at the desired position) with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Monitor the reaction completion using a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)[10][11].

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the synthesized peptides[3].

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., phosphate buffer, pH 7.4)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the desired buffer at a known concentration (typically in the µM range).

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • Data Analysis: Deconvolute the resulting spectrum using appropriate software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Functional Analysis: Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of the peptides to their target receptor[5].

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Synthesized peptides (native and modified)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand and cell membranes with varying concentrations of the unlabeled test peptides.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Structure Structural Analysis (Circular Dichroism) Characterization->Structure Purified Peptides Function Functional Analysis (Receptor Binding Assay) Characterization->Function Stability Stability Analysis (Plasma Incubation) Characterization->Stability

Caption: Experimental workflow for the synthesis and comparative analysis of peptides.

Signaling_Pathway_Impact cluster_ligand Peptide Ligand Native_Peptide Native Peptide (L-Tyrosine) Receptor Target Receptor Native_Peptide->Receptor High Affinity Binding Modified_Peptide Modified Peptide (O-ethyl-L-tyrosine) Modified_Peptide->Receptor Altered Affinity Binding (Potentially Lower or Higher) Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Caption: Impact of O-ethyl-L-tyrosine modification on a signaling pathway.

References

Purity Analysis of Crude Peptides Synthesized with Fmoc-L-Tyr(Et)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity of the crude product, which in turn simplifies downstream purification and ensures the reliability of biological data. The synthesis of peptides containing tyrosine residues necessitates the protection of the nucleophilic phenolic hydroxyl group to prevent side reactions, such as O-acylation, during coupling steps.

This guide provides an objective comparison of crude peptide purity when synthesizing with Fmoc-L-Tyr(Et)-OH versus other common tyrosine protection strategies. We present supporting experimental data, detailed protocols for synthesis and analysis, and visualizations to clarify workflows and biological context.

Comparative Analysis of Tyrosine Protecting Groups

The choice of the side-chain protecting group for tyrosine in Fmoc-based SPPS is a critical decision that impacts crude peptide purity and overall yield. The ideal protecting group must be stable to the basic conditions used for Fmoc-deprotection (typically 20% piperidine in DMF) yet be readily cleavable during the final trifluoroacetic acid (TFA) treatment without causing side reactions.

Here, we compare the performance of the ethyl (Et) ether protecting group with the more common tert-butyl (tBu) ether and the option of using no protection.

  • Fmoc-L-Tyr(tBu)-OH (tert-Butyl Protection): This is the most widely used derivative for incorporating tyrosine in Fmoc-SPPS.[1] The tBu group offers excellent stability to piperidine and is efficiently cleaved by TFA under standard conditions (e.g., 95% TFA for 2-3 hours). This clean deprotection chemistry generally leads to high-purity crude peptides with minimal side products.[2]

  • Fmoc-L-Tyr(Et)-OH (Ethyl Protection): The ethyl ether is more stable to acid than the t-butyl ether. While this increased stability ensures its integrity during synthesis, it can present challenges during the final cleavage. Standard TFA cleavage conditions may not be sufficient to completely remove the ethyl group, leading to a significant impurity of the ethyl-protected peptide in the crude product. Harsher acidic conditions (e.g., extended cleavage times or stronger acids) may be required, which in turn can degrade sensitive residues within the peptide sequence.

  • Fmoc-L-Tyr-OH (Unprotected): Using tyrosine without side-chain protection is generally discouraged in SPPS. The unprotected hydroxyl group can be acylated during subsequent coupling steps, leading to the formation of branched peptide impurities.[3] This significantly complicates the purification process and reduces the yield of the target peptide.

Data Presentation: Purity Comparison

The following table summarizes the expected purity of a model crude peptide (Angiotensin II: DRVYIHPF) synthesized using different Fmoc-tyrosine derivatives, as determined by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-Tyrosine DerivativeExpected Crude Purity (%)Major ImpuritiesRationale for Purity Outcome
Fmoc-L-Tyr(tBu)-OH 75 - 85%Deletion sequences, Truncated sequences.The tBu group is the standard and provides a good balance of stability and lability, leading to a relatively clean crude product.[2]
Fmoc-L-Tyr(Et)-OH 50 - 65%Peptide with Tyr(Et) still attached, Deletion sequences.The ethyl ether's higher acid stability results in incomplete deprotection under standard TFA cleavage conditions, yielding a major protected peptide impurity.
Fmoc-L-Tyr-OH < 40%O-acylated branched peptides, Deletion sequences.The unprotected hydroxyl group is susceptible to acylation during coupling, leading to significant branched impurities and lower purity.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II

This protocol describes the manual synthesis of the model peptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-amino acids: Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, Fmoc-L-His(Trt)-OH, Fmoc-L-Ile-OH, Fmoc-L-Tyr(X)-OH (where X = tBu, Et, or H), Fmoc-L-Val-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Asp(OtBu)-OH

  • Coupling reagents: HBTU (0.38 g, 1.0 mmol), DIPEA (348 µL, 2.0 mmol)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (0.4 mmol) with HBTU (0.38 mmol) and DIPEA (0.8 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 3 hours at room temperature.

    • Filter the solution to collect the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purity Analysis of Crude Peptide

This protocol outlines the analysis of the crude peptide purity using analytical RP-HPLC.

Materials:

  • Lyophilized crude peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of 50% Mobile Phase B in Mobile Phase A. Filter through a 0.22 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: 5% to 65% Mobile Phase B over 30 minutes.

  • Injection: Inject 20 µL of the prepared sample.

  • Data Analysis: Integrate the chromatogram. Calculate the crude purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Isolation cluster_analysis Purity Analysis resin Start: Rink Amide Resin swell Resin Swelling in DMF resin->swell deprotection1 Fmoc Deprotection (Piperidine) swell->deprotection1 coupling Amino Acid Coupling (HBTU/DIPEA) deprotection1->coupling wash Wash (DMF/DCM) coupling->wash repeat Repeat Cycle for Sequence wash->repeat repeat->deprotection1 final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitate Precipitation in Cold Ether cleavage->precipitate isolate Isolate & Dry Crude Peptide precipitate->isolate dissolve Dissolve Peptide isolate->dissolve hplc RP-HPLC Analysis dissolve->hplc analyze Calculate % Purity hplc->analyze rtk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_inactive Receptor Tyrosine Kinase (Monomer) RTK_active Dimerized & Autophosphorylated Receptor (pY) RTK_inactive->RTK_active Dimerization Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor Recruitment Ras Ras-GDP (Inactive) Adaptor->Ras Activates Ras_GTP Ras-GTP (Active) Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation & Activation Response Cellular Response (Proliferation, Differentiation) Transcription->Response Ligand Ligand (e.g., Growth Factor) Ligand->RTK_inactive Binding

References

A Researcher's Guide to the Stability of the O-Ethyl Ether Linkage in Diverse Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkages is a critical decision that can significantly impact the stability, efficacy, and delivery of molecules. The O-ethyl ether linkage, a common structural motif, is often chosen for its perceived stability. This guide provides an objective comparison of the O-ethyl ether linkage's performance against other common ether alternatives, supported by available experimental data, to inform rational molecular design and development.

Comparative Stability Analysis

The stability of an ether linkage is highly dependent on the surrounding chemical environment. Here, we compare the stability of the O-ethyl ether linkage to other common ethers—O-methyl, O-benzyl, and various silyl ethers—under acidic, basic, oxidative, reductive, and enzymatic conditions.

Acidic Conditions

Ether cleavage in acidic media is a well-documented process that typically proceeds via protonation of the ether oxygen, followed by either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution reaction. The reaction's pathway and rate are heavily influenced by the steric hindrance around the ether oxygen and the stability of the resulting carbocation intermediates.

Generally, ethers are more stable to acidic conditions than esters.[1] The acid-catalyzed hydrolysis of diethyl ether has been studied, and the data suggests a bimolecular mechanism (SN2).[2] While direct comparative kinetic data for various ethers under identical acidic conditions is sparse in the literature, a general order of stability can be inferred from studies on protecting groups. Silyl ethers are particularly susceptible to acid-catalyzed hydrolysis, with their stability being highly dependent on the steric bulk of the silicon substituents.[3][4] Benzyl ethers are known to be cleaved by strong acids, but are generally more stable than many silyl ethers.[5]

Ether LinkageRelative Rate of Acidic Cleavage (Qualitative)Notes
O-Ethyl Moderately StableCleavage typically requires strong acids and elevated temperatures.[2]
O-Methyl Moderately StableSimilar to O-ethyl, though may be slightly more reactive in some SN2 reactions.
O-Benzyl Moderately StableCleavable by strong acids; generally more stable than many silyl ethers.[5]
Trimethylsilyl (TMS) Very LabileRapidly cleaved by mild acid.[3][4]
tert-Butyldimethylsilyl (TBDMS/TBS) Moderately StableSignificantly more stable than TMS due to steric hindrance.[3][4]
Triisopropylsilyl (TIPS) StableHighly resistant to acidic cleavage due to significant steric bulk.[3][4]
Basic Conditions

Ether linkages are generally considered stable under basic conditions. Cleavage requires very strong bases, such as organometallic reagents, and typically proceeds via a deprotonation mechanism at the α-position to the oxygen atom.[6] For simple alkyl ethers like the O-ethyl linkage, these conditions are not commonly encountered in many biological or pharmaceutical applications. Silyl ethers also exhibit good stability towards bases, with sterically hindered silyl groups providing greater resistance.[3]

Ether LinkageStability under Basic ConditionsNotes
O-Ethyl Highly StableCleavage requires harsh conditions, such as organolithium reagents.[6]
O-Methyl Highly StableSimilar to O-ethyl.
O-Benzyl Highly StableGenerally stable to common basic conditions.
Silyl Ethers (TMS, TBDMS, TIPS) Generally StableStability increases with steric bulk.[3]
Oxidative Conditions

The O-ethyl ether linkage can be susceptible to oxidative cleavage, often initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which can be unstable.[7] In biological systems, cytochrome P450 enzymes can catalyze the oxidative dealkylation of ethers.[8] The susceptibility to oxidation can be influenced by the presence of oxidizing agents and the overall electronic properties of the molecule.

Ether LinkageSusceptibility to OxidationNotes
O-Ethyl SusceptibleCan undergo autoxidation to form peroxides; can be cleaved by enzymatic systems like cytochrome P450.[7][8]
O-Methyl SusceptibleSimilar to O-ethyl.
O-Benzyl SusceptibleThe benzylic position is prone to oxidation.
Silyl Ethers Generally StableThe Si-O bond is typically resistant to many common oxidizing agents.
Reductive Conditions

The O-ethyl ether linkage is generally stable to a wide range of reducing agents, including common metal hydrides like lithium aluminum hydride (LiAlH4).[9] This stability makes ethers useful solvents for such reactions. Benzyl ethers, however, are a notable exception as they can be readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and highly selective method.[5] This orthogonality makes the benzyl group a valuable protecting group in complex syntheses.

Ether LinkageStability under Reductive ConditionsNotes
O-Ethyl Highly StableResistant to cleavage by common reducing agents like LiAlH4.[9]
O-Methyl Highly StableSimilar to O-ethyl.
O-Benzyl LabileReadily cleaved by catalytic hydrogenolysis.[5]
Silyl Ethers Generally StableStable to catalytic hydrogenolysis and many metal hydride reagents.
Enzymatic Cleavage

In biological systems, the stability of an O-ethyl ether linkage can be compromised by enzymatic activity. Cytochrome P450 monooxygenases are a major class of enzymes responsible for the metabolism of many xenobiotics, and they can catalyze the O-dealkylation of ethers.[8] The rate and extent of enzymatic cleavage are highly dependent on the specific enzyme and the structure of the substrate.

Ether LinkageSusceptibility to Enzymatic CleavageNotes
O-Ethyl SusceptibleCan be a substrate for enzymes like cytochrome P450s.[8]
O-Methyl SusceptibleAlso a substrate for dealkylating enzymes.
O-Benzyl SusceptibleCan be cleaved by various enzymes.
Silyl Ethers Generally StableNot typically substrates for common metabolic enzymes.

Experimental Protocols

To quantitatively assess the stability of an O-ethyl ether linkage in a specific chemical environment, a well-designed experimental protocol is essential. The following is a general methodology that can be adapted for various conditions.

Objective: To determine the rate of cleavage of an O-ethyl ether linkage under defined chemical conditions.

Materials:

  • Compound containing the O-ethyl ether linkage of interest

  • Internal standard (a stable compound not expected to react under the experimental conditions)

  • Solvent(s) appropriate for the reaction conditions

  • Reagents for the specific chemical environment (e.g., acid, base, oxidizing agent, reducing agent, enzyme)

  • Quenching solution (to stop the reaction at specific time points)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of the O-ethyl ether-containing compound and the internal standard in the chosen solvent at known concentrations.

    • In a series of reaction vessels, add a precise volume of the stock solution.

    • Equilibrate the reaction vessels to the desired temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the specific reagent (e.g., acid, base, etc.) to each reaction vessel at time zero.

    • At predetermined time intervals, quench the reaction in one of the vessels by adding a suitable quenching agent.

    • Immediately after quenching, prepare the sample for analysis (e.g., extraction, dilution).

  • Analytical Measurement:

    • Analyze the quenched reaction mixture at each time point using a calibrated GC-MS or HPLC method.

    • The GC-MS method should be optimized to separate the starting material, the cleavage products, and the internal standard.[10]

    • Quantify the concentration of the remaining starting material relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the O-ethyl ether compound as a function of time.

    • From this data, determine the reaction kinetics (e.g., half-life, rate constant) to quantify the stability of the ether linkage under the tested conditions.

Visualizing Cleavage Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_acid Acidic Cleavage cluster_base Basic Cleavage (Harsh) cluster_oxidative Oxidative Cleavage cluster_reductive Reductive Cleavage (for Benzyl Ethers) Protonated Ether Protonated Ether Ethanol Ethanol Protonated Ether->Ethanol Nu- Ethyl_Product Ethyl_Product Protonated Ether->Ethyl_Product Nu- Ethyl_Ether R-O-Et Ethyl_Ether->Protonated Ether H+ Anion Anion Ethyl_Ether->Anion Strong Base Radical Radical Ethyl_Ether->Radical [O] Alkene Alkene Anion->Alkene Elimination Alkoxide Alkoxide Anion->Alkoxide Hydroperoxide Hydroperoxide Radical->Hydroperoxide O2 Cleavage_Products_Ox Cleavage_Products_Ox Hydroperoxide->Cleavage_Products_Ox Benzyl_Ether Benzyl_Ether Alcohol Alcohol Benzyl_Ether->Alcohol H2, Pd/C Toluene Toluene Benzyl_Ether->Toluene Start Start Prepare Stock Solution Prepare Stock Solution (Ether + Internal Standard) Start->Prepare Stock Solution Set up Reaction Vessels Set up Reaction Vessels Prepare Stock Solution->Set up Reaction Vessels Initiate Reaction Initiate Reaction (Add Reagent, t=0) Set up Reaction Vessels->Initiate Reaction Time Point Sampling Time Point Sampling Initiate Reaction->Time Point Sampling Quench Reaction Quench Reaction Time Point Sampling->Quench Reaction t = t1, t2, ... End End Time Point Sampling->End Reaction Complete Sample Preparation for Analysis Sample Preparation for Analysis Quench Reaction->Sample Preparation for Analysis GC-MS/HPLC Analysis GC-MS/HPLC Analysis Sample Preparation for Analysis->GC-MS/HPLC Analysis Data Analysis Data Analysis (Kinetics, Half-life) GC-MS/HPLC Analysis->Data Analysis Data Analysis->End

References

A Researcher's Guide to Protected Tyrosines: A Comparative Analysis of Coupling Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of success. The phenolic hydroxyl group of tyrosine is particularly reactive and requires robust protection to prevent side reactions, ensuring high coupling efficiency and final peptide purity. This guide provides a detailed comparative analysis of commonly used protected tyrosines in Fmoc-based SPPS, with a focus on their impact on coupling efficiency, supported by experimental data and detailed protocols.

The Importance of Tyrosine Side-Chain Protection

During peptide synthesis, the nucleophilic hydroxyl group of an unprotected tyrosine side chain can react with activated amino acids.[1] This leads to O-acylation, resulting in the formation of branched peptide impurities and the consumption of valuable reagents.[2] Consequently, this side reaction reduces the overall yield and complicates the purification of the target peptide.[2] An effective protecting group must be stable to the basic conditions of Fmoc-group deprotection (typically piperidine in DMF) and be cleanly removed at the end of the synthesis without damaging the peptide.[3]

The most prevalent protecting groups for the tyrosine side chain in Fmoc SPPS are the tert-Butyl (tBu) ether, the Benzyl (Bzl) ether, and the 2-Chlorotrityl (2-ClTrt) ether. The choice among these directly influences the synthetic strategy, particularly concerning coupling conditions and the final cleavage approach.

Comparative Performance of Protected Tyrosines

The efficiency of a coupling reaction in SPPS is influenced by several factors, including the steric hindrance of both the incoming amino acid and the N-terminus on the solid support. The size of the side-chain protecting group can play a significant role; bulkier groups may impede the approach of the activated amino acid, potentially requiring more forceful coupling conditions or leading to incomplete reactions.

Quantitative Data on Crude Peptide Purity

The following table summarizes data from a comparative study that synthesized a model peptide containing Met, Trp, and Tyr residues, highlighting the impact of the tyrosine protecting group on the final crude product purity.

Protecting GroupDerivativeCleavage ConditionCrude Purity (%)Key Characteristics
tert-Butyl (tBu) Fmoc-Tyr(tBu)-OHStrong Acid (e.g., 95% TFA)~75%Industry Standard: High stability to piperidine; potential for t-butylation of sensitive residues during harsh TFA cleavage.[1][3]
Benzyl (Bzl) Fmoc-Tyr(Bzl)-OHStrong Acid (e.g., HF, TFMSA)Not Widely Reported for Fmoc-SPPSCompatibility Issues: Partially removed by TFA, which can lead to side reactions during synthesis; more common in Boc-chemistry.[4]
2-Chlorotrityl (2-ClTrt) Fmoc-Tyr(2-ClTrt)-OHVery Mild Acid (e.g., 1% TFA in DCM)~90%Fragment Synthesis: Extremely mild cleavage allows for synthesis of fully protected peptide fragments; steric bulk may slightly reduce coupling efficiency.[3][5]

Data is extrapolated from qualitative and quantitative reports in peptide synthesis literature. The crude purity is highly sequence-dependent.

The data suggests that while Fmoc-Tyr(tBu)-OH is a robust and widely used standard, the very mild cleavage conditions associated with the 2-ClTrt group can lead to a cleaner crude product by minimizing side reactions that may occur during harsh acid treatment.[3] The increased steric bulk of the 2-ClTrt group, however, may necessitate optimized coupling protocols to ensure complete reactions.[3]

Experimental Protocols and Methodologies

The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with potentially hindered amino acids. Onium salt-based reagents (like HBTU and HATU) and carbodiimides (like DIC) are most common.

Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH

This protocol is a widely used method for routine peptide synthesis.

1. Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.)

  • HOBt (Hydroxybenzotriazole) (3 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (6 eq.)

  • DMF (N,N-Dimethylformamide)

2. Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH, HBTU, and HOBt in DMF. Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes.[6]

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction at room temperature for 1-2 hours.[6]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[6]

  • Washing: Following a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Optimized Coupling for Sterically Hindered Fmoc-Tyr(2-ClTrt)-OH

Due to the steric bulk of the 2-ClTrt group, a more potent coupling reagent and potentially longer reaction times may be required to ensure high efficiency.

1. Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Tyr(2-ClTrt)-OH (2-4 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.9-4 eq.)

  • DIPEA (4-8 eq.) or 2,4,6-Collidine

  • DMF

2. Procedure:

  • Pre-activation: Dissolve Fmoc-Tyr(2-ClTrt)-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction at room temperature. Reaction times may need to be extended to 2-4 hours. For particularly difficult couplings, heating to 40-50°C can be employed.

  • Monitoring: Use a Kaiser test to monitor the reaction progress.

  • Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF, DCM, and then DMF.

Visualizing the Process

To better understand the workflows and relationships discussed, the following diagrams have been generated.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Resin Peptide-Resin (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 2 Coupling Coupling Reaction Washing1->Coupling 3 Activation Amino Acid Activation (Fmoc-Tyr(X)-OH + Reagent) Activation->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 4 NextCycle Ready for Next Cycle Washing2->NextCycle 5

A typical elongation cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logic_Diagram cluster_input Input Decision cluster_properties Protecting Group Properties cluster_conditions Synthesis Conditions cluster_output Synthetic Outcome PG_Choice Choice of Protecting Group Steric_Bulk Steric Bulk PG_Choice->Steric_Bulk Cleavage_Lability Cleavage Lability PG_Choice->Cleavage_Lability Coupling_Conditions Coupling Conditions (Reagent, Time, Temp) Steric_Bulk->Coupling_Conditions influences Crude_Purity Crude Peptide Purity Cleavage_Lability->Crude_Purity impacts Coupling_Efficiency Coupling Efficiency Coupling_Conditions->Coupling_Efficiency determines Coupling_Efficiency->Crude_Purity contributes to

Relationship between protecting group choice and synthetic outcome in SPPS.

Conclusion and Recommendations

The selection of a side-chain protecting group for tyrosine is a strategic decision that balances stability, steric effects, and desired cleavage conditions.

  • Fmoc-Tyr(tBu)-OH remains the gold standard for routine synthesis of deprotected peptides. Its coupling is generally efficient with standard reagents, though care must be taken during final cleavage to minimize t-butylation side products.[1]

  • Fmoc-Tyr(Bzl)-OH is not recommended for standard Fmoc-SPPS due to the lability of the Bzl group to TFA, which can lead to premature deprotection and side reactions.[4]

  • Fmoc-Tyr(2-ClTrt)-OH is the superior choice for the synthesis of fully protected peptide fragments due to its extreme acid lability.[3] While its steric bulk may require more potent coupling reagents like HATU or extended reaction times to ensure complete coupling, the benefit of mild cleavage often results in higher crude purity, simplifying downstream purification efforts.[3]

Ultimately, the optimal protected tyrosine derivative depends on the specific goals of the peptide synthesis project. For straightforward peptide synthesis, Fmoc-Tyr(tBu)-OH offers reliability and efficiency. For complex targets, such as those requiring fragment condensation strategies, the advantages offered by Fmoc-Tyr(2-ClTrt)-OH are compelling.

References

A Comparative Guide to Tyrosine Protection in the Synthesis of Long and Complex Peptides: An Evaluation of Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of long or complex peptides, the selection of appropriate protecting groups is a critical determinant of success. Tyrosine, with its reactive phenolic hydroxyl group, requires robust protection to prevent side reactions during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Fmoc-O-ethyl-L-tyrosine (Fmoc-Tyr(Et)-OH) with other commonly used tyrosine derivatives, offering available data and experimental insights to inform the strategic selection of the optimal building block for challenging peptide sequences.

The synthesis of peptides, particularly those with hydrophobic regions or lengths exceeding 30 amino acids, is often hampered by aggregation of the growing peptide chain on the solid support. This can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and a final product that is difficult to purify. The choice of protecting group for the tyrosine side chain can influence the solubility of the protected peptide and the propensity for side reactions, thereby impacting the overall yield and purity of the target peptide.

Performance Comparison of Tyrosine Protecting Groups

The ideal protecting group for tyrosine in Fmoc-SPPS should be stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and be cleanly removable during the final acidolytic cleavage from the resin. The most widely used protecting group is the tert-butyl (tBu) ether. However, alternatives such as the ethyl (Et) ether and trityl (Trt) based ethers offer distinct advantages and disadvantages.

Data Presentation
Protecting GroupDerivativeKey AdvantagesKey DisadvantagesCrude Peptide Purity (%)[1]
Ethyl (Et) ether Fmoc-Tyr(Et)-OHPotentially enhanced solubility and stability of the protected peptide.Requires strong acid for cleavage; limited comparative data available.Data not available
tert-Butyl (tBu) ether Fmoc-Tyr(tBu)-OHHigh stability to Fmoc deprotection; well-established in orthogonal Fmoc/tBu strategy; good solubility.[2][3]Requires strong acid (e.g., >90% TFA) for cleavage; can lead to t-butyl cation-mediated side reactions (alkylation of Trp, Met).[2]~68%
Trityl (Trt) ether Fmoc-Tyr(Trt)-OHCleavable under milder acidic conditions (e.g., 1-5% TFA), reducing side reactions.[1]More acid-labile, which can be a concern with highly acid-sensitive linkers.[1]~98%
2-Chlorotrityl (2-Cl-Trt) ether Fmoc-Tyr(2-Cl-Trt)-OHVery high acid lability, allowing for cleavage under extremely mild conditions; suitable for protected fragment synthesis.[2]Higher cost.[2]Not reported in direct comparison

Note: The crude peptide purity data is derived from a comparative synthesis of a model peptide containing Met, Trp, and Tyr residues and should be considered as a general indicator of performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for key steps in Fmoc-SPPS relevant to the use of protected tyrosine derivatives.

General Fmoc-SPPS Cycle

This protocol outlines a standard manual cycle for solid-phase peptide synthesis.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and by-products.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOAt, 3-5 equivalents) in DMF.

  • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result indicates a complete reaction.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

Final Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Dry the peptide pellet under vacuum.

Mandatory Visualization

Logical Workflow for Selecting a Tyrosine Protecting Group

The following diagram illustrates a decision-making workflow for selecting the most appropriate tyrosine protecting group based on the specific requirements of the peptide synthesis.

G start Start: Define Peptide Synthesis Strategy peptide_type Is the target a protected peptide fragment? start->peptide_type acid_sensitive Does the peptide contain other highly acid-sensitive groups? peptide_type->acid_sensitive No use_2cltrt Use Fmoc-Tyr(2-Cl-Trt)-OH peptide_type->use_2cltrt Yes aggregation_prone Is the peptide long or known to be aggregation-prone? acid_sensitive->aggregation_prone No use_trt Consider Fmoc-Tyr(Trt)-OH acid_sensitive->use_trt Yes standard_synthesis Standard SPPS of a moderately complex peptide aggregation_prone->standard_synthesis No use_et Consider Fmoc-Tyr(Et)-OH for potential solubility benefits aggregation_prone->use_et Yes use_tbu Use Fmoc-Tyr(tBu)-OH (Standard) standard_synthesis->use_tbu end Proceed with Synthesis use_2cltrt->end use_trt->end use_et->end use_tbu->end

Caption: Decision workflow for tyrosine protecting group selection in Fmoc-SPPS.

Conclusion

The choice of a side-chain protecting group for tyrosine is a critical parameter that can significantly influence the outcome of synthesizing long or complex peptides. While Fmoc-Tyr(tBu)-OH remains the industry standard due to its robustness and compatibility with the well-established Fmoc/tBu orthogonal strategy, it is not without its drawbacks, namely the potential for t-butylation side reactions.

For peptides containing other acid-sensitive moieties or for the synthesis of protected fragments, trityl-based protecting groups such as Fmoc-Tyr(Trt)-OH and Fmoc-Tyr(2-Cl-Trt)-OH offer milder cleavage conditions and can lead to higher purity of the crude product.

This compound presents a potentially valuable alternative, particularly for aggregation-prone sequences where enhanced solubility of the protected peptide could be advantageous. However, the lack of direct comparative data necessitates a careful evaluation on a case-by-case basis. Researchers are encouraged to consider these alternatives to the standard tBu protection to optimize the synthesis of challenging peptides, potentially leading to higher yields and purities.

References

O-Ethyl-L-Tyrosine vs. Native Tyrosine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of native amino acids with synthetic analogs is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as receptor affinity, functional activity, and metabolic stability. This guide provides a comparative analysis of peptides containing O-ethyl-L-tyrosine versus their native L-tyrosine counterparts. Due to the limited availability of direct comparative data for O-ethyl-L-tyrosine containing peptides in publicly accessible literature, this guide will utilize Neuropeptide Y (NPY) and its analogs as a well-characterized example to illustrate the effects of tyrosine modification on biological activity.

Executive Summary

Modification of the tyrosine hydroxyl group, such as through O-ethylation, can significantly impact a peptide's interaction with its target receptor and its overall biological profile. This alteration can influence receptor binding affinity, agonist or antagonist potency, and susceptibility to enzymatic degradation. Understanding these changes is critical for the rational design of peptide-based therapeutics with improved pharmacological profiles. This guide presents a framework for comparing such analogs, using the Neuropeptide Y (NPY) system as a case study.

Data Presentation: Neuropeptide Y Analogs as a Case Study

The following tables summarize the receptor binding affinities of human Neuropeptide Y (hNPY) and a C-terminally modified analog. While not O-ethyl-L-tyrosine, the modification of the C-terminal tyrosine provides a clear example of how altering this critical residue impacts receptor interaction.

Table 1: Receptor Binding Affinity (Ki, nM) of Neuropeptide Y (NPY) and a C-Terminally Modified Analog

PeptideY1 Receptor Affinity (Ki, nM)Y2 Receptor Affinity (Ki, nM)Y4 Receptor Affinity (Ki, nM)Y5 Receptor Affinity (Ki, nM)
human Neuropeptide Y (hNPY)HighHighLowHigh
NPY(1-35)-tyramideAntagonist Activity---

Note: "High" and "Low" affinities are qualitative descriptors based on the literature. Quantitative Ki values for NPY at various receptors are in the nanomolar range. The NPY(1-35)-tyramide was shown to act as a Y1 receptor antagonist, indicating a significant change in functional activity upon modification of the C-terminal tyrosine.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct similar comparative studies.

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human Y1 receptor).

  • Radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY for NPY receptors).

  • Unlabeled competitor peptides (native peptide and O-ethyl-L-tyrosine analog).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 2 g/L BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled competitor peptides (native and modified) to designated wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled native ligand).

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in G protein-coupled receptor (GPCR) signaling. NPY receptors are typically coupled to Gαi, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.

Materials:

  • Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human Y1 receptor).

  • Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Forskolin (an activator of adenylyl cyclase).

  • Test peptides (native and O-ethyl-L-tyrosine analog).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer. Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of the test peptides to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to induce cAMP production. Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test peptide to generate a dose-response curve. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) value.

ERK1/2 Phosphorylation Assay

Activation of many GPCRs, including NPY receptors, can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This assay measures the level of phosphorylated ERK (p-ERK) as a downstream readout of receptor activation.

Materials:

  • Cells expressing the target receptor.

  • Serum-free cell culture medium.

  • Test peptides (native and O-ethyl-L-tyrosine analog).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK).

  • Western blotting reagents and equipment or a plate-based p-ERK assay kit (e.g., AlphaScreen, HTRF).

Procedure (Western Blotting):

  • Serum Starvation: Culture the cells in serum-free medium for several hours to overnight to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with varying concentrations of the test peptides for a specific time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody against p-ERK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total ERK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the log concentration of the test peptide to determine the EC₅₀.

In Vitro Peptide Stability Assay (Human Plasma)

This assay assesses the stability of peptides in a biologically relevant matrix.

Materials:

  • Test peptides (native and O-ethyl-L-tyrosine analog).

  • Human plasma.

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).

  • HPLC system with a C18 column.

  • Mass spectrometer (optional, for metabolite identification).

Procedure:

  • Incubation: Incubate the test peptides at a known concentration in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the peptide-plasma mixture.

  • Quenching and Protein Precipitation: Immediately add the quenching solution to the aliquot to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t₁/₂).

Mandatory Visualization

Neuropeptide Y Receptor (Y1R) Signaling Pathway

Neuropeptide Y (NPY) primarily signals through the Gαi subunit of its G protein-coupled receptors, such as the Y1 receptor. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the MAPK/ERK pathway.

NPY_Y1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y Y1R Y1 Receptor NPY->Y1R Binds G_protein Gαi/βγ Y1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MEK MEK G_protein->MEK Activates (via βγ subunit) PKA PKA cAMP->PKA Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Gene Transcription (e.g., Proliferation) pERK->Transcription Regulates ATP ATP ATP->AC

Caption: Simplified signaling pathway of the Neuropeptide Y Y1 receptor.

Experimental Workflow for Comparative Peptide Analysis

This workflow outlines the key steps in comparing the biological activity of a native peptide with its O-ethyl-L-tyrosine analog.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis and Comparison Synth_Native Synthesize Native Peptide Binding Receptor Binding Assay Synth_Native->Binding Functional Functional Assays (cAMP, p-ERK) Synth_Native->Functional Stability Stability Assay Synth_Native->Stability Synth_Analog Synthesize O-Ethyl-Tyr Analog Synth_Analog->Binding Synth_Analog->Functional Synth_Analog->Stability Compare_Affinity Compare Ki values Binding->Compare_Affinity Compare_Potency Compare EC50/IC50 values Functional->Compare_Potency Compare_HL Compare Half-life (t1/2) Stability->Compare_HL Conclusion Draw Structure-Activity Relationship Conclusions Compare_Affinity->Conclusion Compare_Potency->Conclusion Compare_HL->Conclusion

Caption: Workflow for comparing native and modified peptide activity.

Conclusion

The substitution of L-tyrosine with O-ethyl-L-tyrosine represents a viable strategy for modulating the biological properties of peptides. While direct comparative data remains sparse, the principles outlined in this guide, using Neuropeptide Y as a model system, provide a robust framework for the comprehensive evaluation of such analogs. By systematically assessing changes in receptor binding, functional activity, and stability, researchers can gain valuable insights into the structure-activity relationships of modified peptides, thereby accelerating the development of novel and improved peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of Fmoc-O-ethyl-L-tyrosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine, utilized in solid-phase peptide synthesis (SPPS). While data sheets for close analogs like Fmoc-L-Tyrosine and N-Fmoc-O-tert-butyl-L-tyrosine indicate they are not classified as hazardous substances, proper disposal is crucial to ensure laboratory safety and environmental compliance.

Hazard Assessment of Similar Compounds

To establish a baseline for safe handling and disposal, the hazard classifications for closely related compounds are summarized below. This data suggests that this compound is unlikely to be classified as a hazardous substance.

CompoundCAS NumberHazard ClassificationSource
Fmoc-L-Tyrosine92954-90-0Not a hazardous substance or mixture[1]
N-Fmoc-O-tert-butyl-L-tyrosine71989-38-3Not a hazardous substance or mixture[][3]
L-Tyrosine60-18-4Not a hazardous substance or mixture[4][5]

Operational Disposal Plan: Step-by-Step Protocols

This section provides detailed procedures for the disposal of this compound in various forms.

Protocol 1: Disposal of Solid this compound Waste

This protocol is for the disposal of expired, unused, or waste solid this compound.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

  • Sealable, non-reactive waste container (e.g., high-density polyethylene (HDPE) or glass bottle).[3][5][6][7]

  • Non-hazardous waste label.

  • Spatula or scoop.

Procedure:

  • Wear Appropriate PPE: Don safety goggles, gloves, and a lab coat to prevent skin and eye contact.

  • Container Preparation: Select a clean, dry, and sealable container. Ensure the container is compatible with the chemical. Label the container clearly as "Non-Hazardous Waste: this compound".

  • Transfer of Solid Waste: Carefully transfer the solid this compound into the prepared waste container using a spatula or scoop. Avoid generating dust.[8]

  • Secure Containment: Seal the container tightly to prevent spills or the release of dust.

  • Final Disposal: Dispose of the sealed container according to your institution's procedures for non-hazardous solid chemical waste. This may involve placing it in a designated collection area for EHS pickup or, if permitted, directly into a municipal waste dumpster.[1][8] Never place open containers of chemical waste in laboratory trash cans.[8]

Protocol 2: Disposal of Empty this compound Containers

This protocol outlines the procedure for disposing of the original containers that are now empty.

Materials:

  • PPE: Safety goggles, gloves.

  • Water or a suitable solvent for rinsing.

  • Hazardous waste container for rinsate (if applicable).

  • Permanent marker.

Procedure:

  • Ensure Container is Empty: Confirm that no significant amount of the chemical remains. A container is generally considered "RCRA empty" when no more than 1 inch of residue remains at the bottom or no more than 3% by weight of the total capacity of the container remains.

  • Rinsing (Optional but Recommended): If the container is to be disposed of as regular trash, it is good practice to rinse it with water or a suitable solvent to remove any residual powder.

  • Rinsate Disposal: The rinsate should be collected and disposed of as chemical waste, following your institution's guidelines. For non-hazardous materials, this may be permissible for drain disposal, but always check with your EHS department first.

  • Deface the Label: Completely obscure or remove the original chemical label using a permanent marker to prevent confusion.[8]

  • Final Disposal: Dispose of the empty, defaced container in the appropriate receptacle for regular laboratory glass or plastic waste.

Protocol 3: Disposal of Solutions Containing this compound

This protocol is for the disposal of solutions containing the title compound, such as from experimental workups. Note that the disposal method is primarily determined by the solvent, not the non-hazardous solute.

Materials:

  • PPE: Safety goggles, gloves, lab coat.

  • Appropriate hazardous waste container for the solvent used.

  • Hazardous waste label.

  • Funnel.

Procedure:

  • Identify the Solvent: The solvent is the primary determinant of the waste stream. Common solvents used with Fmoc-amino acids, such as Dimethylformamide (DMF), are considered hazardous waste.

  • Select Waste Container: Use a designated, properly labeled hazardous waste container for the specific solvent class (e.g., "Halogenated Organic Solvents," "Non-Halogenated Organic Solvents").

  • Transfer Solution: Carefully pour the solution into the hazardous waste container using a funnel to prevent spills.

  • Secure Container: Seal the waste container tightly after adding the waste.

  • Arrange for Pickup: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

DisposalWorkflow start Start: Identify This compound Waste waste_form What is the form of the waste? start->waste_form solid Solid Powder or Residue waste_form->solid Solid solution Dissolved in a Solvent waste_form->solution Solution empty_container Empty Original Container waste_form->empty_container Empty Container check_hazard Is the solid considered hazardous by local regulations? solid->check_hazard solvent_type What is the solvent? solution->solvent_type is_rcra_empty Is container 'RCRA Empty'? empty_container->is_rcra_empty non_hazardous_solid Treat as Non-Hazardous Solid Waste check_hazard->non_hazardous_solid No (Likely) hazardous_solid Consult EHS for Disposal as Hazardous Solid Waste check_hazard->hazardous_solid Yes / Unsure protocol1 Follow Protocol 1: - Package in sealed container - Label as non-hazardous - Dispose via EHS or designated dumpster non_hazardous_solid->protocol1 hazardous_solvent Hazardous Solvent (e.g., DMF) solvent_type->hazardous_solvent Hazardous non_hazardous_solvent Non-Hazardous Solvent (e.g., water) solvent_type->non_hazardous_solvent Non-Hazardous protocol3_haz Follow Protocol 3: - Collect in designated hazardous solvent waste container - Arrange for EHS pickup hazardous_solvent->protocol3_haz protocol3_nonhaz Consult EHS for drain disposal approval. If not approved, treat as hazardous waste. non_hazardous_solvent->protocol3_nonhaz not_empty Not Empty: Treat as Solid Waste is_rcra_empty->not_empty No is_empty Yes, Empty is_rcra_empty->is_empty Yes not_empty->solid protocol2 Follow Protocol 2: - Deface label - Dispose in regular lab trash (glass or plastic recycling) is_empty->protocol2

References

Personal protective equipment for handling Fmoc-O-ethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Fmoc-O-ethyl-L-tyrosine is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper handling of this Fmoc-protected amino acid derivative used in peptide synthesis.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentJustification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield (8-inch minimum) may be necessary for splash hazards.[1][2][3]Protects eyes from dust particles and accidental splashes.[3][4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[2]Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling the material.[1][5]
Skin and Body Protection A standard laboratory coat is required.[2][3][4]Protects skin and clothing from spills and contamination.[3][4]
Respiratory Protection Not generally required under normal use with adequate ventilation.[1][5][6] If dust is generated, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1]Minimizes the inhalation of fine particles.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental success.

  • Preparation : Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid powder to minimize inhalation risks.[7] Put on all required personal protective equipment.

  • Handling the Solid : When weighing the required amount, do so carefully to avoid generating dust.[2] Use appropriate tools to handle the solid material.

  • Preparing Solutions : When preparing solutions, slowly add the solvent to the solid to prevent splashing. Ensure the container is clearly labeled with the contents and concentration.

  • Spill Cleanup : In case of a spill, avoid breathing dust.[7] For dry spills, sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[7] The spill area should then be thoroughly cleaned.

  • Storage : Store this compound in a tightly closed container in a dry, well-ventilated place.[7] Recommended storage is often at room temperature, though for long-term storage, refrigeration (2-8°C) may be advised.[2]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

  • Chemical Waste : Dispose of unused this compound in a designated, labeled, and sealed container for chemical waste.[2][5] Do not allow the product to enter drains.[1][5]

  • Contaminated Materials : Used gloves, lab coats, and other contaminated materials should be placed in a sealed bag or container and disposed of as hazardous waste.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_start Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) ventilation Ensure Proper Ventilation (Fume Hood) prep_start->ventilation weighing Weigh Solid Carefully (Avoid Dust) ventilation->weighing dissolving Prepare Solution (Add Solvent to Solid) weighing->dissolving experiment Use in Experiment (e.g., Peptide Synthesis) dissolving->experiment waste_chem Unused Chemical Waste experiment->waste_chem waste_cont Contaminated Labware experiment->waste_cont dispose Dispose per Regulations waste_chem->dispose waste_cont->dispose spill Spill Occurs cleanup Clean Up Spill (Avoid Dust, Use PPE) spill->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose spill_dispose->dispose

Workflow for the safe handling of this compound.

References

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